molecular formula C9H7F3O3 B056820 Methyl 4-hydroxy-3-(trifluoromethyl)benzoate CAS No. 115933-50-1

Methyl 4-hydroxy-3-(trifluoromethyl)benzoate

Cat. No.: B056820
CAS No.: 115933-50-1
M. Wt: 220.14 g/mol
InChI Key: WIXKYCQCCJXQPN-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3-(trifluoromethyl)benzoate is a high-value, multifunctional chemical building block specifically designed for advanced research and development. This compound features a benzoate ester framework strategically substituted with a phenolic hydroxyl group and a metabolically stable trifluoromethyl (CF3) group at the 3- and 4- positions, respectively. Its primary research value lies in its utility as a key synthetic intermediate in medicinal chemistry and drug discovery programs. The presence of the strongly electron-withdrawing and lipophilic CF3 group can significantly alter a molecule's pharmacokinetic properties, including metabolic stability, membrane permeability, and bioavailability. Researchers utilize this compound to construct more complex molecular architectures, particularly in the synthesis of potential pharmaceutical agents targeting a range of diseases. The methyl ester serves as a protected carboxylic acid, which can be readily hydrolyzed to the corresponding acid for further derivatization, while the phenolic hydroxyl group offers a handle for etherification or other conjugation strategies. This reagent is strictly for research applications in laboratory settings and is an essential tool for chemists developing novel small-molecule probes, agrochemicals, and functional materials.

Properties

IUPAC Name

methyl 4-hydroxy-3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-15-8(14)5-2-3-7(13)6(4-5)9(10,11)12/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXKYCQCCJXQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10553370
Record name Methyl 4-hydroxy-3-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115933-50-1
Record name Methyl 4-hydroxy-3-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-hydroxy-3-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate. This compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other fine chemicals.

Compound Identification and Properties

This compound is an aromatic ester characterized by the presence of a hydroxyl, a trifluoromethyl, and a methyl ester group on a benzene ring.

Table 1: Physical and Chemical Properties

Property Value Source(s)
IUPAC Name This compound -
Synonyms 4-Hydroxy-3-trifluoromethylbenzoic acid methyl ester [1]
CAS Number 115933-50-1 [1][2][3][4][5][6]
Molecular Formula C₉H₇F₃O₃ [1][6][7][8]
Molecular Weight 220.15 g/mol [1][7]
Appearance Solid
Melting Point 167-169 °C [1][2]
Boiling Point 266.1 ± 40.0 °C at 760 mmHg (Predicted) [1][2]
Density 1.382 ± 0.06 g/cm³ (Predicted) [1][2]
pKa 6.37 ± 0.43 (Predicted) [2]

| Solubility | Very slightly soluble (0.7 g/L) at 25 °C (Calculated) |[1] |

Table 2: Safety Information

Category Information Source(s)
Signal Word Warning
Pictogram GHS07 (Harmful)
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501 | |

Synthesis of this compound

The primary and most common method for the synthesis of this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 4-hydroxy-3-(trifluoromethyl)benzoic acid.

Reaction Scheme:

4-hydroxy-3-(trifluoromethyl)benzoic acid + Methanol ⇌ this compound + Water (catalyzed by H₂SO₄)

This acid-catalyzed reaction involves the protonation of the carboxylic acid, followed by a nucleophilic attack from the methanol. The use of excess methanol as the solvent helps to shift the reaction equilibrium towards the formation of the ester product.

An alternative method involves the methylation of the carboxylic acid salt using an alkylating agent like dimethyl sulphate.[9]

Experimental Protocol: Fischer-Speier Esterification

This section details a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents:

  • 4-hydroxy-3-(trifluoromethyl)benzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (5% aqueous solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-3-(trifluoromethyl)benzoic acid in an excess of methanol.

  • Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid. This addition is exothermic and should be performed with caution in an ice bath.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with deionized water, 5% sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product with high purity.

Visualization of the Synthesis Workflow

The following diagram illustrates the key stages in the laboratory synthesis of this compound.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Starting Materials: - 4-hydroxy-3-(trifluoromethyl)benzoic acid - Methanol setup Combine in Round-Bottom Flask start->setup catalyst Catalyst: Concentrated H₂SO₄ catalyst->setup reflux Heat to Reflux (4-6 hours) setup->reflux quench Quench with Ice Water reflux->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate via Rotovap dry->concentrate purify Recrystallize concentrate->purify end_product Pure Methyl 4-hydroxy-3- (trifluoromethyl)benzoate purify->end_product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a key intermediate in the synthesis of more complex molecules. The trifluoromethyl group is of particular interest in medicinal chemistry as it can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound is utilized in the global life science industry for research, biotechnology development, and pharmaceutical drug therapy development and production. Its structural motifs are found in various pharmacologically active compounds, making it a valuable starting material for drug discovery programs targeting a range of therapeutic areas.

References

Technical Guide: Physicochemical Properties of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxy-3-(trifluoromethyl)benzoate (CAS No: 115933-50-1) is a fluorinated aromatic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a benzoate core with hydroxyl and trifluoromethyl substituents, makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The trifluoromethyl group can significantly influence properties such as metabolic stability and binding affinity, while the hydroxyl and methyl ester groups provide reactive handles for further chemical modification. A thorough understanding of its physicochemical properties is fundamental for its application in drug design, process development, and formulation.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflow diagrams to support laboratory application.

Core Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below. These parameters are crucial for predicting the compound's behavior in various chemical and biological systems.

PropertyValueReference(s)
CAS Number 115933-50-1[1][3]
Molecular Formula C₉H₇F₃O₃[3][4]
Molecular Weight 220.15 g/mol [3][4]
Physical Form Solid[3]
Melting Point 167-169 °C[3][5]
Boiling Point 266.1 °C (at 760 mmHg)[3][5]
Density 1.382 g/cm³ (Predicted)[5][6]
Water Solubility 0.7 g/L (at 25 °C, Calculated)[6]
pKa 6.37 (Predicted)[5]
LogP (XLogP3) 3.2 (Computed for isomer)[7]

Detailed Experimental Methodologies

Accurate determination of physicochemical properties is essential for chemical characterization and modeling. The following sections describe standard experimental protocols for key parameters.

Melting Point Determination

The melting point is a critical indicator of purity. It is determined as the temperature range over which the solid-to-liquid phase transition occurs.

Protocol: Capillary Melting Point Method

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point (approx. 167 °C).

  • Measurement: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. This range (e.g., 167-169 °C) is the melting point.

Octanol-Water Partition Coefficient (LogP) Determination

LogP is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic properties (ADME). The shake-flask method is the gold standard for its experimental determination.[8][9]

Protocol: Shake-Flask Method (OECD 107) [9]

  • Phase Preparation: n-Octanol and water (or a suitable buffer, pH adjusted to at least 2 units below the pKa to ensure the compound is in its neutral form) are pre-saturated with each other by mixing and allowing them to separate.[9]

  • Sample Preparation: A stock solution of this compound is prepared in the pre-saturated n-octanol.

  • Partitioning: A known volume of the octanol stock solution is mixed with a known volume of the pre-saturated aqueous phase in a separatory funnel or vial. The ratio of the volumes is chosen to ensure the final concentration in either phase is within the analytical detection limits.[10]

  • Equilibration: The mixture is mechanically shaken at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 1-24 hours).[9]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous phases.[9]

  • Quantification: The concentration of the compound in both the aqueous and octanol phases is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Acid Dissociation Constant (pKa) Determination

The pKa value indicates the strength of an acid in solution. For a phenolic compound like this compound, it describes the equilibrium of proton donation from the hydroxyl group. Potentiometric titration is a highly precise method for its determination.[11]

Protocol: Potentiometric Titration [12][13]

  • Apparatus Calibration: A potentiometer or pH meter is calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[12]

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM).[13] The ionic strength of the solution is kept constant using an inert salt like 0.15 M KCl.[12]

  • Titration Setup: The sample solution is placed in a temperature-controlled vessel with a magnetic stirrer. The calibrated pH electrode is immersed in the solution. The system is purged with nitrogen to remove dissolved CO₂.[12]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to reach equilibrium.

  • Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the acid has been neutralized. The experiment is typically repeated multiple times to ensure reproducibility.[13]

Synthesis and Workflow Diagrams

Visual representations of experimental and logical processes are essential for clarity and reproducibility in a research setting.

Synthesis Pathway: Fischer Esterification

This compound is commonly synthesized via the Fischer-Speier esterification of its corresponding carboxylic acid. This acid-catalyzed reaction involves reacting 4-hydroxy-3-(trifluoromethyl)benzoic acid with methanol.[14][15] An excess of methanol is typically used to drive the equilibrium toward the formation of the methyl ester product.[14]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Reactant1 4-Hydroxy-3-(trifluoromethyl)benzoic Acid Catalyst H₂SO₄ (cat.) Reactant1->Catalyst Reactant2 Methanol (Excess) Reactant2->Catalyst Product1 This compound Catalyst->Product1 Fischer Esterification Product2 Water Catalyst->Product2 Heat Reflux Heat->Product1

Caption: Fischer esterification synthesis of the target compound.

Experimental Workflow: LogP Determination

The diagram below outlines the sequential steps involved in the experimental determination of the octanol-water partition coefficient (LogP) using the standard shake-flask method.

G A Prepare Pre-saturated n-Octanol and Water Phases B Dissolve Compound in n-Octanol to Create Stock A->B C Mix Known Volumes of Octanol Stock and Aqueous Phase B->C D Equilibrate Mixture (Mechanical Shaking at 25°C) C->D E Separate Phases (Centrifugation) D->E F Measure Compound Concentration in Each Phase (e.g., HPLC) E->F G Calculate P = [C]octanol / [C]aqueous F->G H Calculate LogP = log10(P) G->H

Caption: Experimental workflow for LogP determination via shake-flask.

References

In-Depth Technical Guide: Methyl 4-hydroxy-3-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 115933-50-1

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxy-3-(trifluoromethyl)benzoate is a fluorinated aromatic ester of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (-CF3) group onto the phenolic ring of a benzoate structure imparts unique physicochemical properties that can enhance the pharmacological profile of parent compounds. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed experimental protocol for its synthesis via Fischer-Speier esterification, and a discussion of its potential applications in drug development. While specific biological activity and associated signaling pathways for this compound are not extensively documented in publicly available literature, this guide will also explore the well-established roles of trifluoromethylated compounds in medicinal chemistry.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point in the range of 167-169 °C. Its chemical structure combines a methyl ester, a hydroxyl group, and a trifluoromethyl group on a benzene ring. These functional groups contribute to its solubility and reactivity. The trifluoromethyl group, in particular, is a strong electron-withdrawing group, which can significantly influence the acidity of the phenolic proton and the reactivity of the aromatic ring.

Table 1: Physicochemical and Spectral Data for this compound

PropertyValueReference
CAS Number 115933-50-1
Molecular Formula C9H7F3O3
Molecular Weight 220.15 g/mol
Melting Point 167-169 °C
Boiling Point 266.1 °C at 760 mmHg
Density 1.382 g/cm³ (Predicted)[1]
Solubility Very slightly soluble in water (0.7 g/L at 25 °C, Calculated)[1]
Physical Form Solid
Purity Typically ≥97%
Storage Store at room temperature

Table 2: Safety Information

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

This information is based on GHS classifications and may vary by supplier.

Experimental Protocols

Synthesis of this compound via Fischer-Speier Esterification

The most common and efficient method for the synthesis of this compound is the Fischer-Speier esterification of its parent carboxylic acid, 4-hydroxy-3-(trifluoromethyl)benzoic acid.[2] This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of methanol, which also serves as the solvent, to drive the equilibrium towards the formation of the methyl ester.

Reaction Scheme:

G cluster_0 Fischer-Speier Esterification 4-hydroxy-3-(trifluoromethyl)benzoic acid 4-hydroxy-3-(trifluoromethyl)benzoic acid This compound This compound 4-hydroxy-3-(trifluoromethyl)benzoic acid->this compound + Methanol (excess) + H₂SO₄ (catalyst) Reflux G A Compound Synthesis (this compound) B In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) A->B C Hit Identification B->C D Lead Optimization (Structure-Activity Relationship Studies) C->D E In Vivo Studies (Animal Models) D->E F Preclinical Development E->F G cluster_0 Drug Design Strategy cluster_1 Enhanced Pharmacokinetics cluster_2 Improved Pharmacodynamics A Lead Compound B Introduction of -CF3 Group A->B C Improved Properties B->C D Increased Lipophilicity C->D E Enhanced Metabolic Stability C->E F Altered Receptor Binding C->F G Modified pKa C->G

References

An In-depth Technical Guide on the Structure Elucidation of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate. The structure is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 115933-50-1[1][2][3][4]

  • Molecular Formula: C₉H₇F₃O₃[2][3]

  • Molecular Weight: 220.15 g/mol [2][4]

Table 1: Physical and Chemical Properties

PropertyValueReference
Appearance Solid[5]
Melting Point 167-169 °C[5]
Boiling Point 266.1 °C at 760 mmHg[5]
InChI Key WIXKYCQCCJXQPN-UHFFFAOYSA-N[5]

Predicted Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2d1HAr-H (H-2)
~8.0dd1HAr-H (H-6)
~7.0d1HAr-H (H-5)
~5.5br s1H-OH
3.94s3H-OCH₃

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~166.0C=O (ester)
~160.0C-OH (C-4)
~135.0 (q, J ≈ 30 Hz)C-CF₃ (C-3)
~133.0Ar-CH (C-2)
~125.0Ar-C (C-1)
~123.0 (q, J ≈ 272 Hz)-CF₃
~122.0Ar-CH (C-6)
~116.0Ar-CH (C-5)
52.8-OCH₃

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3600-3300BroadO-H stretch (phenolic)
~3050MediumC-H stretch (aromatic)
~2960MediumC-H stretch (methyl)
~1720StrongC=O stretch (ester)
~1600, ~1500Medium-StrongC=C stretch (aromatic)
1300-1100StrongC-F stretch (trifluoromethyl)
~1250StrongC-O stretch (ester)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
220High[M]⁺ (Molecular Ion)
189Medium[M - OCH₃]⁺
161Medium[M - COOCH₃]⁺

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

This protocol describes the synthesis from 4-hydroxy-3-(trifluoromethyl)benzoic acid and methanol.

  • Reaction Setup: To a 100 mL round-bottom flask, add 4-hydroxy-3-(trifluoromethyl)benzoic acid (5.0 g, 24.26 mmol) and methanol (50 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1 mL) dropwise.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid, followed by a brine wash (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to obtain pure this compound as a solid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 10-20 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

    • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. For ¹H NMR, acquire 16-32 scans with a relaxation delay of 2 seconds. For ¹³C NMR, acquire 1024-2048 scans with a relaxation delay of 5 seconds.

    • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: Record the spectrum on an FTIR spectrometer from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded prior to the sample scan.

    • Data Processing: Analyze the resulting spectrum of absorbance versus wavenumber for characteristic absorption bands.

  • Mass Spectrometry (MS):

    • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in methanol.

    • Data Acquisition: Introduce the sample into a mass spectrometer with an Electron Ionization (EI) source. Acquire the mass spectrum over a mass range of m/z 50-500.

    • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Visualization of Elucidation Workflow and Structural Correlations

The following diagrams illustrate the logical workflow for structure elucidation and the correlation between the compound's structure and its spectroscopic signatures.

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product cluster_analysis Spectroscopic Analysis A 4-hydroxy-3-(trifluoromethyl)benzoic acid C Fischer-Speier Esterification A->C B Methanol B->C D Methyl 4-hydroxy-3- (trifluoromethyl)benzoate C->D Purification E NMR (1H, 13C) D->E F IR Spectroscopy D->F G Mass Spectrometry D->G H Structure Confirmation E->H F->H G->H

Workflow for Synthesis and Structure Elucidation.

G cluster_structure Chemical Structure cluster_nmr NMR Evidence cluster_ir IR Evidence cluster_ms MS Evidence struct This compound H_NMR ¹H NMR: - Aromatic protons (~7.0-8.2 ppm) - Phenolic OH (~5.5 ppm) - Methyl protons (~3.9 ppm) struct->H_NMR correlates to C_NMR ¹³C NMR: - Ester C=O (~166 ppm) - CF₃ (~123 ppm, quartet) - Aromatic carbons - Methyl carbon (~53 ppm) struct->C_NMR correlates to IR IR Bands: - O-H stretch (~3450 cm⁻¹) - C=O stretch (~1720 cm⁻¹) - C-F stretch (~1200 cm⁻¹) struct->IR correlates to MS Mass Spec: - Molecular Ion [M]⁺ at m/z 220 - Fragments at m/z 189, 161 struct->MS correlates to

Correlation of Structure with Spectroscopic Data.

References

Spectroscopic Profile of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-hydroxy-3-(trifluoromethyl)benzoate, a key intermediate in pharmaceutical and agrochemical research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with generalized experimental protocols for these analyses.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. Due to the limited availability of public experimental spectra, expected values based on the analysis of structurally similar compounds are also provided for completeness and are noted as such.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.68Singlet1H-OH
8.00-8.10Multiplet2HAromatic H
7.07-7.20Multiplet1HAromatic H
3.83Singlet3H-OCH₃
Solvent: DMSO-d₆, 400 MHz

¹³C NMR Data (Expected)

Chemical Shift (δ) ppmAssignment
~165C=O (Ester)
~158C-OH
~133Aromatic CH
~128 (q)C-CF₃
~125Aromatic CH
~123 (q)CF₃
~120Aromatic C-CO
~118Aromatic CH
~52-OCH₃
Note: Expected values are based on the analysis of substituted benzoates and trifluoromethylated aromatic compounds. The signals for the carbons attached to the trifluoromethyl group will appear as quartets (q) due to C-F coupling.
Infrared (IR) Spectroscopy (Expected)
Wavenumber (cm⁻¹)IntensityAssignment
~3300-3500BroadO-H Stretch
~3000-3100MediumAromatic C-H Stretch
~2850-2960MediumAliphatic C-H Stretch
~1720StrongC=O Ester Stretch
~1600, ~1500MediumC=C Aromatic Ring Stretch
~1250-1300StrongAsymmetric C-O-C Stretch
~1100-1200StrongC-F Stretch
~1050-1150StrongSymmetric C-O-C Stretch
Mass Spectrometry (MS)
m/zIon Identity
221.04[M+H]⁺ (Calculated: 221.0423)
219.03[M-H]⁻ (Calculated: 219.0275)
Based on Electrospray Ionization (ESI). The provided measured value for the [M+H]⁺ ion is 221.0.[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a volume of 0.6-0.7 mL in a standard 5 mm NMR tube.

  • Instrumentation: Spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Proton spectra are recorded with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon spectra are acquired with a spectral width of around 240 ppm, using a proton-decoupling pulse sequence. A longer relaxation delay (2-5 seconds) and a significantly larger number of scans are typically required.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly onto the ATR crystal (typically diamond or germanium) and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups present.

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL. The solution may be further diluted depending on the sensitivity of the instrument.

  • Instrumentation: An Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used.

  • Ionization: The sample solution is introduced into the ESI source where it is nebulized and ionized to form protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) where they are separated based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the ions detected. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data NMR Data Analysis - Chemical Shift - Integration - Multiplicity NMR->NMR_Data IR_Data IR Data Analysis - Functional Group ID IR->IR_Data MS_Data MS Data Analysis - Molecular Ion - Fragmentation MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: A logical workflow for the spectroscopic characterization of an organic compound.

References

Methyl 4-hydroxy-3-(trifluoromethyl)benzoate: A Technical Safety and Hazard Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and hazard profile of chemical reagents is paramount. This in-depth technical guide provides a comprehensive overview of the available safety data for Methyl 4-hydroxy-3-(trifluoromethyl)benzoate (CAS No. 115933-50-1), a fluorinated organic compound relevant in medicinal chemistry and organic synthesis.

This document summarizes the known hazards, handling precautions, and emergency procedures associated with this compound. All quantitative data is presented in structured tables for clarity, and a general experimental workflow for chemical hazard assessment is provided.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity and irritation.

GHS Pictogram:

alt text

Signal Word: Warning [1]

Table 1: GHS Hazard and Precautionary Statements [1]

CodeStatement
Hazard Statements
H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H332Harmful if inhaled.
H335May cause respiratory irritation.
Precautionary Statements
P280Wear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310Immediately call a POISON CENTER/doctor.

Toxicological and Physical Properties

While extensive toxicological studies for this compound have not been fully investigated, the available data and GHS classification indicate potential for acute toxicity and irritation.[2] It is important to handle this compound with care, assuming it may be harmful upon ingestion, inhalation, and skin contact.[2]

Table 2: Toxicological Data Summary

EndpointValueSpeciesRouteSource
Acute Oral ToxicityH302: Harmful if swallowedData not availableOral[1]
Acute Dermal ToxicityData not availableData not availableDermal-
Acute Inhalation ToxicityH332: Harmful if inhaledData not availableInhalation[1]
Skin Corrosion/IrritationH315: Causes skin irritationData not availableDermal[1]
Serious Eye Damage/IrritationH319: Causes serious eye irritationData not availableOcular[1]

Table 3: Physical and Chemical Properties

PropertyValueSource
Melting Point167-169 °C[3][4]
Boiling Point266.1±40.0 °C (Predicted)[3]
Density1.382±0.06 g/cm³ (Predicted)[3]
Molecular Weight220.15 g/mol [1]
AppearanceNot specified

Handling, Storage, and First Aid

Proper handling and storage procedures are crucial to minimize exposure and ensure safety in the laboratory.

Handling:

  • Use only in a chemical fume hood.[2]

  • Avoid breathing dust or vapor.[2]

  • Do not get in eyes, on skin, or on clothing.[2]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

Storage:

  • Store in a cool, dry, well-ventilated area.[2]

  • Keep container tightly closed.[1][2]

First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • In case of skin contact: Immediately wash with generous quantities of running water and non-abrasive soap.[2] Seek medical attention if irritation persists.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols for Hazard Assessment

Specific experimental protocols for the toxicological assessment of this compound are not publicly available. However, the following outlines general methodologies based on OECD guidelines for chemical safety testing, which would be used to generate the data presented in the tables above.

General Workflow for Chemical Hazard Assessment:

G cluster_0 Hazard Identification cluster_1 Toxicological Testing (In Vitro & In Vivo) cluster_2 Hazard Classification & Communication A Literature Review & In Silico Prediction C Acute Toxicity (Oral, Dermal, Inhalation) A->C B Physicochemical Properties (e.g., Melting Point, Boiling Point) G Data Analysis & Endpoint Determination B->G C->G D Irritation & Corrosivity (Skin, Eye) D->G E Sensitization E->G F Genotoxicity F->G H GHS Classification G->H I Safety Data Sheet (SDS) Generation H->I

Caption: General workflow for chemical hazard assessment.

Description of Key Experimental Protocols:

  • Acute Oral Toxicity (OECD TG 420, 423, or 425): This is typically determined by administering the substance to fasted animals (e.g., rats) in a single dose. The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50 (the dose that is lethal to 50% of the test population) is then calculated.

  • Acute Dermal Toxicity (OECD TG 402): The substance is applied to a small, shaved area of the skin of an animal (e.g., rabbit or rat) for 24 hours. The animals are then observed for signs of toxicity.

  • Acute Inhalation Toxicity (OECD TG 403): Animals (usually rats) are exposed to the substance as a gas, vapor, or aerosol in a controlled chamber for a specified period (typically 4 hours). The concentration that is lethal to 50% of the animals (LC50) is determined.

  • Skin Irritation/Corrosion (OECD TG 404): A small amount of the substance is applied to the shaved skin of an animal (typically a rabbit). The site is observed for signs of irritation (redness, swelling) or corrosion over a period of several days.

  • Eye Irritation/Corrosion (OECD TG 405): A small amount of the substance is instilled into one eye of an animal (typically a rabbit). The eye is observed for signs of irritation (redness, swelling, discharge) or corrosion.

Fire and Explosion Hazards

  • Fire Fighting Measures: In case of a fire, use appropriate extinguishing media for the surrounding fire. Emits toxic fumes under fire conditions.[2]

  • Decomposition Products: Hazardous decomposition products may include carbon oxides and hydrogen fluoride.

Ecological Information

There is no specific data available regarding the ecological effects of this compound.[2] It is recommended to prevent its release into the environment.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste.

This guide is intended to provide a summary of the available safety information for this compound. It is not exhaustive, and users should always consult the most current Safety Data Sheet and conduct a thorough risk assessment before use.

References

Trifluoromethylated Benzoates: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into the benzoate scaffold has become a cornerstone strategy in modern medicinal chemistry. This powerful functional group can dramatically alter the physicochemical and pharmacokinetic properties of a molecule, leading to enhanced biological activity, metabolic stability, and target-binding affinity. This in-depth technical guide provides a comprehensive literature review of trifluoromethylated benzoates, focusing on their synthesis, biological activities, and structure-activity relationships, to aid researchers in the design and development of novel therapeutics.

Physicochemical Properties of Representative Trifluoromethylated Benzoates

The strategic placement of the trifluoromethyl group on the benzoate ring significantly influences its electronic and lipophilic character. A summary of the key physicochemical properties of several common trifluoromethylated benzoate building blocks is presented in Table 1.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Refractive Index (n20/D)Density (g/mL at 25°C)
Methyl 4-(trifluoromethyl)benzoate2967-66-0C9H7F3O2204.1594-95 / 21 mmHg13-141.4511.268
3-(Trifluoromethyl)benzoic acid454-92-2C8H5F3O2190.12----
Methyl 3-(trifluoromethyl)benzoate2557-13-3C9H7F3O2204.15----
2-(Trifluoromethyl)benzoic acid433-97-6C8H5F3O2190.12----
3-Amino-5-(trifluoromethyl)benzoic acid328-68-7C8H6F3NO2205.14----

Synthesis of Trifluoromethylated Benzoates: Key Experimental Protocols

The synthesis of trifluoromethylated benzoates can be broadly categorized into two approaches: the trifluoromethylation of a pre-existing benzoate scaffold or the use of a trifluoromethylated precursor in the construction of the benzoate ring.

Protocol 1: Synthesis of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

This protocol describes the esterification of 4-(trifluoromethyl)salicylic acid, a common starting material for the synthesis of more complex derivatives.[1]

Reaction:

4-(Trifluoromethyl)salicylic acid + Methanol --(H2SO4, reflux)--> Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Procedure:

  • Dissolve 4-(trifluoromethyl)salicylic acid in methanol.

  • Slowly add concentrated sulfuric acid to the solution.

  • Reflux the reaction mixture for 72 hours with stirring.

  • After completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated brine.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to obtain a colorless liquid.

Yield: 42%[1]

A generalized workflow for this synthesis is depicted in the following diagram:

G cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product 4-CF3-Salicylic_Acid 4-(Trifluoromethyl)salicylic Acid H2SO4 Conc. H2SO4 (catalyst) 4-CF3-Salicylic_Acid->H2SO4 Methanol Methanol Methanol->H2SO4 Reflux Reflux (72h) H2SO4->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Extraction Ethyl Acetate Extraction Evaporation->Extraction Washing Brine Wash Extraction->Washing Drying Drying (MgSO4) Washing->Drying Purification Column Chromatography Drying->Purification Product Methyl 2-hydroxy-4- (trifluoromethyl)benzoate Purification->Product

Caption: Synthesis workflow for Methyl 2-hydroxy-4-(trifluoromethyl)benzoate.

Protocol 2: Synthesis of Trifluoromethyl Benzoate (TFBz) as a Trifluoromethoxylation Reagent

Trifluoromethyl benzoate (TFBz) itself serves as a versatile and shelf-stable reagent for introducing the trifluoromethoxy group.[2][3]

Reaction:

Triphosgene + KF --(18-crown-6)--> COF2 --(KF, Benzoyl bromide)--> Trifluoromethyl benzoate

Procedure:

A detailed experimental procedure can be found in the supporting information of the cited literature.[2] The process involves the in situ generation of carbonyl fluoride (COF2) from triphosgene and potassium fluoride, which is then reacted with benzoyl bromide in the presence of KF to yield TFBz.

Biological Activity and Structure-Activity Relationships (SAR)

Trifluoromethylated benzoates have demonstrated significant potential as therapeutic agents, particularly as enzyme inhibitors. The trifluoromethyl group's strong electron-withdrawing nature and lipophilicity are key to their biological activity.

Inhibition of Glycogen Phosphorylase a (GPa)

Derivatives of methyl 2-hydroxy-4-(trifluoromethyl)benzoate have been synthesized and evaluated as inhibitors of rabbit muscle glycogen phosphorylase a (RMGPa), an important target for the management of type 2 diabetes.[1] The inhibitory activities of these compounds are summarized in Table 2.

CompoundR1R2R3R4IC50 (nM)
Ia HHHH490 ± 40
Ib 4-OCH3HHH320 ± 20
Ic 3,4,5-(OCH3)3HHH360 ± 10
Id HH4-CF3H266 ± 1
Ie H3,5-(CH3)2HH>10000
If H3,5-(i-Pr)2HH>10000
Ig H3,5-(t-Bu)2HH>10000
PSN-357 (Control) ----420 ± 10

Data extracted from a study on dibenzoxazepinone derivatives incorporating the trifluoromethylated benzoate moiety.[1]

The structure-activity relationship (SAR) analysis reveals that the presence and position of the trifluoromethyl group, as well as other substituents on the benzoate ring, significantly impact the inhibitory potency.

SAR cluster_substituents Substituent Effects on Benzoate Moiety Base_Scaffold Dibenzoxazepinone Core (from Trifluoromethylated Benzoate) CF3_at_R3 4-CF3 (Id) IC50 = 266 nM Base_Scaffold->CF3_at_R3 Increases Potency OCH3_at_R1 4-OCH3 (Ib) IC50 = 320 nM Base_Scaffold->OCH3_at_R1 Increases Potency Unsubstituted Unsubstituted (Ia) IC50 = 490 nM Base_Scaffold->Unsubstituted Moderate Potency Bulky_Groups Bulky Groups at R2 (Ie, If, Ig) IC50 > 10,000 nM Base_Scaffold->Bulky_Groups Decreases Potency (Steric Hindrance)

Caption: Structure-Activity Relationship of Glycogen Phosphorylase Inhibitors.

Cholesteryl Ester Transfer Protein (CETP) Inhibition

Trifluoromethylated benzamides have also been investigated as inhibitors of Cholesteryl Ester Transfer Protein (CETP), a target for raising HDL cholesterol levels. One study reported a series of benzylamino benzamides, with compound 9c exhibiting the best activity with an IC50 of 1.03 μM.[4]

Role in Modulating Drug-Target Interactions

The trifluoromethyl group plays a crucial role in enhancing the interaction of benzoate derivatives with their biological targets. Its unique properties contribute to improved efficacy and a more favorable pharmacokinetic profile.

G cluster_properties Key Physicochemical Properties cluster_outcomes Pharmacological Outcomes CF3_Benzoate Trifluoromethylated Benzoate Derivative Lipophilicity Increased Lipophilicity CF3_Benzoate->Lipophilicity Metabolic_Stability Enhanced Metabolic Stability CF3_Benzoate->Metabolic_Stability Binding_Affinity Modulated Binding Affinity (Electronic Effects) CF3_Benzoate->Binding_Affinity Membrane_Permeability Improved Membrane Permeability Lipophilicity->Membrane_Permeability Longer_Half_Life Prolonged Drug Half-Life Metabolic_Stability->Longer_Half_Life Target_Interaction Enhanced Target Interaction (e.g., Enzyme Inhibition) Binding_Affinity->Target_Interaction

Caption: Influence of the Trifluoromethyl Group on Pharmacological Properties.

The increased lipophilicity imparted by the -CF3 group can enhance a drug's ability to cross cellular membranes and reach its intracellular target.[5] Furthermore, the strong carbon-fluorine bond makes the trifluoromethyl group resistant to metabolic degradation, thereby increasing the drug's half-life in the body.[5] The electron-withdrawing nature of the -CF3 group can also alter the electronic distribution within the benzoate ring, influencing its binding affinity to target proteins such as enzymes and receptors.[5]

Conclusion

Trifluoromethylated benzoates represent a valuable class of compounds in drug discovery and development. Their synthesis is accessible through various established protocols, and their unique physicochemical properties, conferred by the trifluoromethyl group, make them attractive scaffolds for the design of potent and metabolically stable therapeutic agents. The quantitative data and structure-activity relationships presented in this guide highlight the significant potential of this compound class and provide a foundation for the rational design of novel drugs targeting a range of diseases. Further exploration into their mechanisms of action and the signaling pathways they modulate will undoubtedly continue to fuel innovation in the pharmaceutical sciences.

References

The Strategic Role of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate and Its Isomers in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] When coupled with a hydroxybenzoate scaffold, a common pharmacophore in many biologically active compounds, trifluoromethylated building blocks like Methyl 4-hydroxy-3-(trifluoromethyl)benzoate and its isomers serve as powerful intermediates in the synthesis of novel therapeutic agents.

This technical guide explores the biological significance of trifluoromethyl-substituted hydroxybenzoates, focusing on their application as synthetic precursors in drug discovery. While direct biological activity data for this compound is not extensively documented, its structural motifs are integral to the development of potent bioactive molecules. This guide will delve into a key example: the synthesis of novel dibenzoxazepinone derivatives as glycogen phosphorylase inhibitors, starting from a positional isomer, Methyl 2-hydroxy-4-(trifluoromethyl)benzoate.

The Trifluoromethyl Advantage in Drug Design

The introduction of a trifluoromethyl group into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties. Key advantages include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.[1][3]

  • Increased Lipophilicity: The CF3 group is highly lipophilic, which can improve a drug's ability to cross cell membranes and reach its target.[1][3]

  • Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the pKa of nearby functional groups, influencing a molecule's ionization state and its interaction with biological targets.

  • Improved Binding Affinity: The unique steric and electronic properties of the CF3 group can lead to more favorable interactions with the active site of a target protein, enhancing binding affinity and potency.

The following diagram illustrates the general impact of trifluoromethylation on the properties of a drug candidate.

Trifluoromethyl_Advantage Impact of Trifluoromethyl Group in Drug Design Molecule Lead Compound CF3 Introduction of Trifluoromethyl (CF3) Group Molecule->CF3 Properties Enhanced Properties CF3->Properties Stability Metabolic Stability Properties->Stability Lipophilicity Lipophilicity Properties->Lipophilicity Binding Binding Affinity Properties->Binding pKa pKa Modulation Properties->pKa Drug Improved Drug Candidate Properties->Drug

Caption: General workflow of trifluoromethyl group in drug design.

Case Study: Synthesis of Dibenzoxazepinone Derivatives as Glycogen Phosphorylase Inhibitors

This section details the synthesis of a series of novel dibenzoxazepinone derivatives, potent inhibitors of glycogen phosphorylase (GP), an enzyme considered a therapeutic target for type 2 diabetes.[4] The synthesis utilizes Methyl 2-hydroxy-4-(trifluoromethyl)benzoate as a key starting material.

Synthetic Workflow

The overall synthetic scheme for the dibenzoxazepinone derivatives is depicted below. The process begins with the synthesis of methyl salicylate derivatives, including the trifluoromethylated analog, followed by a multi-step reaction sequence to yield the final bioactive compounds.

Synthesis_Workflow Synthesis of Dibenzoxazepinone Derivatives Start 4-(Trifluoromethyl)salicylic Acid Step1 Esterification (Methanol, H2SO4) Start->Step1 Intermediate1 Methyl 2-hydroxy-4- (trifluoromethyl)benzoate Step1->Intermediate1 Step2 Substitution Reaction (1-fluoro-2,4-dinitrobenzene, K2CO3) Intermediate1->Step2 Intermediate2 Nitro Compound Intermediate Step2->Intermediate2 Step3 Reduction of Nitro Groups (Pd/C, Ammonium Formate) Intermediate2->Step3 Intermediate3 Amine Intermediate Step3->Intermediate3 Step4 Cyclization (HCl, THF/H2O) Intermediate3->Step4 Intermediate4 Dibenzoxazepinone Core Step4->Intermediate4 Step5 Coupling with Indole-2-carboxylic Acids (HATU, Et3N) Intermediate4->Step5 Final Final Dibenzoxazepinone Derivatives (IIa-IIf) Step5->Final

Caption: Synthetic workflow for dibenzoxazepinone derivatives.

Quantitative Biological Data

The synthesized dibenzoxazepinone derivatives were evaluated for their inhibitory activity against rabbit muscle glycogen phosphorylase a (RMGPa). The results are summarized in the table below. It is important to note that this data pertains to the final synthesized compounds and not the starting material, Methyl 2-hydroxy-4-(trifluoromethyl)benzoate.

CompoundRIC50 (nM) vs. RMGPa
Id H266 ± 1
IIa 5-fluoro410 ± 10
IIb 5-chloro350 ± 8
IIc 5-bromo320 ± 5
IId 5-methoxy520 ± 15
IIe 5-nitro> 10000
IIf 7-chloro380 ± 9
PSN-357 (Control) -420 ± 10

Data sourced from a study on novel dibenzoxazepinone derivatives as glycogen phosphorylase inhibitors.[4]

Experimental Protocols

The following are detailed experimental procedures for the key steps in the synthesis of the dibenzoxazepinone derivatives.

Synthesis of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

4-(Trifluoromethyl)salicylic acid is dissolved in methanol. Concentrated sulfuric acid is added slowly, and the mixture is refluxed. After completion, the solvent is evaporated, and the residue is dissolved in ethyl acetate. The organic phase is washed with saturated brine, dried over anhydrous magnesium sulfate, and the crude product is purified by silica gel column chromatography to obtain Methyl 2-hydroxy-4-(trifluoromethyl)benzoate.[4]

General Procedure for the Synthesis of Nitro Compound Intermediates

To a solution of the methyl salicylate derivative (including the trifluoromethyl analog) in acetone, anhydrous potassium carbonate and 1-fluoro-2,4-dinitrobenzene are added. The mixture is stirred at room temperature. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the corresponding nitro compound.[4]

General Procedure for the Reduction of Nitro Groups

The nitro compound is dissolved in ethanol, and palladium on carbon (Pd/C) and ammonium formate are added. The reaction mixture is stirred at room temperature. Upon completion, the catalyst is filtered off, and the solvent is evaporated to give the crude amine intermediate, which is used in the next step without further purification.[4]

General Procedure for Cyclization to form the Dibenzoxazepinone Core

The amine intermediate is dissolved in a mixture of tetrahydrofuran (THF) and water. Hydrochloric acid is added, and the mixture is refluxed under a nitrogen atmosphere. After cooling, the reaction mixture is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried and concentrated, and the residue is purified by column chromatography to afford the dibenzoxazepinone core structure.[4]

General Procedure for the Final Coupling Reaction

To a solution of the dibenzoxazepinone core in dimethylformamide (DMF), the respective indole-2-carboxylic acid, HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and triethylamine (Et3N) are added. The reaction mixture is stirred at 45°C. After completion, the mixture is diluted with ethyl acetate, washed with water and brine, dried, and concentrated. The final dibenzoxazepinone derivatives are purified by preparative HPLC.[4]

Conclusion

While this compound itself may not be the subject of extensive biological activity studies, its structural features are of high strategic value in medicinal chemistry. As demonstrated through the synthesis of potent glycogen phosphorylase inhibitors from its isomer, trifluoromethyl-substituted hydroxybenzoates are versatile building blocks for the creation of novel drug candidates. The unique properties imparted by the trifluoromethyl group continue to make these intermediates highly sought after in the pursuit of more effective and safer therapeutics. Researchers and drug development professionals can leverage the synthetic accessibility and favorable physicochemical contributions of these compounds to accelerate the discovery of next-generation medicines.

References

Methyl 4-hydroxy-3-(trifluoromethyl)benzoate: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxy-3-(trifluoromethyl)benzoate is a key building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its unique structure, featuring a trifluoromethyl group ortho to a hydroxyl group on a benzoate scaffold, provides a versatile platform for the synthesis of complex molecules with desirable pharmacological properties. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target, making this compound a valuable starting material for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, complete with detailed experimental protocols and data presentation.

Chemical and Physical Properties

This compound is a white to light brown solid at room temperature.[1] Its key chemical and physical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 115933-50-1[2][3][4]
Molecular Formula C₉H₇F₃O₃
Molecular Weight 220.15 g/mol
Melting Point 167-169 °C[1]
Boiling Point 266.1 °C (Predicted)[1]
Appearance White to light brown solid[1]
Purity Typically ≥97%

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The following table summarizes its characteristic spectral data.

SpectroscopyDataReference(s)
¹H NMR (400 MHz, DMSO-d₆) δ 11.68 (s, 1H, -OH), 8.00-8.10 (m, 2H, Ar-H), 7.07-7.20 (m, 1H, Ar-H), 3.83 (s, 3H, -OCH₃)[1]
Mass Spectrometry (ESI-MS) m/z calculated for C₉H₇F₃O₃: 220.0; found: 221.0 [M+H]⁺[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer esterification of 4-hydroxy-3-(trifluoromethyl)benzoic acid.

Experimental Workflow: Fischer Esterification

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reactants 4-Hydroxy-3-(trifluoromethyl)benzoic Acid Methanol N,N-Dimethylformamide (DMF) Reagent_Addition Slow dropwise addition of Thionyl Chloride Reactants->Reagent_Addition Stirring Stir at room temperature for 18 hours Reagent_Addition->Stirring Evaporation Remove volatiles under reduced pressure Stirring->Evaporation Extraction Dissolve in Ethyl Acetate Wash with sat. NaHCO₃ (aq) Evaporation->Extraction Drying_Concentration Dry with Na₂SO₄ Filter and Concentrate Extraction->Drying_Concentration Product This compound (Off-white solid) Drying_Concentration->Product

A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol: Fischer Esterification

This protocol is adapted from a literature procedure with a reported yield of 93%.[1]

Materials:

  • 4-Hydroxy-3-(trifluoromethyl)benzoic acid (4.9 g, 23.7 mmol)

  • Methanol (15 mL)

  • N,N-Dimethylformamide (DMF) (18 μL, 0.24 mmol)

  • Thionyl chloride (5.2 mL, 71.0 mmol)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxy-3-(trifluoromethyl)benzoic acid (4.9 g, 23.7 mmol) in a mixture of methanol (15 mL) and DMF (18 μL, 0.24 mmol).

  • While stirring, slowly add thionyl chloride (5.2 mL, 71.0 mmol) dropwise to the solution over a period of 10 minutes.

  • Continue stirring the reaction mixture at room temperature for 18 hours.

  • After the reaction is complete, remove the volatile components by distillation under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (50 mL).

  • Extract the aqueous phase with ethyl acetate (2 x 50 mL).

  • Combine all the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound as an off-white solid (4.9 g, 93% yield).[1]

Application in the Synthesis of Non-Steroidal Antiandrogens: Bicalutamide

This compound is a crucial precursor for the synthesis of non-steroidal antiandrogens (NSAAs), such as bicalutamide. These drugs are pivotal in the treatment of prostate cancer by antagonizing the androgen receptor.

Androgen Receptor Signaling Pathway

Bicalutamide functions by competitively inhibiting the binding of androgens (testosterone and dihydrotestosterone) to the androgen receptor (AR), thereby preventing its translocation to the nucleus and the subsequent transcription of androgen-responsive genes that promote tumor growth.

G cluster_cytoplasm Cytoplasm Androgen Androgen (Testosterone/DHT) AR_Cytoplasm Androgen Receptor (AR) (inactive, complexed with HSPs) Androgen->AR_Cytoplasm Binds AR_Active Activated AR AR_Cytoplasm->AR_Active Conformational Change & HSP Dissociation Bicalutamide Bicalutamide Bicalutamide->AR_Cytoplasm Competitively Inhibits AR_Dimer AR Homodimer AR_Active->AR_Dimer Dimerization Nucleus Nucleus AR_Dimer->Nucleus Nuclear Translocation ARE Androgen Response Element (ARE) on DNA Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription AR binds to ARE Cell_Growth Prostate Cancer Cell Growth & Proliferation Gene_Transcription->Cell_Growth Promotes G cluster_0 O-Alkylation cluster_1 Thiol Opening of Epoxide cluster_2 Amidation Start_Mat This compound Reagents_Alkylation Epichlorohydrin Base (e.g., K₂CO₃) Solvent (e.g., DMF) Reaction_Alkylation Heat to form Methyl 4-(oxiran-2-ylmethoxy)-3-(trifluoromethyl)benzoate Reagents_Alkylation->Reaction_Alkylation Intermediate_1 Methyl 4-(oxiran-2-ylmethoxy)-3-(trifluoromethyl)benzoate Reaction_Alkylation->Intermediate_1 Reagents_Thiol 4-Fluorothiophenol Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Reaction_Thiol Nucleophilic ring-opening to form thioether Reagents_Thiol->Reaction_Thiol Intermediate_2 Thioether Intermediate Reaction_Thiol->Intermediate_2 Reagents_Amidation Hydrolysis of ester Amide coupling with 4-cyano-3-(trifluoromethyl)aniline Product_Bicalutamide_Precursor Bicalutamide Precursor (Thioether amide) Reagents_Amidation->Product_Bicalutamide_Precursor

References

Methodological & Application

Application Note & Protocol: Synthesis of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 4-hydroxy-3-(trifluoromethyl)benzoate is a valuable intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This document provides a detailed experimental protocol for the synthesis of this compound via the esterification of 4-hydroxy-3-(trifluoromethyl)benzoic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis protocol.

ParameterValueReference
Reactants
4-Hydroxy-3-(trifluoromethyl)benzoic acid4.9 g (23.7 mmol)[1]
Methanol15 mL[1]
N,N-Dimethylformamide (DMF)18 μL (0.24 mmol)[1]
Thionyl chloride5.2 mL (71.0 mmol)[1]
Reaction Conditions
TemperatureRoom Temperature[1]
Reaction Time18 hours[1]
Product Characterization
AppearanceOff-white solid[1]
Yield4.9 g (93%)[1]
Melting Point167-169 °C[1][2]
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆)δ 11.68 (s, 1H), 8.00-8.10 (m, 2H), 7.07-7.20 (m, 1H), 3.83 (s, 3H)[1]
ESI-MS (m/z)Calculated: 220.0, Measured: 221.0 [M+H]⁺[1]

Experimental Protocol

This protocol details the synthesis of this compound from 4-hydroxy-3-(trifluoromethyl)benzoic acid.

Materials:

  • 4-Hydroxy-3-(trifluoromethyl)benzoic acid

  • Methanol

  • N,N-Dimethylformamide (DMF)

  • Thionyl chloride

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4.9 g (23.7 mmol) of 4-hydroxy-3-(trifluoromethyl)benzoic acid in a solvent mixture of 15 mL of methanol and 18 μL (0.24 mmol) of DMF.[1]

  • Addition of Thionyl Chloride: While stirring the solution, slowly add 5.2 mL (71.0 mmol) of thionyl chloride dropwise over a period of 10 minutes.[1]

  • Reaction: Continue to stir the reaction mixture at room temperature for 18 hours.[1]

  • Work-up:

    • Following the reaction period, remove the volatile components by distillation under reduced pressure.[1]

    • Dissolve the resulting residue in 50 mL of ethyl acetate.[1]

    • Transfer the solution to a separatory funnel and wash with 50 mL of saturated aqueous sodium bicarbonate solution.[1]

    • Extract the aqueous phase twice more with 50 mL of ethyl acetate each time.[1]

  • Isolation and Purification:

    • Combine all the organic phases and dry over anhydrous sodium sulfate.[1]

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the final product.[1]

  • Product Characterization: The resulting product, this compound, should be an off-white solid.[1] Characterize the product using techniques such as NMR and mass spectrometry to confirm its identity and purity.

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification cluster_product Final Product A 4-Hydroxy-3-(trifluoromethyl)benzoic acid in Methanol/DMF B Add Thionyl Chloride dropwise A->B Start C Stir at Room Temperature (18 hours) B->C D Remove Volatiles (Reduced Pressure) C->D Reaction Complete E Dissolve in Ethyl Acetate D->E F Wash with sat. NaHCO₃ solution E->F G Extract Aqueous Layer with Ethyl Acetate F->G H Combine Organic Phases G->H I Dry over Na₂SO₄ H->I J Filter I->J K Concentrate under Reduced Pressure J->K L Methyl 4-hydroxy-3- (trifluoromethyl)benzoate K->L Yields

Caption: Experimental workflow for the synthesis of this compound.

References

Synthesis of Bicalutamide from Methyl 4-hydroxy-3-(trifluoromethyl)benzoate: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a comprehensive overview and detailed protocols for the synthesis of the non-steroidal anti-androgen drug, Bicalutamide, utilizing Methyl 4-hydroxy-3-(trifluoromethyl)benzoate as a precursor. This pathway involves a multi-step synthesis to first produce the key intermediate, 4-cyano-3-(trifluoromethyl)aniline, which is a widely recognized starting material for commercial Bicalutamide synthesis. The protocols provided are based on established chemical transformations and are intended for use by researchers, scientists, and professionals in drug development.

Introduction

Bicalutamide is a crucial medication in the treatment of prostate cancer. Its synthesis has been approached through various routes, with most commercial methods starting from 4-cyano-3-(trifluoromethyl)aniline.[1] This application note details a feasible synthetic pathway to obtain this key intermediate from the readily available this compound, followed by the established synthesis of Bicalutamide. The described multi-step process includes hydrolysis, amination, and the conversion of a carboxylic acid to a nitrile, followed by the final steps of amide formation, epoxidation, epoxide ring-opening, and oxidation to yield Bicalutamide.

Overall Synthetic Pathway

The synthesis is divided into two main stages. The first stage focuses on the conversion of this compound to the essential intermediate, 4-cyano-3-(trifluoromethyl)aniline. The second stage outlines the synthesis of Bicalutamide from this intermediate.

Bicalutamide_Synthesis_Overview start Methyl 4-hydroxy-3- (trifluoromethyl)benzoate intermediate1 4-Hydroxy-3-(trifluoromethyl)benzoic acid start->intermediate1 Step 1: Hydrolysis intermediate2 4-Amino-3-(trifluoromethyl)benzoic acid intermediate1->intermediate2 Step 2: Amination intermediate3 4-Amino-3-(trifluoromethyl)benzamide intermediate2->intermediate3 Step 3: Amide Formation intermediate4 4-Amino-2-(trifluoromethyl)benzonitrile (4-Cyano-3-(trifluoromethyl)aniline) intermediate3->intermediate4 Step 4: Dehydration bicalutamide Bicalutamide intermediate4->bicalutamide Stage 2: Bicalutamide Synthesis

Caption: Overall workflow for the synthesis of Bicalutamide.

Stage 1: Synthesis of 4-Cyano-3-(trifluoromethyl)aniline

Step 1: Hydrolysis of this compound

The initial step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Experimental Protocol:

  • To a solution of this compound (1 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v), add sodium hydroxide (2-3 equivalents).

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the residue with water and acidify with a suitable acid (e.g., 1M HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 4-hydroxy-3-(trifluoromethyl)benzoic acid.

Parameter Value
Starting Material This compound
Product 4-hydroxy-3-(trifluoromethyl)benzoic acid
Reagents Sodium hydroxide, Methanol, Water, HCl
Temperature 65-70 °C
Typical Yield >95%
Step 2: Amination of 4-hydroxy-3-(trifluoromethyl)benzoic acid

This step converts the phenolic hydroxyl group to an amino group. A common method for this transformation is the Buchwald-Hartwig amination.

Experimental Protocol:

  • In a reaction vessel purged with an inert gas (e.g., argon), combine 4-hydroxy-3-(trifluoromethyl)benzoic acid (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable ligand (e.g., Xantphos, 4-10 mol%).

  • Add a base (e.g., cesium carbonate, 2-3 equivalents) and an ammonia source (e.g., benzophenone imine, followed by hydrolysis).

  • Add a dry, aprotic solvent (e.g., toluene or dioxane) and heat the mixture to 80-110 °C.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction, dilute with a suitable solvent, and filter through celite.

  • The subsequent workup involves an acidic hydrolysis to cleave the benzophenone imine and isolation of the product, 4-amino-3-(trifluoromethyl)benzoic acid.

Parameter Value
Starting Material 4-hydroxy-3-(trifluoromethyl)benzoic acid
Product 4-amino-3-(trifluoromethyl)benzoic acid
Catalyst System Pd₂(dba)₃ / Xantphos
Base Cesium Carbonate
Ammonia Source Benzophenone imine
Solvent Toluene or Dioxane
Temperature 80-110 °C
Typical Yield 70-85%
Step 3 & 4: Conversion of Carboxylic Acid to Nitrile

This transformation is typically a two-step process involving the formation of a primary amide followed by dehydration.

Experimental Protocol (Amide Formation):

  • Dissolve 4-amino-3-(trifluoromethyl)benzoic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane or THF).

  • Cool the solution to 0 °C and add a coupling agent (e.g., EDC, 1.1 equivalents) and an activator (e.g., HOBt, 1.1 equivalents).

  • Bubble ammonia gas through the solution or add a solution of aqueous ammonia.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer, and evaporating the solvent to yield 4-amino-3-(trifluoromethyl)benzamide.

Experimental Protocol (Dehydration to Nitrile):

  • To a solution of 4-amino-3-(trifluoromethyl)benzamide (1 equivalent) in a suitable solvent (e.g., DMF or acetonitrile), add a dehydrating agent (e.g., phosphorus oxychloride or cyanuric chloride).

  • Heat the reaction mixture (temperature will depend on the dehydrating agent, typically 50-80 °C).

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with ice-water and extract the product with a suitable organic solvent.

  • Wash the organic layer, dry, and concentrate to yield 4-amino-2-(trifluoromethyl)benzonitrile.

Parameter Step 3: Amide Formation Step 4: Dehydration
Starting Material 4-amino-3-(trifluoromethyl)benzoic acid4-amino-3-(trifluoromethyl)benzamide
Product 4-amino-3-(trifluoromethyl)benzamide4-Amino-2-(trifluoromethyl)benzonitrile
Reagents EDC, HOBt, AmmoniaPhosphorus oxychloride
Solvent Dichloromethane or THFDMF or Acetonitrile
Temperature 0 °C to Room Temperature50-80 °C
Typical Yield 85-95%80-90%

Stage 2: Synthesis of Bicalutamide from 4-Cyano-3-(trifluoromethyl)aniline

The synthesis from 4-cyano-3-(trifluoromethyl)aniline is a well-established multi-step process.

Bicalutamide_Synthesis_Stage2 start 4-Cyano-3- (trifluoromethyl)aniline intermediate1 N-(4-Cyano-3-(trifluoromethyl)phenyl) methacrylamide start->intermediate1 Amide Formation intermediate2 N-(4-Cyano-3-(trifluoromethyl)phenyl)- 2-methyloxirane-2-carboxamide intermediate1->intermediate2 Epoxidation intermediate3 N-[4-Cyano-3-(trifluoromethyl)phenyl]-3- [(4-fluorophenyl)thio]-2-hydroxy-2-methyl propanamide intermediate2->intermediate3 Ring Opening bicalutamide Bicalutamide intermediate3->bicalutamide Oxidation

Caption: Workflow for the synthesis of Bicalutamide from the key intermediate.

Experimental Protocols

1. Amide Formation with Methacryloyl Chloride:

  • 4-Cyano-3-(trifluoromethyl)aniline is reacted with methacryloyl chloride in the presence of a base (e.g., pyridine or triethylamine) in a suitable solvent like dichloromethane at low temperatures.

2. Epoxidation:

  • The resulting N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide is then epoxidized. A common method involves using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent.

3. Epoxide Ring-Opening:

  • The epoxide ring is opened by reaction with 4-fluorothiophenol in the presence of a base such as sodium hydride in an aprotic solvent like THF.

4. Oxidation:

  • Finally, the thioether is oxidized to the corresponding sulfone, Bicalutamide. This is typically achieved using an oxidizing agent like m-CPBA or hydrogen peroxide with a catalyst.

Step Starting Material Product Key Reagents Typical Yield
Amide Formation 4-Cyano-3-(trifluoromethyl)anilineN-(4-Cyano-3-(trifluoromethyl)phenyl)methacrylamideMethacryloyl chloride, Pyridine~90%
Epoxidation N-(4-Cyano-3-(trifluoromethyl)phenyl)methacrylamideN-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamidem-CPBA~85%
Ring Opening N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamideN-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide4-Fluorothiophenol, NaH~90%
Oxidation N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamideBicalutamidem-CPBA or H₂O₂~80-90%

Conclusion

The synthesis of Bicalutamide from this compound is a viable, albeit multi-step, process. The key is the successful synthesis of the 4-cyano-3-(trifluoromethyl)aniline intermediate. The protocols provided herein offer a solid foundation for researchers to develop and optimize this synthetic route. Careful control of reaction conditions and appropriate analytical monitoring are crucial for achieving high yields and purity of the final active pharmaceutical ingredient.

References

Methyl 4-hydroxy-3-(trifluoromethyl)benzoate: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 4-hydroxy-3-(trifluoromethyl)benzoate is a valuable building block for the synthesis of novel therapeutic agents. The presence of the trifluoromethyl group is of particular significance in drug design, as it can enhance key pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity. This document provides an overview of the potential applications of this compound in medicinal chemistry, with a focus on its utility in the synthesis of enzyme inhibitors. While direct applications are still emerging, the reactivity of its functional groups—a phenolic hydroxyl, a methyl ester, and an electron-deficient aromatic ring—makes it an attractive starting material for a variety of synthetic transformations.

Application in the Synthesis of Glycogen Phosphorylase Inhibitors

A notable application of a structurally similar compound, Methyl 2-hydroxy-4-(trifluoromethyl)benzoate, is in the synthesis of dibenzoxazepinone derivatives as potent inhibitors of glycogen phosphorylase (GP).[1] GP is a key enzyme in glucose homeostasis, and its inhibition is a therapeutic strategy for the management of type 2 diabetes. The synthetic scheme detailed below, adapted from a study on related compounds, illustrates a potential pathway for the utilization of this compound in the generation of a library of potential GP inhibitors.[1]

Logical Workflow for Synthesis:

start Methyl 4-hydroxy-3- (trifluoromethyl)benzoate intermediate1 Etherification Product start->intermediate1 Etherification intermediate2 Amine Intermediate intermediate1->intermediate2 Reduction intermediate3 Dibenzoxazepinone Core intermediate2->intermediate3 Cyclization final_product Target Compound (e.g., GP Inhibitor) intermediate3->final_product Coupling

Caption: Synthetic workflow for the generation of dibenzoxazepinone-based inhibitors.

Quantitative Data: Glycogen Phosphorylase Inhibition

The following table summarizes the in vitro inhibitory activity of a series of dibenzoxazepinone derivatives synthesized from a related trifluoromethyl-substituted hydroxybenzoate. The data highlights the potential for compounds derived from this scaffold to exhibit potent enzyme inhibition.[1]

Compound IDStructureRabbit Muscle GPa IC50 (nM)[1]
Id Novel dibenzoxazepinone derivative with a trifluoromethyl group266 ± 1
PSN-357 (Positive Control)Clinically evaluated GP inhibitorSuperior activity by compound Id

Experimental Protocols

The following are representative protocols for the key synthetic steps involved in the preparation of dibenzoxazepinone derivatives, based on established methodologies for analogous compounds.[1]

Protocol 1: Etherification of this compound

This procedure describes the formation of a diaryl ether, a common step in the synthesis of complex medicinal compounds.

Materials:

  • This compound

  • 1-Fluoro-2,4-dinitrobenzene

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone

  • Ethyl Acetate (EA)

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-fluoro-2,4-dinitrobenzene (1.0 eq) in acetone.

  • To this solution, add anhydrous potassium carbonate (1.4 eq) and this compound (1.4 eq).

  • Stir the reaction mixture at room temperature for 54 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with distilled water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with saturated brine solution (3 x 15 mL), and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the residue by silica gel chromatography.

Protocol 2: Reduction of the Nitro Group

This protocol outlines the conversion of the dinitroaryl ether to a diamino compound, a crucial intermediate for cyclization.

Materials:

  • Diaryl ether intermediate from Protocol 1

  • Ammonium Formate (HCOONH₄)

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

Procedure:

  • To a solution of the diaryl ether (1.0 eq) in ethanol, add ammonium formate (8 eq) and 10% Pd/C (0.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine intermediate.

Protocol 3: Cyclization to form the Dibenzoxazepinone Core

This procedure describes the acid-catalyzed intramolecular cyclization to form the core heterocyclic structure.

Materials:

  • Amine intermediate from Protocol 2

  • Tetrahydrofuran (THF)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the amine intermediate in a mixture of THF and water.

  • Add a catalytic amount of concentrated HCl.

  • Reflux the mixture overnight under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Signaling Pathway:

GP_inhibitor Dibenzoxazepinone Derivative GP Glycogen Phosphorylase (GP) GP_inhibitor->GP Inhibits Glycogenolysis Glycogenolysis GP->Glycogenolysis Catalyzes Glucose Glucose Production Glycogenolysis->Glucose Blood_Glucose Blood Glucose Levels Glucose->Blood_Glucose Increases

Caption: Inhibition of the glycogenolysis pathway by a glycogen phosphorylase inhibitor.

Conclusion

This compound represents a promising starting material for the development of novel, biologically active compounds. Its utility has been demonstrated through analogy in the synthesis of potent glycogen phosphorylase inhibitors. The synthetic protocols and biological data presented here provide a framework for researchers and drug development professionals to explore the potential of this versatile chemical scaffold in the discovery of new therapeutics. Further investigation into the synthesis of diverse compound libraries based on this core structure is warranted to fully elucidate its potential in medicinal chemistry.

References

Application Notes and Protocols for the Purification of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-hydroxy-3-(trifluoromethyl)benzoate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is crucial for the successful outcome of subsequent reactions and for ensuring the quality of final products. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The described methodology is based on established principles for the separation of moderately polar organic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling and characterization.

PropertyValue
IUPAC Name This compound
CAS Number 115933-50-1
Molecular Formula C₉H₇F₃O₃
Molecular Weight 220.15 g/mol [1]
Appearance White to light brown solid[2]
Melting Point 167-169 °C[1][2]
Boiling Point 266.1 °C (Predicted)[2]
Solubility Soluble in methanol, ethyl acetate, and dichloromethane.

Experimental Protocols

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column for chromatography

  • Collection tubes

  • Rotary evaporator

  • UV lamp (254 nm)

Protocol 1: Determination of Optimal Eluent System by Thin Layer Chromatography (TLC)

The first step in developing a column chromatography purification is to determine the appropriate solvent system using TLC. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.25-0.35 for the desired compound and good separation from any impurities.[3]

  • Sample Preparation: Dissolve a small amount of the crude this compound in a few drops of ethyl acetate or dichloromethane.

  • TLC Plate Spotting: Using a capillary tube, spot the dissolved crude product onto a TLC plate.

  • Eluent Systems: Prepare a series of eluent systems with varying ratios of hexane and ethyl acetate. Good starting points for esters are mixtures of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3]

    • 9:1 Hexane:Ethyl Acetate

    • 8:2 Hexane:Ethyl Acetate

    • 7:3 Hexane:Ethyl Acetate

    • 1:1 Hexane:Ethyl Acetate[4]

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent system.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).

  • Rf Calculation: Calculate the Rf value for the product spot in each solvent system. The optimal eluent system will give an Rf value in the range of 0.25-0.35.

TLC Eluent System (Hexane:Ethyl Acetate)Estimated Rf of Similar CompoundsSuitability
9:1LowMay be too non-polar; compound stays at the baseline.
8:20.2 - 0.4Good starting point for optimization.
7:30.4 - 0.6May be too polar; compound moves too quickly.
1:1HighLikely too polar for good separation.
Protocol 2: Purification by Silica Gel Column Chromatography

This protocol describes the purification of crude this compound using flash column chromatography.

  • Column Preparation:

    • Select an appropriately sized glass column. A general rule is to use a 30:1 to 50:1 ratio of silica gel to crude product by weight.[5]

    • Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis (e.g., 9:1 Hexane:Ethyl Acetate).

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles. Gently tap the column to ensure even packing.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during solvent addition.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to the solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[3][6]

    • Carefully add the dry-loaded sample to the top of the packed column, forming a flat, even layer.

    • Gently add another thin layer of sand on top of the sample.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial non-polar solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate).

    • Collect fractions in test tubes.

    • Gradually increase the polarity of the eluent to elute the desired compound. A typical gradient elution might be as follows:[5][7]

      • Column Volumes 1-2: 9:1 Hexane:Ethyl Acetate

      • Column Volumes 3-5: 8:2 Hexane:Ethyl Acetate

      • Column Volumes 6-8: 7:3 Hexane:Ethyl Acetate

    • Monitor the elution of the product by spotting fractions onto a TLC plate and visualizing under UV light.

  • Isolation of the Product:

    • Combine the fractions that contain the pure product, as determined by TLC.

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified this compound as a white solid.

Data Presentation

ParameterRecommended Value/Range
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane and Ethyl Acetate Gradient
Initial Eluent Composition 9:1 to 8:2 (Hexane:Ethyl Acetate)
Final Eluent Composition 7:3 to 1:1 (Hexane:Ethyl Acetate)
Optimal Rf in TLC 0.25 - 0.35
Sample Loading Dry loading with silica gel
Detection Method UV visualization at 254 nm
Expected Purity >98%
Expected Yield 80-95% (dependent on crude purity)

Mandatory Visualization

G Experimental Workflow for Purification cluster_0 Preparation cluster_1 Chromatography cluster_2 Analysis & Isolation TLC_analysis 1. TLC Analysis (Determine optimal eluent) Column_packing 2. Column Packing (Silica gel slurry) TLC_analysis->Column_packing Sample_prep 3. Sample Preparation (Dry loading on silica) Column_packing->Sample_prep Sample_loading 4. Sample Loading Sample_prep->Sample_loading Elution 5. Gradient Elution (Hexane:EtOAc) Sample_loading->Elution Fraction_collection 6. Fraction Collection Elution->Fraction_collection Fraction_analysis 7. Fraction Analysis (TLC) Fraction_collection->Fraction_analysis Pooling 8. Pool Pure Fractions Fraction_analysis->Pooling Solvent_removal 9. Solvent Removal (Rotary Evaporation) Pooling->Solvent_removal Pure_product Purified Product Solvent_removal->Pure_product

References

Application Notes and Protocols for the Recrystallization of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the purification of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate via recrystallization. The protocols outlined below are designed to enhance the purity of the compound, a critical step in research, development, and manufacturing of pharmaceuticals and other fine chemicals.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The process relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound to be purified to a great extent at an elevated temperature, while having low solubility at room temperature. This allows for the formation of a saturated solution at a higher temperature, from which the target compound crystallizes upon cooling, leaving the impurities dissolved in the solvent.

This compound is a solid compound with a melting point in the range of 167-169 °C and is very slightly soluble in water. These properties make it a suitable candidate for purification by recrystallization.

Data Presentation

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValueReference
CAS Number115933-50-1
Molecular FormulaC₉H₇F₃O₃
Molecular Weight220.15 g/mol
AppearanceSolid
Melting Point167-169 °C
Boiling Point266.1 °C at 760 mmHg
Water Solubility0.7 g/L (at 25 °C)[1]

Experimental Protocols

Based on the physical properties of this compound and general principles of recrystallization for phenolic esters and trifluoromethylated aromatic compounds, two potential solvent systems are proposed. It is recommended to first perform small-scale solubility tests to determine the optimal solvent system for the specific crude material.

Protocol 1: Single Solvent Recrystallization using a Toluene/Heptane Mixture

This protocol is suitable for purifying this compound from non-polar impurities.

Materials:

  • Crude this compound

  • Toluene (Reagent Grade)

  • Heptane (Reagent Grade)

  • Erlenmeyer Flasks

  • Hot Plate with Magnetic Stirring

  • Magnetic Stir Bar

  • Buchner Funnel and Flask

  • Filter Paper

  • Ice Bath

  • Spatula

  • Watch Glass

Procedure:

  • Dissolution: In a fume hood, place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of toluene and begin gently heating the mixture on a hot plate while stirring. Continue to add small portions of toluene until the solid is completely dissolved at the boiling point of the solvent.

  • Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. To do this, preheat a separate Erlenmeyer flask and a funnel with fluted filter paper. Quickly pour the hot solution through the preheated funnel to remove the solid impurities.

  • Inducing Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be covered with a watch glass and insulated to slow down the cooling process. Once the solution has reached room temperature, slowly add heptane dropwise while stirring until the solution becomes cloudy, indicating the initiation of precipitation.

  • Complete Crystallization: After the initial crystal formation, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold heptane to remove any residual soluble impurities.

  • Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

  • Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (167-169 °C) is indicative of high purity.

Protocol 2: Two-Solvent Recrystallization using an Ethyl Acetate/Heptane System

This protocol is an alternative method that can be effective for a different impurity profile. A synthesis procedure for this compound mentions dissolving the crude product in ethyl acetate, suggesting its utility as a solvent.[2]

Materials:

  • Crude this compound

  • Ethyl Acetate (Reagent Grade)

  • Heptane (Reagent Grade)

  • Erlenmeyer Flasks

  • Hot Plate with Magnetic Stirring

  • Magnetic Stir Bar

  • Buchner Funnel and Flask

  • Filter Paper

  • Ice Bath

  • Spatula

  • Watch Glass

Procedure:

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethyl acetate in an Erlenmeyer flask with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration as described in Protocol 1.

  • Inducing Crystallization: While the solution is still warm, slowly add heptane (the anti-solvent) dropwise with continuous stirring until the solution becomes persistently turbid. If excessive precipitation occurs, add a few drops of hot ethyl acetate to redissolve the solid.

  • Cooling and Crystallization: Allow the turbid solution to cool slowly to room temperature, followed by further cooling in an ice bath for at least 30 minutes to ensure complete crystallization.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of a cold ethyl acetate/heptane mixture.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

  • Purity Assessment: Measure the melting point of the dried crystals to assess their purity.

Visualization of the Recrystallization Workflow

The following diagram illustrates the general workflow for the recrystallization procedure.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Compound B Add Minimum Hot Solvent A->B C Hot Solution B->C D Hot Filtration (Optional) C->D E Clear Hot Solution D->E F Slow Cooling E->F G Ice Bath F->G H Crystal Formation G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Drying J->K L Pure Crystals K->L

Caption: General workflow for the recrystallization of this compound.

References

Application Notes and Protocols for the Characterization of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical methods for the characterization of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate (CAS No. 115933-50-1), a key intermediate in pharmaceutical synthesis. The following protocols and data are intended to assist in the quality control and characterization of this compound.

Physicochemical Properties

This compound is a white to light brown solid.[1] Its fundamental physicochemical properties are summarized in the table below for quick reference.

PropertyValueReference
Molecular Formula C₉H₇F₃O₃[1]
Molecular Weight 220.15 g/mol
Melting Point 167-169 °C[1]
Boiling Point 266.1 ± 40.0 °C (Predicted)[1]
Appearance White to light brown solid[1]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

¹H NMR (Proton NMR) Data

A ¹H NMR spectrum of this compound in DMSO-d₆ shows distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl ester protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.68s1H-OH
8.00-8.10m2HAromatic CH
7.07-7.20m1HAromatic CH
3.83s3H-OCH₃

Data obtained from a 400 MHz spectrometer in DMSO-d₆.[1]

¹³C NMR (Carbon-13 NMR) Data

Predicted Chemical Shift (δ) ppmAssignment
~165C=O (ester)
~160C-OH
~135Aromatic CH
~128Aromatic C-COOCH₃
~125 (q)C-CF₃
~123 (q)-CF₃
~118Aromatic CH
~115Aromatic CH
~52-OCH₃

Note: These are predicted values and should be confirmed by experimental data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS analysis of this compound is expected to show a prominent molecular ion peak.

m/zIon
221.0[M+H]⁺
219.0[M-H]⁻

Experimental data shows a measured m/z of 221.0 for the [M+H]⁺ ion.[1] For a similar compound, Methyl 2-hydroxy-4-(trifluoromethyl)benzoate, an [M-H]⁻ peak at m/z 219.0 was observed.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
~3300BroadO-H stretch (hydroxyl)
~3000MediumC-H stretch (aromatic)
~2950MediumC-H stretch (methyl)
~1700StrongC=O stretch (ester)
~1600, ~1500Medium-StrongC=C stretch (aromatic ring)
~1320StrongC-F stretch (trifluoromethyl)
~1250StrongC-O stretch (ester)

Note: These are predicted values based on characteristic functional group frequencies.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.

HPLC Protocol

This protocol is adapted from methods used for similar substituted benzoates and should be optimized for specific instrumentation and requirements.

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 25 °C)

Mobile Phase Preparation:

  • Solvent A: 0.1% Formic Acid in Water

  • Solvent B: 0.1% Formic Acid in Acetonitrile

Gradient Elution Example: Start with a suitable ratio of Solvent A to Solvent B (e.g., 70:30), and gradually increase the proportion of Solvent B over a set time to ensure the elution of the compound with good peak shape.

Experimental Workflows

Visual representations of the analytical workflows can aid in understanding the experimental processes.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis Standard Weigh Standard Dissolve_Std Dissolve in Methanol Standard->Dissolve_Std Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Dilute_Std Dilute to Working Concentrations Dissolve_Std->Dilute_Std Filter Filter through 0.45 µm Syringe Filter Dissolve_Sample->Filter HPLC HPLC System Dilute_Std->HPLC Filter->HPLC Column C18 Column HPLC->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify Purity/Concentration Integration->Quantification

Caption: High-Performance Liquid Chromatography (HPLC) Workflow.

Spectro_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Methyl 4-hydroxy-3- (trifluoromethyl)benzoate Prep_NMR Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->Prep_NMR Prep_MS Dissolve in Suitable Solvent (e.g., Methanol) Sample->Prep_MS Prep_FTIR Prepare as KBr pellet or use ATR Sample->Prep_FTIR NMR NMR Spectrometer Prep_NMR->NMR MS Mass Spectrometer Prep_MS->MS FTIR FTIR Spectrometer Prep_FTIR->FTIR NMR_Data ¹H and ¹³C Spectra NMR->NMR_Data MS_Data Mass Spectrum MS->MS_Data FTIR_Data IR Spectrum FTIR->FTIR_Data Structure Structure Elucidation and Confirmation NMR_Data->Structure MS_Data->Structure FTIR_Data->Structure

Caption: Spectroscopic Analysis Workflow.

References

Application Notes and Protocols for the Synthesis of Novel Compounds Using Methyl 4-hydroxy-3-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxy-3-(trifluoromethyl)benzoate is a valuable starting material in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule.[1] The phenolic hydroxyl and methyl ester functionalities provide versatile handles for a variety of chemical transformations, allowing for the synthesis of a diverse range of novel compounds. This document provides detailed protocols for key synthetic transformations of this compound, including O-alkylation, hydrolysis and amide coupling, and Friedel-Crafts acylation to form benzophenone derivatives.

Chemical and Physical Properties

PropertyValueReference
CAS Number 115933-50-1[2]
Molecular Formula C9H7F3O3[2]
Molecular Weight 220.15 g/mol [2]
Appearance Solid[2]
Melting Point 167-169 °C[2]
Boiling Point 266.1 °C at 760 mmHg[2]

Experimental Protocols

O-Alkylation of this compound

The phenolic hydroxyl group of this compound can be readily alkylated to introduce a variety of side chains, which can modulate the compound's pharmacokinetic and pharmacodynamic properties. A general and robust method for this transformation is the Williamson ether synthesis.

Reaction Scheme:

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Add the desired alkyl halide (1.2 eq) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Representative Data:

Alkyl Halide (R-X)ProductYield (%)
Benzyl bromideMethyl 4-(benzyloxy)-3-(trifluoromethyl)benzoate92
Ethyl iodideMethyl 4-ethoxy-3-(trifluoromethyl)benzoate88
Propargyl bromideMethyl 4-(prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzoate85

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in anhydrous DMF add_base Add K₂CO₃ start->add_base add_halide Add Alkyl Halide add_base->add_halide heat Heat and Stir (4-12h) add_halide->heat monitor Monitor by TLC heat->monitor quench Pour into ice-water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography product Pure O-alkylated Product chromatography->product

Caption: General workflow for the O-alkylation of this compound.

Synthesis of 4-Hydroxy-3-(trifluoromethyl)benzoic Acid and Subsequent Amide Coupling

The methyl ester of the title compound can be hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for the synthesis of amides. Amide bond formation is a crucial reaction in the synthesis of many pharmaceuticals.

Part A: Hydrolysis of this compound

Reaction Scheme:

Materials:

  • This compound

  • Methanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (e.g., 2 M)

  • Deionized water

Procedure:

  • Dissolve this compound (1.0 eq) in methanol.

  • Add an excess of NaOH solution (e.g., 3.0 eq) and stir the mixture at room temperature or gentle heat (e.g., 50 °C) for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Cool the residue in an ice bath and acidify with HCl solution until the pH is acidic (pH ~2-3), which will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry to afford 4-Hydroxy-3-(trifluoromethyl)benzoic acid.

Part B: Amide Coupling of 4-Hydroxy-3-(trifluoromethyl)benzoic Acid

Reaction Scheme:

Materials:

  • 4-Hydroxy-3-(trifluoromethyl)benzoic acid

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a stirred solution of 4-Hydroxy-3-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DCM or DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 eq) and DIPEA (2.0 eq).

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Representative Data:

AmineProductCoupling MethodYield (%)
AnilineN-phenyl-4-hydroxy-3-(trifluoromethyl)benzamideEDC/HOBt85
Morpholine(4-Hydroxyphenyl)(morpholino)methanoneEDC/HOBt89
BenzylamineN-benzyl-4-hydroxy-3-(trifluoromethyl)benzamideEDC/HOBt82

G cluster_pathway Kinase Signaling Cascade cluster_inhibition Inhibition by Novel Compound GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Binds Kinase1 Downstream Kinase 1 Rec->Kinase1 Activates Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Activates Gene Gene Expression TF->Gene Regulates Response Cellular Response (e.g., Proliferation) Gene->Response Compound Novel Compound (e.g., Benzophenone Derivative) Compound->Kinase1 Inhibits

Caption: Hypothetical signaling pathway showing inhibition of a downstream kinase.

Synthesis of Benzophenone Derivatives via Friedel-Crafts Acylation

Benzophenones are an important class of compounds with a wide range of biological activities.[3][4] They can be synthesized from this compound through a two-step process involving hydrolysis to the carboxylic acid followed by Friedel-Crafts acylation.

Part A: Hydrolysis (as described in Protocol 2A)

Part B: Friedel-Crafts Acylation of an Aromatic Compound

Reaction Scheme:

Materials:

  • 4-Hydroxy-3-(trifluoromethyl)benzoic acid

  • Aromatic compound (e.g., anisole, toluene)

  • Thionyl chloride (SOCl₂)

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl) solution, dilute

Procedure:

  • Convert 4-Hydroxy-3-(trifluoromethyl)benzoic acid to the corresponding acid chloride by refluxing with an excess of thionyl chloride for 2-3 hours. Remove the excess thionyl chloride under reduced pressure.

  • In a separate flask, dissolve the aromatic compound (1.2 eq) in anhydrous DCM and cool to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (1.5 eq) portion-wise.

  • Add a solution of the acid chloride (from step 1) in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Representative Data:

AreneProductYield (%)
Anisole(4-Hydroxy-3-(trifluoromethyl)phenyl)(4-methoxyphenyl)methanone75
Toluene(4-Hydroxy-3-(trifluoromethyl)phenyl)(p-tolyl)methanone72
Benzene(4-Hydroxy-3-(trifluoromethyl)phenyl)(phenyl)methanone68

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_reagents Reagents cluster_product Final Product start_mat This compound acid 4-Hydroxy-3-(trifluoromethyl)benzoic acid start_mat->acid Hydrolysis acid_chloride 4-Hydroxy-3-(trifluoromethyl)benzoyl chloride acid->acid_chloride Chlorination benzophenone Substituted Benzophenone acid_chloride->benzophenone Friedel-Crafts Acylation hydrolysis_reagents NaOH, then HCl hydrolysis_reagents->acid chlorination_reagent SOCl₂ chlorination_reagent->acid_chloride fc_reagents Arene, AlCl₃ fc_reagents->benzophenone

Caption: Logical workflow for the synthesis of benzophenone derivatives.

Conclusion

This compound is a highly versatile building block for the synthesis of a wide array of novel compounds. The protocols outlined in these application notes provide robust starting points for O-alkylation, amide coupling, and the synthesis of benzophenone derivatives. The trifluoromethyl group is known to enhance the pharmacological properties of molecules, and the derivatives of this starting material are promising candidates for further investigation in drug discovery programs.[1][5] The synthetic routes are amenable to the creation of diverse chemical libraries for screening against various biological targets.

References

Application Notes: Synthesis of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-hydroxy-3-(trifluoromethyl)benzoate is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The Fischer esterification provides a direct and classical approach to synthesize this ester from its corresponding carboxylic acid, 4-hydroxy-3-(trifluoromethyl)benzoic acid. This method involves the acid-catalyzed reaction between the carboxylic acid and an excess of alcohol, in this case, methanol, to drive the equilibrium towards the formation of the ester. This document provides a detailed protocol for this synthesis, aimed at researchers, scientists, and professionals in drug development.

Reaction Principle

The Fischer esterification is a reversible, acid-catalyzed condensation reaction. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. This protonation increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol (methanol). A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. The use of excess alcohol shifts the reaction equilibrium towards the product side, ensuring a higher yield.

Quantitative Data Summary

The following table summarizes typical quantitative data for the Fischer esterification of substituted benzoic acids, which can be adapted for the synthesis of this compound.

ParameterValueReference
Starting Material4-hydroxy-3-(trifluoromethyl)benzoic acidN/A
ReagentMethanol (reagent and solvent)[1][2][3]
CatalystConcentrated Sulfuric Acid[1][2][3]
Reactant to Alcohol Molar Ratio~1:50 to 1:100 (using methanol as solvent)[1][2]
Catalyst LoadingCatalytic amount (e.g., 2-5 mol%)[3]
Reaction TemperatureReflux (approx. 65 °C for methanol)[2]
Reaction Time2 - 5 hours[2]
Typical Yield70-95%[2]

Experimental Workflow Diagram

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Combine 4-hydroxy-3-(trifluoromethyl)benzoic acid and Methanol add_catalyst Add conc. H2SO4 (catalyst) start->add_catalyst 1. reflux Reflux the mixture add_catalyst->reflux 2. quench Cool and quench with water reflux->quench 3. neutralize Neutralize with NaHCO3 solution quench->neutralize 4. extract Extract with an organic solvent (e.g., Ethyl Acetate) neutralize->extract 5. wash Wash organic layer with brine extract->wash 6. dry Dry organic layer (e.g., with Na2SO4) wash->dry 7. filter Filter to remove drying agent dry->filter 8. evaporate Evaporate the solvent filter->evaporate 9. purify Purify the crude product (e.g., recrystallization or column chromatography) evaporate->purify 10. end Characterize the final product (NMR, IR, MS) purify->end 11.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from general Fischer esterification procedures for benzoic acid derivatives.[1][2][3]

Materials:

  • 4-hydroxy-3-(trifluoromethyl)benzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxy-3-(trifluoromethyl)benzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20-40 mL per gram of carboxylic acid).

    • Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the stirred solution.

    • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C) using a heating mantle or oil bath.[2]

  • Reaction Monitoring:

    • Allow the reaction to proceed at reflux for 2-5 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash it with a saturated solution of sodium bicarbonate to neutralize any remaining acid.[2] Be cautious as CO₂ evolution may cause pressure buildup.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

  • Characterization:

    • The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Safety Precautions:

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood.

  • Methanol is flammable and toxic. Avoid inhalation and contact with skin.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, at all times.

  • The neutralization step with sodium bicarbonate should be performed carefully to control the release of carbon dioxide gas.

References

Application Notes and Protocols for the Derivatization of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of the electron-withdrawing trifluoromethyl group and the reactive phenolic hydroxyl group. The following protocols for O-alkylation and O-acylation are based on established synthetic methodologies and can be adapted for the synthesis of a variety of derivatives.

Introduction

This compound is a valuable starting material for the synthesis of more complex molecules. The phenolic hydroxyl group can be readily functionalized to introduce diverse substituents, thereby modulating the biological activity, physicochemical properties, and potential applications of the resulting compounds. The primary derivatization strategies discussed herein are O-alkylation to form ethers and O-acylation to form esters.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alkoxide and a primary alkyl halide. In the context of this compound, the phenolic proton is first removed by a base to generate a phenoxide, which then acts as a nucleophile to displace a halide from an alkylating agent.

Experimental Protocol: O-Alkylation

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., N,N-dimethylformamide (DMF), acetone, acetonitrile)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add the alkyl halide (1.1-1.5 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (see Table 1) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired ether.

Quantitative Data: O-Alkylation
Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃AcetoneReflux6-8>90
Ethyl BromideK₂CO₃DMF804-685-95
Benzyl BromideNaHTHFRoom Temp2-4>95
Propargyl BromideK₂CO₃Acetonitrile605-780-90

Note: The data presented in this table are representative and may vary based on the specific reaction conditions and scale.

O-Acylation via Esterification

O-acylation of the phenolic hydroxyl group can be achieved by reaction with an acyl chloride or an acid anhydride in the presence of a base. This reaction is typically high-yielding and proceeds under mild conditions.

Experimental Protocol: O-Acylation

Materials:

  • This compound

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)

  • Base (e.g., triethylamine, pyridine)

  • Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) and the base (1.5 eq) in the chosen solvent in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed as indicated by TLC.

  • Quench the reaction by adding 1 M hydrochloric acid.

  • Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired ester.

Quantitative Data: O-Acylation
Acylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Acetyl ChlorideTriethylamineDCM0 to RT1-2>95
Benzoyl ChloridePyridineTHF0 to RT2-490-98
Acetic AnhydridePyridine-Room Temp1-3>95
Isobutyryl ChlorideTriethylamineDCM0 to RT2-390-95

Note: The data presented in this table are representative and may vary based on the specific reaction conditions and scale.

Visualizing Reaction Workflows

The following diagrams illustrate the logical flow of the described derivatization reactions.

O_Alkylation_Workflow start Methyl 4-hydroxy-3- (trifluoromethyl)benzoate phenoxide Phenoxide Formation (Base, Solvent) start->phenoxide alkylation Nucleophilic Attack (Alkyl Halide) phenoxide->alkylation workup Aqueous Workup & Extraction alkylation->workup purification Purification workup->purification product O-Alkyl Derivative purification->product

Caption: O-Alkylation Workflow via Williamson Ether Synthesis.

O_Acylation_Workflow start Methyl 4-hydroxy-3- (trifluoromethyl)benzoate activation Reaction with Acylating Agent (Base, Solvent) start->activation esterification Ester Formation activation->esterification workup Aqueous Workup & Extraction esterification->workup purification Purification workup->purification product O-Acyl Derivative purification->product

Caption: O-Acylation Workflow for Ester Synthesis.

Signaling Pathway Analogy in Drug Development

The derivatization of a lead compound like this compound can be conceptually linked to the modulation of a signaling pathway. The core scaffold represents a key protein, and the derivatization introduces functionalities that can alter its "downstream effects" (i.e., biological activity).

Signaling_Pathway_Analogy Core Core Scaffold (this compound) Derivatization Derivatization (O-Alkylation / O-Acylation) Core->Derivatization Properties Modified Physicochemical Properties Derivatization->Properties Activity Altered Biological Activity Properties->Activity

Caption: Conceptual Analogy of Derivatization to a Signaling Pathway.

Industrial Applications of Trifluoromethylated Aromatic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (-CF3) group into aromatic compounds has proven to be a transformative strategy in the development of advanced materials, pharmaceuticals, and agrochemicals. The unique electronic properties of the -CF3 group, including its high electronegativity and lipophilicity, significantly influence the physicochemical and biological properties of the parent molecule. This document provides detailed application notes, experimental protocols, and comparative data for the industrial applications of trifluoromethylated aromatic compounds.

I. Pharmaceutical Applications

The trifluoromethyl group is a common substituent in many modern pharmaceuticals, where it is used to enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability.[1][2]

Application Notes

Trifluoromethylated aromatic compounds are integral to the design of a wide range of therapeutic agents. The strong electron-withdrawing nature of the -CF3 group can modulate the pKa of nearby functional groups, influencing drug-receptor interactions.[3] Furthermore, the C-F bond's strength enhances metabolic stability by blocking sites susceptible to oxidative metabolism, thereby prolonging the drug's half-life.[2]

Key advantages of incorporating -CF3 groups in pharmaceuticals include:

  • Enhanced Metabolic Stability: The robustness of the C-F bond makes the -CF3 group resistant to metabolic degradation, leading to a longer duration of action.[2]

  • Increased Lipophilicity: The lipophilic nature of the -CF3 group can improve a drug's ability to cross cell membranes, enhancing its absorption and distribution.[3]

  • Improved Binding Affinity: The -CF3 group can participate in favorable interactions within the binding pockets of target proteins, leading to increased potency.

  • Modulation of Physicochemical Properties: The electronic effects of the -CF3 group can be used to fine-tune the acidity or basicity of a molecule, optimizing its pharmacokinetic profile.

Comparative Efficacy of Trifluoromethylated Drugs

The following table summarizes the inhibitory activities of several key trifluoromethylated drugs against their respective targets.

DrugClassTargetIC50 / KiReference(s)
Celecoxib NSAIDCyclooxygenase-2 (COX-2)IC50: 0.003-0.006 µM[1][4]
Cyclooxygenase-1 (COX-1)IC50: 4-19 µM[1][4]
Enzalutamide AntiandrogenAndrogen Receptor (AR)IC50: 36 nM[5][6]
Fluoxetine SSRISerotonin Transporter (SERT)Ki: 0.9 nM
Bicalutamide AntiandrogenAndrogen Receptor (AR)IC50: ~160 nM
Signaling Pathway: Mechanism of Action of Enzalutamide

Enzalutamide is a potent androgen receptor (AR) inhibitor used in the treatment of castration-resistant prostate cancer. It acts by competitively inhibiting the binding of androgens to the AR, preventing its nuclear translocation, and subsequent DNA binding and gene activation.[4][7][8] This multi-faceted mechanism effectively blocks the signaling pathway that drives prostate cancer cell proliferation.[5]

Enzalutamide_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_Androgen AR-Androgen Complex AR->AR_Androgen Enzalutamide Enzalutamide Enzalutamide->AR Competitively Inhibits Binding AR_translocated AR-Androgen Complex Enzalutamide->AR_translocated Inhibits Translocation DNA DNA (Androgen Response Elements) Enzalutamide->DNA Inhibits DNA Binding AR_Androgen->AR_translocated Nuclear Translocation AR_translocated->DNA Binds Gene_Transcription Gene Transcription (Cell Proliferation, Survival) DNA->Gene_Transcription Activates

Mechanism of Action of Enzalutamide

II. Agrochemical Applications

Trifluoromethylated aromatic compounds are extensively used in the agrochemical industry as herbicides, insecticides, and fungicides. The -CF3 group often enhances the efficacy and metabolic stability of these agents in target organisms and the environment.

Application Notes

The incorporation of a trifluoromethyl group can significantly improve the performance of agrochemicals. In herbicides, it can increase the binding affinity to target enzymes, leading to more potent weed control at lower application rates. In insecticides, the -CF3 group can enhance neurotoxic effects and overcome metabolic resistance in insect populations.

Key benefits in agrochemicals include:

  • Increased Potency: Higher efficacy against target pests or weeds.[9]

  • Enhanced Stability: Greater persistence in the environment, providing longer-lasting control.

  • Improved Selectivity: In some cases, the -CF3 group can contribute to selectivity between crops and weeds.

Comparative Efficacy of Trifluoromethylated Agrochemicals
AgrochemicalTypeTarget Pest/WeedEfficacy DataReference(s)
Fluazifop-P-butyl HerbicideAnnual and perennial grasses0.83 – 5 L/ha depending on weed type[9]
Trifluralin HerbicideAnnual grasses and broadleaf weeds53-78% control of ryegrass depending on water rate[10]
Flonicamid InsecticideAphids>90% control of cotton aphid at 0.022-0.088 lb ai/a[11]
Fipronil InsecticideStored-product insectsEffective at doses ≥ 1 mg/kg of grain[12]
Fluralaner InsecticideMosquito larvae (Ae. aegypti)24-h LC50: 1.8 ppb
Mosquito larvae (An. gambiae)24-h LC50: 0.4 ppb
Trifloxysulfuron-sodium HerbicideBroadleaf weedsEffective control at 22 g/ha[13]
Mechanism of Action: Trifluralin's Disruption of Microtubule Formation

Trifluralin is a dinitroaniline herbicide that acts as a microtubule inhibitor. It binds to tubulin, the protein subunit of microtubules, and disrupts their assembly. This interference with microtubule dynamics inhibits cell division and elongation, ultimately leading to the death of susceptible weeds during germination.[2][14][15]

Trifluralin_Mechanism Tubulin Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Cell_Division Cell Division & Elongation Tubulin->Cell_Division Essential for Microtubule->Tubulin Depolymerization Microtubule->Cell_Division Disrupted Trifluralin Trifluralin Trifluralin->Tubulin Binds to Tubulin Trifluralin->Microtubule Inhibits Assembly Weed_Growth Weed Germination & Growth Cell_Division->Weed_Growth Leads to

Mechanism of Action of Trifluralin

III. Materials Science Applications

In materials science, trifluoromethylated aromatic compounds are utilized to create high-performance polymers and advanced electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs). The -CF3 group imparts desirable properties like thermal stability, low dielectric constant, and improved charge transport.

Application Notes

The introduction of -CF3 groups into polymers can significantly enhance their properties. For example, in polyimides, trifluoromethyl groups can increase the free volume, leading to a lower dielectric constant, which is crucial for microelectronics applications. In OLEDs, trifluoromethylated materials can be used as hosts, emitters, or in charge transport layers to improve device efficiency, stability, and color purity.[16]

Key advantages in materials science include:

  • Low Dielectric Constant: The bulky and electron-withdrawing nature of the -CF3 group can reduce the dielectric constant of polymers.[16]

  • High Thermal Stability: The strength of the C-F bond contributes to the thermal stability of the material.

  • Improved Solubility: The presence of -CF3 groups can enhance the solubility of polymers in organic solvents, facilitating processing.

  • Enhanced OLED Performance: Trifluoromethylated materials can improve the efficiency, lifetime, and color purity of OLED devices.[16][17][18]

Properties of Trifluoromethylated Materials
Material ClassSpecific Material/MoietyPropertyValueReference(s)
Polyimides 6FDA-basedDielectric Constant (1 MHz)2.69 - 2.85[16]
6FDA-HFBODADielectric Constant (10 GHz)2.63[7]
TPPI50Dielectric Constant (1 MHz)2.312[13]
HFBODA-basedWater Absorption0.10%[7]
OLED Emitters DBNDO-1Peak External Quantum Efficiency (EQEmax)33.7%[17][18]
DBNDO-2Peak External Quantum Efficiency (EQEmax)32.4%[17][18]
DBNDO-3Peak External Quantum Efficiency (EQEmax)32.0%[17][18]

IV. Experimental Protocols

Synthesis of Trifluoromethylated Aromatic Compounds

The following section provides representative experimental protocols for the synthesis of key trifluoromethylated aromatic compounds.

This protocol describes the condensation reaction to form the pyrazole ring of Celecoxib.

Celecoxib_Synthesis Start Start Materials: - 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione - 4-Sulfamoylphenylhydrazine HCl - Ethanol, HCl Dissolve Dissolve dione in ethanol Start->Dissolve Add_Hydrazine Add hydrazine hydrochloride and catalytic HCl Dissolve->Add_Hydrazine Reflux Heat to reflux for several hours Add_Hydrazine->Reflux Cool Cool to room temperature Reflux->Cool Evaporate Remove solvent (reduced pressure) Cool->Evaporate Dissolve_Wash Dissolve in ethyl acetate, wash with NaHCO3 & brine Evaporate->Dissolve_Wash Dry_Concentrate Dry over Na2SO4, filter, and concentrate Dissolve_Wash->Dry_Concentrate Recrystallize Recrystallize from ethyl acetate/heptane Dry_Concentrate->Recrystallize Product Pure Celecoxib Recrystallize->Product

Workflow for the Synthesis of Celecoxib

Procedure:

  • A solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol is prepared in a reaction vessel.[1]

  • 4-Sulfamoylphenylhydrazine hydrochloride and a catalytic amount of hydrochloric acid are added to the solution.[1]

  • The mixture is heated to reflux for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).[1]

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.[1]

  • The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.[1]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.[1]

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[1]

This protocol outlines the amination of a dinitrobenzene derivative to produce Trifluralin.

Procedure:

  • In a 250ml reactor, add 4-chloro-3,5-dinitrobenzotrifluoride (0.1 mol), vitamin C (0.135g), and 30mL of water.[19]

  • Add di-n-propylamine (0.12 mol) and a sodium hydroxide solution (4g in 16mL of water) dropwise over 30 minutes.[19]

  • Adjust the pH of the system to 7.5-8.5 with a 1% aqueous sodium hydroxide solution.[19]

  • Heat the reaction at 60°C for 2 hours.[19]

  • Cool the reaction mixture to room temperature to allow for crystal precipitation.[19]

  • Filter the crystals, wash with water until neutral, and dry to obtain the Trifluralin product.[19]

This protocol describes a general method for the synthesis of 2-trifluoromethyl quinolines from CF3-alkenes.

Procedure:

  • Prepare α-CF3-enamines by reacting pyrrolidine with the corresponding haloalkenes.

  • React the prepared enamines with 2-nitrobenzaldehydes to produce ortho-nitro-substituted α,β-diaryl-CF3-enones.

  • Reduce the nitro-group using an Fe-AcOH system, which promotes intramolecular cyclization to yield 2-CF3-3-arylquinolines.

  • A one-pot procedure can also be employed to synthesize the target trifluoromethylated quinolines directly from the enamines or haloalkenes.[4]

This protocol describes an efficient method for synthesizing 2-trifluoromethyl benzimidazoles.

Procedure:

  • Condense diamines or amino(thio)phenols with in situ generated CF3CN.

  • The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivative, forming an imidamide intermediate.[6]

  • This intermediate then undergoes intramolecular cyclization to yield the 2-trifluoromethyl benzimidazole.[6]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most frequently employed method is the esterification of 4-hydroxy-3-(trifluoromethyl)benzoic acid with methanol. This can be effectively achieved using two primary approaches:

  • Thionyl Chloride Method: This is a high-yield method that involves reacting the carboxylic acid with thionyl chloride in methanol.[1]

  • Fischer-Speier Esterification: This classic method utilizes a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to drive the reaction between the carboxylic acid and an excess of methanol.[2]

Q2: What are the primary impurities or side-products I should be aware of during the synthesis?

A2: The main potential impurities include:

  • Unreacted 4-hydroxy-3-(trifluoromethyl)benzoic acid: Due to the equilibrium nature of the Fischer-Speier esterification, the reaction may not go to completion.

  • O-methylation byproduct (Methyl 4-methoxy-3-(trifluoromethyl)benzoate): Under forcing reaction conditions, the phenolic hydroxyl group can be methylated.

  • Hydrolysis: The ester product can be hydrolyzed back to the carboxylic acid during the workup if acidic or basic conditions are not carefully controlled.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a straightforward and effective technique for monitoring the reaction's progress. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting carboxylic acid is more polar and will have a lower Rf value compared to the less polar product ester. High-performance liquid chromatography (HPLC) can also be utilized for more precise and quantitative analysis.

Q4: What is a typical yield for this synthesis?

A4: With proper optimization and purification, a high yield can be expected. For the thionyl chloride method, a yield of 93% has been reported.[1] Yields for Fischer-Speier esterification can also be high, though they are highly dependent on driving the equilibrium towards the product.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Problem 1: Low or No Product Yield
Symptom Possible Cause Suggested Solution
TLC analysis shows predominantly starting material.Incomplete reaction (Fischer Esterification): The equilibrium is not sufficiently shifted towards the product.Increase the excess of methanol: Use methanol as the solvent to drive the equilibrium forward. Increase catalyst amount: Incrementally increase the amount of acid catalyst. Increase reaction time/temperature: Ensure the reaction is refluxed for an adequate duration.
Inactive reagents: Methanol is wet, or the acid catalyst is old or degraded.Use anhydrous methanol: Moisture will inhibit the reaction. Use fresh acid catalyst.
Insufficient activation (Thionyl Chloride Method): Thionyl chloride has decomposed.Use fresh or newly distilled thionyl chloride.
Problem 2: Presence of Significant Impurities in the Crude Product
Symptom Possible Cause Suggested Solution
A spot with a very low Rf value is observed on TLC, corresponding to the starting material.Incomplete reaction. Refer to the solutions for "Low or No Product Yield".
An additional, less polar spot is observed on TLC, close to the product spot.O-methylation of the phenolic hydroxyl group. Avoid excessive heating and prolonged reaction times. Use a milder acid catalyst or lower its concentration. Purification: Careful column chromatography with a shallow solvent gradient may be required to separate this byproduct.
Product decomposes during workup.Hydrolysis of the ester. Neutralize the reaction mixture carefully during workup. Use a saturated sodium bicarbonate solution to quench the acid catalyst. Avoid prolonged exposure to acidic or basic aqueous solutions.
Problem 3: Difficulty in Purifying the Product
Symptom Possible Cause Suggested Solution
Poor separation of product and impurities during column chromatography.Inappropriate eluent system. Optimize the solvent system using TLC. A common starting point is a mixture of ethyl acetate and a non-polar solvent like hexanes. Adjust the ratio to achieve good separation (ΔRf > 0.2).
The product does not crystallize during recrystallization.Solution is too dilute or the solvent is inappropriate. Concentrate the solution by evaporating some of the solvent. Try a different solvent or solvent system. A mixture of polar and non-polar solvents can be effective. Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal.
The product appears as an oil instead of a solid.Presence of impurities. Purify the crude product by column chromatography before attempting recrystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Thionyl Chloride

This protocol is adapted from a reported synthesis.[1]

Materials:

  • 4-Hydroxy-3-(trifluoromethyl)benzoic acid

  • Methanol (anhydrous)

  • Dimethylformamide (DMF)

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-hydroxy-3-(trifluoromethyl)benzoic acid (1.0 eq) in methanol.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (3.0 eq) dropwise to the stirred solution, maintaining the temperature.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the volatile components under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Reactant Molar Equivalents
4-Hydroxy-3-(trifluoromethyl)benzoic acid1.0
Thionyl chloride3.0
MethanolSolvent
DMFCatalytic
Reported Yield Purity
93%Not specified
Protocol 2: General Procedure for Fischer-Speier Esterification

Materials:

  • 4-Hydroxy-3-(trifluoromethyl)benzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Suspend 4-hydroxy-3-(trifluoromethyl)benzoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for several hours, monitoring by TLC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, followed by saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow start Start: 4-Hydroxy-3- (trifluoromethyl)benzoic acid esterification Esterification (Thionyl Chloride or Fischer-Speier) start->esterification workup Aqueous Workup (Neutralization & Extraction) esterification->workup drying Drying of Organic Layer workup->drying concentration Solvent Removal (Concentration) drying->concentration purification Purification (Column Chromatography or Recrystallization) concentration->purification product Final Product: Methyl 4-hydroxy-3- (trifluoromethyl)benzoate purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_reaction TLC shows mainly starting material? start->check_reaction yes_incomplete Incomplete Reaction check_reaction->yes_incomplete Yes no_side_reaction Side Reaction or Degradation? check_reaction->no_side_reaction No incomplete_solutions Increase reaction time/temp Increase excess of methanol Check reagent quality yes_incomplete->incomplete_solutions side_reaction_check New spots on TLC? no_side_reaction->side_reaction_check yes_new_spots Identify Side Product (e.g., O-methylation) side_reaction_check->yes_new_spots Yes no_new_spots Product Degradation during Workup? side_reaction_check->no_new_spots No degradation_solution Optimize workup conditions (e.g., careful neutralization) no_new_spots->degradation_solution

References

troubleshooting common issues in the purification of methyl benzoates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of methyl benzoates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of methyl benzoate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude methyl benzoate from a Fischer esterification reaction?

A1: The most common impurities include:

  • Unreacted Benzoic Acid: Due to the equilibrium nature of the Fischer esterification, some starting carboxylic acid will likely remain.[1][2]

  • Excess Methanol: As methanol is often used in excess to drive the reaction forward, it will be present in the crude product.[3][4]

  • Sulfuric Acid: If used as a catalyst, it must be neutralized and removed.[1]

  • Water: A byproduct of the esterification reaction.[3]

  • Side-products: Depending on reaction conditions, minor side-products could be present.

Q2: My purified methyl benzoate yield is very low. What are the common causes?

A2: Low yields in methyl benzoate synthesis and purification can stem from several factors:

  • Incomplete Reaction: The Fischer esterification is a reversible reaction.[1] Insufficient reflux time or catalyst can lead to low conversion.

  • Loss During Work-up: Product can be lost during transfers, extractions, and washing steps.[5] Emulsions during liquid-liquid extraction can also lead to significant loss of product.[5]

  • Inefficient Purification: Using too much solvent during recrystallization can result in the product remaining in solution.[6] During distillation, improper heating or leaks in the apparatus can lead to product loss.[7]

Q3: My methyl benzoate is an oil and won't solidify. What should I do?

A3: Methyl benzoate is a liquid at room temperature with a melting point of -12.5 °C.[8][9] Therefore, it is expected to be an oil. If you are working with a derivative like methyl 3-nitrobenzoate, which is a solid at room temperature (melting point 78 °C), an oily product suggests the presence of impurities.[10] These impurities can include unreacted starting materials or isomeric byproducts which can lower the melting point and prevent solidification.

Q4: What is the best method to purify crude methyl benzoate?

A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Distillation: Simple distillation is a common and effective method for purifying methyl benzoate, which is a liquid with a high boiling point (199.6 °C).[8][11] This method is particularly useful for removing lower-boiling impurities like excess methanol and higher-boiling impurities like residual benzoic acid.

  • Column Chromatography: This technique is useful for separating methyl benzoate from impurities with similar boiling points or when a very high degree of purity is required.[12][13]

  • Recrystallization: This method is not suitable for methyl benzoate itself due to its low melting point, but it is the primary method for purifying solid derivatives like methyl 3-nitrobenzoate.[10]

Troubleshooting Guides

Guide 1: Distillation of Methyl Benzoate

Problem: Poor separation or no product collected during distillation.

Symptom Possible Cause Recommended Solution
No distillate is being collected, even though the liquid in the still pot is boiling. The vapor is condensing before reaching the condenser due to heat loss.[7]Insulate the distillation head and the fractionating column (if used) with glass wool or aluminum foil to minimize heat loss.[11]
The temperature reading on the thermometer is fluctuating or is lower than the expected boiling point of methyl benzoate (199.6 °C). The thermometer bulb is not positioned correctly.[7]Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.[14]
The distillation is proceeding too quickly, resulting in poor separation of components. The heating rate is too high.[7]Reduce the heating rate to allow for proper fractionation of the components. A slow, steady distillation rate of 1-2 drops per second is ideal.
The collected distillate is not pure methyl benzoate. The distillation was performed too quickly, or a simple distillation was insufficient to separate components with close boiling points.If impurities have boiling points close to methyl benzoate, a fractional distillation with a packed column may be necessary to improve separation efficiency.

Experimental Protocol: Simple Distillation of Methyl Benzoate

  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.[11] Ensure all glass joints are properly sealed.

  • Sample Preparation: Transfer the crude methyl benzoate to the round-bottom flask and add a few boiling chips.

  • Heating: Begin heating the flask gently.

  • Fraction Collection: Collect the fraction that distills at or near the boiling point of methyl benzoate (199.6 °C).[11] It is advisable to collect an initial small fraction of any low-boiling impurities and a final small fraction of any high-boiling impurities separately from the main product fraction.

  • Analysis: Analyze the purity of the collected fraction using techniques such as GC-MS or NMR.

Troubleshooting Distillation Workflow

G start Distillation Issue boiling Is the liquid in the still pot boiling? start->boiling distillate Is distillate being collected? boiling->distillate Yes no_boil Increase heating rate. boiling->no_boil No temp_stable Is the thermometer reading stable and correct? distillate->temp_stable Yes no_distillate Check for leaks. Insulate the distillation head. distillate->no_distillate No purity Is the collected distillate pure? temp_stable->purity Yes temp_issue Check thermometer placement. temp_stable->temp_issue No impure Slow down distillation rate. Consider fractional distillation. purity->impure No success Pure Product Obtained purity->success Yes

Caption: A workflow for troubleshooting common distillation issues.

Guide 2: Column Chromatography of Methyl Benzoate

Problem: Poor separation of methyl benzoate from impurities.

Symptom Possible Cause Recommended Solution
Compounds are eluting too quickly, resulting in poor separation. The eluent is too polar.[13]Decrease the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the proportion of hexane.
Compounds are not eluting from the column. The eluent is not polar enough.[13]Increase the polarity of the eluent. For example, increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture.
The separation is poor, with significant overlap between fractions. The column was not packed properly, or the sample was loaded incorrectly.Ensure the silica gel is packed uniformly without any air bubbles or cracks. The sample should be loaded in a narrow band at the top of the column.[15]
The desired compound is co-eluting with an impurity. The chosen solvent system does not provide adequate separation.Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides better separation between the desired compound and the impurity.[13]

Experimental Protocol: Column Chromatography of Methyl Benzoate

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column. Allow the silica to settle, ensuring a uniform packing.[15]

  • Sample Loading: Dissolve the crude methyl benzoate in a minimal amount of the eluent and carefully load it onto the top of the silica gel.[15]

  • Elution: Begin eluting the column with the chosen solvent system. A common starting point for esters is a mixture of hexane and ethyl acetate. The polarity can be gradually increased (gradient elution) to elute compounds with higher polarity.[16]

  • Fraction Collection: Collect small fractions of the eluent in separate test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure methyl benzoate.[13]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Column Chromatography Workflow

G start Column Chromatography Issue elution Are compounds eluting? start->elution separation Is the separation of compounds adequate? elution->separation Yes no_elution Increase eluent polarity. elution->no_elution No fast_elution Decrease eluent polarity. elution->fast_elution Too Fast co_elution Is the desired compound co-eluting with an impurity? separation->co_elution Yes poor_separation Repack column. Ensure proper sample loading. separation->poor_separation No optimize_eluent Optimize eluent system using TLC. co_elution->optimize_eluent Yes success Pure Product Obtained co_elution->success No

Caption: A workflow for troubleshooting column chromatography.

Guide 3: Recrystallization of Methyl 3-Nitrobenzoate

Problem: Low yield or impure product after recrystallization.

Symptom Possible Cause Recommended Solution
No crystals form upon cooling. Too much solvent was used, or the solution was not saturated.[6]Heat the solution to evaporate some of the solvent to concentrate it, then allow it to cool again.
The product crystallizes out too quickly as a fine powder, potentially trapping impurities. The solution was cooled too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[10]
The melting point of the recrystallized product is low and has a broad range. The product is still impure.The presence of impurities lowers and broadens the melting point range. A second recrystallization may be necessary. Ensure the crystals are thoroughly washed with a small amount of cold solvent after filtration.
The yield of purified crystals is low. Product was lost during filtration or washing, or some product remained dissolved in the cold solvent.[17]Ensure complete transfer of crystals during filtration. Use a minimal amount of ice-cold solvent for washing the crystals.

Experimental Protocol: Recrystallization of Methyl 3-Nitrobenzoate

  • Solvent Selection: Choose a suitable solvent. Methanol or an ethanol/water mixture are commonly used for methyl 3-nitrobenzoate.[10]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.[10]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[10]

  • Drying: Dry the purified crystals completely before determining the melting point and yield.

Recrystallization Troubleshooting Logic

G start Recrystallization Issue crystals_form Do crystals form upon cooling? start->crystals_form melting_point Is the melting point sharp and correct? crystals_form->melting_point Yes no_crystals Concentrate solution by evaporating some solvent. crystals_form->no_crystals No yield Is the yield acceptable? melting_point->yield Yes impure_product Perform a second recrystallization. Ensure slow cooling. melting_point->impure_product No low_yield Minimize washing with cold solvent. Ensure complete transfer of crystals. yield->low_yield No success Pure Product Obtained yield->success Yes

Caption: A logical diagram for troubleshooting recrystallization.

Quantitative Data Summary

Table 1: Physical Properties of Methyl Benzoate

PropertyValue
Molecular Formula C₈H₈O₂
Molar Mass 136.15 g/mol [8]
Appearance Colorless liquid[9]
Melting Point -12.5 °C[8]
Boiling Point 199.6 °C[8]
Density 1.0837 g/cm³[8]
Solubility in Water Poorly soluble[9]
Solubility in Organic Solvents Miscible[9]

Table 2: Typical Reaction Conditions for Fischer Esterification of Benzoic Acid

Reactant/CatalystAmountRole
Benzoic Acid 1 equivalentStarting material
Methanol Excess (e.g., 4-10 equivalents)Reactant and solvent[4]
Sulfuric Acid (conc.) Catalytic amount (e.g., 0.1-0.3 equivalents)Catalyst[4]
Reflux Time 30-60 minutesReaction time[11]
Typical Yield 60-90%[5][18]

Table 3: Purification Parameters for Methyl Benzoate and a Solid Derivative

Purification MethodCompoundKey Parameters
Simple Distillation Methyl BenzoateCollection Temperature: ~199 °C[11]
Column Chromatography Methyl BenzoateStationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate gradient[19]
Recrystallization Methyl 3-nitrobenzoateSolvent: Methanol or Ethanol/Water[10]Expected Melting Point: 78 °C[10]

References

Technical Support Center: Optimizing Benzoate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzoate esterification. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures, frequently asked questions (FAQs), and experimental protocols to optimize reaction conditions, with a primary focus on reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting temperature for the esterification of benzoic acid?

A favorable starting point for a standard Fischer esterification of benzoic acid with a simple alcohol like methanol is around the reflux temperature of the alcohol. For instance, when using a large excess of methanol, which also serves as the solvent, the reaction is often heated to reflux (approximately 65°C). For higher boiling point alcohols, a common starting temperature is 80°C, which has been shown to produce high yields with sufficient reaction time.[1][2] It is crucial to monitor the reaction, as the optimal temperature can vary based on the specific alcohol and reaction scale.[1]

Q2: How does temperature affect the rate and yield of benzoate esterification?

Temperature plays a critical role in the kinetics of esterification. Increasing the temperature generally increases the reaction rate, allowing the equilibrium to be reached faster. For example, kinetic studies on the esterification of benzoic acid with methanol have been conducted in the range of 333.15 K (60°C) to 353.15 K (80°C).[3] However, excessively high temperatures can lead to side reactions, such as the decarboxylation of benzoic acid, which would reduce the overall yield of the desired ester.[1] Therefore, the temperature must be carefully controlled to be high enough for a reasonable reaction rate but low enough to prevent side reactions.

Q3: What are the most common catalysts for benzoate esterification, and does the optimal temperature depend on the catalyst?

The most common catalysts for Fischer esterification are strong protic acids. These include:

  • Sulfuric Acid (H₂SO₄): A highly effective and widely used liquid catalyst.[1][4]

  • p-Toluenesulfonic Acid (p-TsOH): A solid, non-oxidizing acid that is often easier to handle.[1][5]

  • Heterogeneous Catalysts: Solid acid catalysts like Amberlyst-15 can also be used, offering easier separation from the reaction mixture.[6]

The optimal temperature is linked to the catalyst's activity. For instance, a study on the esterification of benzoic acid with 1-butyl alcohol catalyzed by p-toluenesulfonic acid was conducted at temperatures between 365.2 K and 389.4 K (92°C - 116°C).[5][7] Highly active catalysts may allow for lower reaction temperatures.

Q4: How can I drive the esterification reaction to completion to maximize yield?

Fischer esterification is an equilibrium reaction.[8][9] To maximize the ester yield, the equilibrium must be shifted towards the products. This can be achieved by:

  • Using an excess of one reactant: Typically, the alcohol is used in a large excess, often serving as the solvent as well.[1][9][10] Using a 10-fold excess of alcohol can significantly increase the ester yield.[9]

  • Removing water as it forms: Since water is a product, its removal will push the equilibrium to the right according to Le Châtelier's Principle.[4][8] This is commonly done using a Dean-Stark apparatus, which azeotropically removes water during reflux.[1][4]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of reaction temperature for benzoate esterification.

Problem 1: Low or No Ester Yield

  • Is the reaction temperature optimal?

    • Cause: The temperature may be too low, resulting in a very slow reaction rate. Conversely, if the temperature is too high, it could lead to the degradation of reactants or products.[1]

    • Solution: For methanol, ensure the reaction is at a steady reflux (~65°C). For other alcohols, a starting temperature of 80-120°C is common.[1][5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine if the reaction is proceeding.

  • Was the reaction time sufficient?

    • Cause: Esterification reactions can be slow to reach equilibrium.

    • Solution: A typical reflux time is between 2.5 to 6 hours.[1][6] If the yield is low, consider extending the reaction time and monitoring its progress.

  • Was water effectively removed?

    • Cause: The presence of water, a product of the reaction, can shift the equilibrium back towards the starting materials, reducing the yield.[1][11]

    • Solution: Use a Dean-Stark apparatus for azeotropic removal of water, especially with higher-boiling alcohols.[1][4] Ensure that all reagents and glassware are thoroughly dry before starting the experiment.

  • Is the catalyst amount and activity sufficient?

    • Cause: An insufficient amount of catalyst or a deactivated catalyst will result in a slow or stalled reaction.

    • Solution: Use a catalytic amount of a strong acid like H₂SO₄ or p-TsOH. Ensure the catalyst is not old or contaminated. In some cases, adding the catalyst in intervals can overcome deactivation issues.[12]

Problem 2: Formation of Impurities or Side Products

  • Are there unexpected spots on the TLC plate?

    • Cause: Excessively high temperatures can cause side reactions like decarboxylation of benzoic acid to form iodobenzene (in the case of iodobenzoic acid) or other degradation products.[1]

    • Solution: Lower the reaction temperature. Purify the crude product using column chromatography to isolate the desired ester.[1]

  • Is unreacted benzoic acid present in the final product?

    • Cause: The reaction has not reached completion, or the equilibrium is unfavorable.

    • Solution: To remove unreacted benzoic acid, perform a work-up by washing the organic layer with a basic solution, such as aqueous sodium bicarbonate (NaHCO₃).[13][14] This will convert the acidic benzoic acid into its water-soluble sodium salt, which will move to the aqueous layer.

Data Presentation

The following tables summarize optimal conditions found in various studies for benzoate esterification.

Table 1: Optimal Conditions for Benzoate Ester Synthesis

Ester ProductAlcoholCatalystMolar Ratio (Alcohol:Acid)Temperature (°C)Time (h)Yield (%)Reference
Methyl BenzoateMethanolH₂SO₄3:180 (353.15 K)4High Conversion[3]
Butyl Benzoate1-Butanolp-TsOH2.9:192-116 (365.2-389.4 K)292 (Conversion)[5][7]
α-Mono Benzoate GlycerolGlycerolAmberlyst-158:1~1106~70
Methyl 2-IodobenzoateMethanolH₂SO₄Excess (Solvent)802.5High Yield[1]
Ethyl-4-fluoro-3-nitro benzoateButanolH₂SO₄Excess (Solvent)130 (Microwave)0.25Optimal

Experimental Protocols

Protocol 1: Synthesis of Methyl Benzoate via Fischer Esterification

This protocol describes a standard lab procedure for the synthesis of methyl benzoate from benzoic acid and methanol.

Materials:

  • Benzoic Acid (8.00 g, 0.0656 mol)

  • Methanol (25 mL, 0.617 mol)

  • Concentrated Sulfuric Acid (3.0 mL)

  • Dichloromethane (or Diethyl Ether)

  • 0.5 M Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (or Magnesium Sulfate)

  • 100 mL Round-bottomed flask, Reflux condenser, Separatory funnel, Beakers, Erlenmeyer flask

Procedure:

  • Reaction Setup: Place 8.00 g of benzoic acid and 25 mL of methanol into a 100 mL round-bottomed flask.[10]

  • Catalyst Addition: Carefully and slowly add 3.0 mL of concentrated sulfuric acid to the mixture while swirling.[10]

  • Reflux: Add a few boiling chips, attach a reflux condenser, and heat the mixture to a gentle reflux for approximately 1 hour.[14]

  • Work-up - Quenching: After the reflux period, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel containing 50-75 mL of water.[10][14]

  • Extraction: Rinse the reaction flask with 40 mL of dichloromethane and add it to the separatory funnel. Stopper the funnel, vent frequently, and shake to extract the product into the organic layer. Allow the layers to separate and drain the lower organic layer.[14]

  • Washing:

    • Wash the organic layer with 25 mL of water.

    • Wash the organic layer with 25 mL of 0.5 M sodium bicarbonate solution to neutralize any remaining acid and remove unreacted benzoic acid. Caution: CO₂ gas will be evolved. Vent the funnel frequently.[8][14]

    • Wash the organic layer with 25 mL of saturated sodium chloride solution (brine) to help remove dissolved water.[14]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.[1]

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure (or by simple distillation) to remove the dichloromethane and isolate the crude methyl benzoate.[1][14]

  • Purification (Optional): The crude ester can be further purified by distillation.

Visualizations

G Workflow for Benzoate Esterification cluster_reaction Reaction Phase cluster_workup Work-up & Isolation reactants 1. Combine Benzoic Acid, Alcohol, and Acid Catalyst reflux 2. Heat to Reflux (e.g., 80°C for 2.5h) reactants->reflux cool 3. Cool to Room Temperature reflux->cool quench 4. Quench with Water cool->quench extract 5. Extract with Organic Solvent quench->extract wash_bicarb 6. Wash with NaHCO3 (aq) extract->wash_bicarb wash_brine 7. Wash with Brine wash_bicarb->wash_brine dry 8. Dry with Na2SO4 wash_brine->dry concentrate 9. Concentrate under Reduced Pressure dry->concentrate product Pure Benzoate Ester concentrate->product G Troubleshooting Guide for Low Ester Yield start Low Yield Observed check_temp Is Reaction Temperature Optimal? start->check_temp check_time Was Reaction Time Sufficient? check_temp->check_time Yes sol_temp Adjust Temperature: Increase if too low, Decrease if side reactions occur. check_temp->sol_temp No check_water Was Water Effectively Removed? check_time->check_water Yes sol_time Extend Reaction Time and Monitor with TLC. check_time->sol_time No check_catalyst Is Catalyst Amount and Activity Sufficient? check_water->check_catalyst Yes sol_water Use Dean-Stark Trap or Ensure Anhydrous Reagents. check_water->sol_water No sol_catalyst Verify Catalyst Amount and Purity. check_catalyst->sol_catalyst No end_ok Yield Improved check_catalyst->end_ok Yes sol_temp->end_ok sol_time->end_ok sol_water->end_ok sol_catalyst->end_ok

References

Technical Support Center: Synthesis of Trifluoromethylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trifluoromethylation synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding common side reactions encountered during the synthesis of trifluoromethylated compounds.

Section 1: Nucleophilic Trifluoromethylation (e.g., using Ruppert-Prakash Reagent, TMSCF₃)

Nucleophilic trifluoromethylation using reagents like (Trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent, is a cornerstone method for introducing the CF₃ group. However, the high reactivity of the trifluoromethyl anion (CF₃⁻) can lead to several side reactions.

Frequently Asked Questions & Troubleshooting

Q1: My reaction has a low yield or stalls completely. What are the common causes?

A1: Low or no conversion can stem from several issues related to the reagents and reaction conditions.

  • Moisture Contamination: The TMSCF₃ reagent and the CF₃⁻ anion are extremely sensitive to moisture, which leads to the formation of inert fluoroform (CF₃H).

    • Solution: Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents and reagents, and perform the reaction under a strict inert atmosphere (Nitrogen or Argon).

  • Inactive Initiator: The fluoride source (e.g., TBAF, CsF) used to activate the TMSCF₃ is often hygroscopic and can become deactivated by water.

    • Solution: Use a freshly opened bottle of the fluoride initiator or dry it under a vacuum before use. Consider using an anhydrous initiator source like tetrabutylammonium triphenyldifluorosilicate (TBAT).

  • Reagent Decomposition: TMSCF₃ can decompose, particularly at elevated temperatures or after prolonged storage.

    • Solution: Use a fresh batch of the reagent and store it properly according to the manufacturer's recommendations. If heating is necessary, control the temperature carefully.

  • Reaction Stalling: Stalling can occur if the catalyst (initiator) deactivates.

    • Solution: In some cases, cautiously adding a second portion of the initiator can restart the reaction. However, this may also promote side products.

Q2: I'm working with a ketone and observing the formation of a silyl enol ether instead of the desired trifluoromethylated alcohol. How can I prevent this?

A2: This is a common competing pathway where the trifluoromethyl anion acts as a base, deprotonating the α-carbon of the ketone, rather than as a nucleophile. This is especially prevalent with highly basic initiators.

  • Solution 1: Lower the Temperature: Reducing the reaction temperature can favor the desired nucleophilic addition pathway over enolization.

  • Solution 2: Use a Milder Initiator: Switching from a highly basic initiator like TBAF to a milder one, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), can significantly reduce enolization.

  • Solution 3: Add a Lewis Acid: The addition of a Lewis acid can activate the carbonyl group, increasing its electrophilicity and making it more susceptible to nucleophilic attack, thereby outcompeting the enolization pathway.

Q3: My starting material is an aryl halide, and I am seeing significant protodehalogenation. What is causing this?

A3: Protodehalogenation is a known side reaction in copper-catalyzed trifluoromethylation reactions of arylboronic acids, which can be seen as an analogous system. The trifluoromethyl anion or other basic species in the reaction can facilitate the removal of the halide and its replacement with a hydrogen atom from the solvent or trace water.

  • Solution 1: Use Anhydrous Conditions: Strictly anhydrous conditions are critical to minimize sources of protons.

  • Solution 2: Modify the Catalyst System: In related cross-coupling reactions, switching from arylboronic acids to their corresponding pinacol esters has been shown to minimize side reactions like protodeborylation. A similar substrate modification strategy may be beneficial.

  • Solution 3: Optimize Solvent: The choice of solvent can be critical. Aprotic solvents are generally preferred.

Quantitative Data: Effect of Base/Initiator on Trifluoromethylation

The choice of initiator can dramatically affect the yield and selectivity of the reaction, particularly in preventing side reactions like enolization.

SubstrateInitiator/BaseSolventYield of ProductSide Products NotedReference
ChalconeCs₂CO₃THF94%1,4-adduct suppressed
ChalconeK₂CO₃THF72%1,4-adduct suppressed
ChalconeKOHTHF83%1,4-adduct suppressed
Chalconet-BuOKTHF71%1,4-adduct suppressed
AcetophenoneK₂CO₃DMFHigh YieldEnolization minimized
Troubleshooting Workflow: Nucleophilic Trifluoromethylation

Here is a logical workflow to diagnose and resolve common issues encountered during nucleophilic trifluoromethylation with TMSCF₃.

stability issues of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 4-hydroxy-3-(trifluoromethyl)benzoate. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary conditions that can affect the stability of this compound?

A1: Based on its chemical structure as a phenolic ester containing a trifluoromethyl group, the primary conditions that can affect its stability are pH (especially alkaline conditions), temperature, and exposure to light (photostability). It may also be susceptible to strong oxidizing agents.

Q2: What is the most common degradation pathway for this compound?

A2: The most probable degradation pathway is the hydrolysis of the methyl ester bond. This reaction would yield 4-hydroxy-3-(trifluoromethyl)benzoic acid and methanol. This is a common degradation pathway for similar ester-containing compounds, such as parabens.[1][2]

Q3: Is this compound sensitive to light?

Q4: How does pH affect the stability of this compound?

A4: Similar compounds like methylparaben are stable in acidic to neutral aqueous solutions (pH 3-6) but undergo rapid hydrolysis in alkaline conditions (pH 8 and above). Therefore, it is highly likely that this compound will be less stable at higher pH values due to base-catalyzed hydrolysis of the ester group.

Q5: What are the recommended storage conditions for this compound?

A5: To ensure stability, it is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place. Avoid exposure to high temperatures, direct sunlight, and alkaline environments.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound purity over time in solution. Hydrolysis of the ester group. - Check the pH of your solution. If it is neutral to alkaline, consider buffering to a slightly acidic pH (e.g., pH 4-5) if your experiment allows. - Prepare solutions fresh whenever possible. - Store stock solutions at a lower temperature (e.g., 2-8°C).
Appearance of a new peak in HPLC analysis, especially at a shorter retention time. Formation of 4-hydroxy-3-(trifluoromethyl)benzoic acid. - Confirm the identity of the new peak by co-injecting a standard of the suspected degradant. - Use the provided HPLC protocol to monitor the degradation.
Inconsistent results in light-sensitive assays. Photodegradation of the compound. - Protect your samples from light by using amber vials or covering them with aluminum foil. - Minimize the exposure of your samples to ambient light during preparation and analysis.
Unexpected pH changes in unbuffered solutions. Formation of acidic degradation products. - The formation of 4-hydroxy-3-(trifluoromethyl)benzoic acid or trifluoroacetic acid will lower the pH of the solution. - Use a suitable buffer system to maintain a constant pH throughout your experiment.

Experimental Protocols

Protocol for Stability-Indicating HPLC Method

This protocol is adapted from established methods for similar compounds and is designed to separate the parent compound from its potential degradation products.[6][7]

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.

3. Forced Degradation Study:

To assess the stability of this compound under various stress conditions, perform the following forced degradation studies:[8]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl and heat at 80°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH and keep at room temperature for 1 hour.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound in an oven at 105°C for 48 hours.

  • Photodegradation: Expose the solution of the compound to UV light (254 nm) for 48 hours.

After the specified time, neutralize the acid and base samples, dilute all samples to a suitable concentration, and analyze by the HPLC method described above.

Visualizations

Logical Workflow for Stability Testing

G cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis A Prepare Stock Solution (1 mg/mL in Methanol) B Acid Hydrolysis (1N HCl, 80°C) A->B C Base Hydrolysis (1N NaOH, RT) A->C D Oxidative Stress (30% H2O2, RT) A->D E Thermal Stress (105°C, Solid) A->E F Photolytic Stress (UV Light, Solution) A->F G Neutralize & Dilute Samples B->G C->G D->G E->G F->G H HPLC Analysis G->H I Characterize Degradants (LC-MS/NMR) H->I

Caption: Experimental workflow for forced degradation studies.

Potential Degradation Pathways

G A This compound B 4-hydroxy-3-(trifluoromethyl)benzoic acid + Methanol A->B Hydrolysis (Acid/Base, Heat) C Trifluoroacetic Acid (TFA) + Other Fragments A->C Photodegradation (UV Light)

Caption: Potential degradation pathways for the target compound.

References

Technical Support Center: Analysis of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to aid in the interpretation of NMR spectra for Methyl 4-hydroxy-3-(trifluoromethyl)benzoate, with a focus on identifying potential impurities.

Troubleshooting Common Issues in NMR Spectra

Frequently Asked Questions (FAQs)

Q1: My 1H NMR spectrum shows unexpected peaks. What could they be?

A1: Unexpected peaks in your 1H NMR spectrum can arise from several sources. The most common are residual solvents, unreacted starting materials, or byproducts from the synthesis. Refer to the tables below to compare the chemical shifts of your unknown peaks with those of common impurities.

Q2: The integration of my aromatic signals does not match the expected ratio. Why?

A2: This could indicate the presence of an aromatic impurity. For instance, residual 4-hydroxy-3-(trifluoromethyl)benzoic acid, a potential starting material, would show aromatic signals that overlap with the product's signals, leading to incorrect integration ratios. Careful examination of the aromatic region for extra peaks is crucial.

Q3: I see a broad singlet in my spectrum that I can't identify.

A3: A broad singlet, especially in the region of 4-12 ppm, is often indicative of an exchangeable proton, such as the hydroxyl (-OH) or carboxylic acid (-COOH) proton. The chemical shift of these protons can be highly variable and depends on concentration, solvent, and temperature. To confirm, you can perform a D2O exchange experiment, where the broad peak should disappear.

Q4: There is a singlet around 3.4-3.8 ppm with a small integration.

A4: This could be due to residual methanol, a common methylating agent or solvent. Other methylating agents like dimethyl sulfate or methyl iodide could also be present if they were used in the synthesis. Check the chemical shift tables for these specific reagents.

Data Presentation: NMR Spectral Data

The following tables summarize the expected 1H and 13C NMR chemical shifts for this compound and common impurities.

Table 1: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)

CompoundFunctional GroupChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
This compound Aromatic H~8.1d~2.0
Aromatic H~7.9dd~8.5, 2.0
Aromatic H~7.2d~8.5
-OCH₃~3.9s-
-OH~10.5 (broad)s-
4-hydroxy-3-(trifluoromethyl)benzoic acid Aromatic H~8.0d~2.0
Aromatic H~7.8dd~8.5, 2.0
Aromatic H~7.1d~8.5
-COOH~13.0 (very broad)s-
Methanol -CH₃~3.3s-
Dimethyl Sulfate -CH₃~3.7s-
Methyl Iodide -CH₃~2.2s-

Table 2: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)

CompoundCarbon AtomChemical Shift (δ) ppm
This compound Carbonyl (C=O)~165
Aromatic C-OH~160
Aromatic C-H~134, 131, 118
Aromatic C-COOCH₃~125
Aromatic C-CF₃~123 (q)
CF₃~122 (q)
-OCH₃~52
4-hydroxy-3-(trifluoromethyl)benzoic acid Carbonyl (C=O)~167
Aromatic C-OH~159
Aromatic C-H~133, 130, 117
Aromatic C-COOH~126
Aromatic C-CF₃~124 (q)
CF₃~122 (q)
Methanol -CH₃~49
Dimethyl Sulfate -CH₃~54
Methyl Iodide -CH₃~-21

Experimental Protocols

NMR Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the vial.

  • Dissolution: Gently swirl or sonicate the vial to ensure the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane - TMS) to the NMR tube.

  • Acquisition: Place the NMR tube in the spectrometer and acquire the 1H and 13C NMR spectra according to the instrument's standard operating procedures.

Visualizations

Troubleshooting Workflow for NMR Spectra

troubleshooting_workflow Troubleshooting Workflow for NMR Spectra Impurities start Start: Acquire NMR Spectrum check_peaks Are there unexpected peaks? start->check_peaks compare_solvents Compare with residual solvent tables check_peaks->compare_solvents Yes check_integration Is aromatic integration correct? check_peaks->check_integration No impurity_identified Impurity Identified compare_solvents->impurity_identified compare_sm Compare with starting material (SM) data (e.g., 4-hydroxy-3-(trifluoromethyl)benzoic acid) compare_sm->impurity_identified compare_reagents Compare with residual reagent data (e.g., Methanol, Dimethyl Sulfate) compare_reagents->impurity_identified integration_issue Indicates presence of aromatic impurity (e.g., SM) check_integration->integration_issue No check_broad_peak Is there a broad, exchangeable proton peak? check_integration->check_broad_peak Yes further_analysis Further 2D NMR analysis needed integration_issue->further_analysis d2o_exchange Perform D2O exchange experiment check_broad_peak->d2o_exchange Yes pure_spectrum Spectrum is likely pure check_broad_peak->pure_spectrum No peak_disappears Peak disappears? (Confirms -OH or -COOH) d2o_exchange->peak_disappears peak_disappears->impurity_identified Yes peak_disappears->further_analysis No

Caption: A flowchart outlining the logical steps for troubleshooting impurities in the NMR spectrum of this compound.

minimizing byproduct formation in bicalutamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bicalutamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on minimizing the formation of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for bicalutamide where byproduct formation is a concern?

A1: The most prevalent synthetic pathway involves the reaction of 4-cyano-3-(trifluoromethyl)aniline with methacryloyl chloride, followed by epoxidation of the resulting amide. The crucial step, where byproduct formation is most significant, is the subsequent epoxide ring-opening with 4-fluorothiophenol to form a thioether precursor, which is then oxidized to the final bicalutamide sulfone.[1]

Q2: What are the primary impurities I should be aware of during bicalutamide synthesis?

A2: The primary process-related impurities include the Bicalutamide Sulfoxide (Impurity E), resulting from incomplete oxidation, the unreacted thioether precursor (Impurity J), from under-oxidation, and various substituted analogues like Deshydroxy Bicalutamide (Impurity C) and Desfluoro Bicalutamide (Impurity A).[2][3]

Q3: Which analytical techniques are recommended for monitoring the reaction and quantifying impurities?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for monitoring the reaction progress and profiling impurities.[4] For structural confirmation of unknown byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[4]

Q4: How can I effectively remove the sulfoxide impurity from my final product?

A4: The sulfoxide impurity has different polarity compared to bicalutamide. Purification is typically achieved through recrystallization. Common solvent systems for purification include ethyl acetate/hexane, methylethyl ketone/hexane, and toluene.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the oxidation of the thioether precursor to bicalutamide (sulfone).

Issue 1: High Levels of Bicalutamide Sulfoxide (Impurity E) Detected
  • Possible Cause: Over-oxidation of the thioether intermediate. The sulfoxide is an intermediate in the oxidation of the thioether to the desired sulfone. Using an excessively strong oxidizing agent, too many equivalents, or running the reaction for too long can lead to the accumulation of the sulfoxide if the reaction does not proceed to completion to the sulfone, or if the sulfone itself is susceptible to further reactions under the conditions. A more common issue, however, is the incomplete oxidation to the sulfone, making the sulfoxide a major byproduct.

  • Troubleshooting Steps:

    • Control Oxidant Stoichiometry: Precisely measure the equivalents of your oxidizing agent. For agents like m-CPBA, using approximately 2.0-2.2 equivalents is typically required for full conversion to the sulfone. Using only one equivalent will preferentially form the sulfoxide.[1][6]

    • Optimize Reaction Time and Temperature: Monitor the reaction closely using HPLC. Over-extended reaction times, even with the correct stoichiometry, can sometimes lead to side reactions. A study on the synthesis of sulfoxide analogues showed that the reaction can be stopped at the sulfoxide stage by limiting the reaction time to 15-30 minutes at 0°C with one equivalent of m-CPBA.[6] To obtain the sulfone, longer reaction times at room temperature are common, but should be optimized.[1]

    • Choice of Oxidant: Consider using a milder or more selective oxidation system. While m-CPBA is effective, alternatives like hydrogen peroxide in acetic acid or with a tungstic acid catalyst can offer different selectivity and reactivity profiles.

Issue 2: Significant Amount of Unreacted Thioether Precursor Remaining
  • Possible Cause: Incomplete oxidation due to insufficient oxidant, low reaction temperature, or short reaction time.

  • Troubleshooting Steps:

    • Verify Oxidant Quantity and Quality: Ensure you have added the correct stoichiometry (typically >2 equivalents) of a fresh, active oxidizing agent. Peroxy acids like m-CPBA can degrade over time.

    • Increase Reaction Temperature: If the reaction is sluggish at room temperature, cautiously increasing the temperature (e.g., to 40-50°C) can improve the conversion rate. Monitor for the formation of other impurities at higher temperatures.

    • Extend Reaction Time: Continue to monitor the reaction by HPLC until the thioether precursor is consumed to an acceptable level (e.g., <1%).[7]

    • Consider a Catalyst: For hydrogen peroxide-based oxidations, the addition of a catalyst like sodium tungstate can significantly improve the rate and completeness of the reaction.[5]

Issue 3: Presence of Deshydroxy or Desfluoro Impurities
  • Possible Cause: These impurities often arise from starting materials. The desfluoro impurity can originate from the use of thiophenol instead of 4-fluorothiophenol during the epoxide ring-opening step. The deshydroxy impurity can be a byproduct of side reactions during the Michael addition if an alternative synthetic route is used.[2][8][9]

  • Troubleshooting Steps:

    • Analyze Starting Materials: Verify the purity of your 4-fluorothiophenol and 4-cyano-3-(trifluoromethyl)aniline starting materials by HPLC or GC-MS to ensure they are free from non-fluorinated or other substituted analogues.

    • Purify Intermediates: If impurities are detected in the starting materials, purify them before use. Similarly, purifying the thioether intermediate before the oxidation step can prevent carrying impurities through to the final product.

    • Optimize Reaction Conditions: While less common, harsh reaction conditions could potentially lead to degradation or side reactions. Ensure temperatures and pH are controlled throughout the synthesis.

Data Presentation: Oxidation Conditions

The following table summarizes typical conditions for the oxidation of the thioether precursor and their impact on product purity. Note that results can vary based on scale and specific laboratory conditions.

Oxidizing SystemTemperatureTime (h)Typical Bicalutamide Purity (%)Key Byproducts to MonitorReference(s)
m-CPBA (2.2 equiv) in DCMRoom Temp.12-24>98%Sulfoxide, Unreacted Thioether[1]
H₂O₂ (30%) in Acetic Acid40-45°C10-12~99%Polar and non-polar impurities[7]
H₂O₂ with Na₂WO₄ (catalyst)Room Temp.OvernightHighSulfoxide[5]
Sodium Perborate in Acetic Acid40-60°C6-12HighNot specified

Experimental Protocols

Protocol 1: Optimized Oxidation using m-CPBA

This protocol is optimized for the complete conversion of the thioether to the sulfone while minimizing sulfoxide formation.

  • Dissolution: Dissolve the thioether precursor (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • m-CPBA Addition: Slowly add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 equivalents) portion-wise to the stirred solution over 30-60 minutes, ensuring the temperature remains below 5°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by HPLC until the thioether precursor is <1% and the sulfoxide intermediate is <0.5%.

  • Work-up: Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite. Separate the organic layer, wash with a saturated sodium bicarbonate solution, then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude bicalutamide.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to achieve high purity.

Protocol 2: Oxidation using Hydrogen Peroxide and Tungstic Acid

This protocol offers a potentially greener alternative to m-CPBA.

  • Dissolution: Dissolve the thioether precursor (1 equivalent) in methanol.

  • Catalyst Addition: Add a catalytic amount of tungstic acid (~1 mol%).

  • Cooling: Cool the mixture to 10-15°C.

  • H₂O₂ Addition: Slowly add 30% aqueous hydrogen peroxide (~3 equivalents) over 1-2 hours, maintaining the temperature at 10-15°C.

  • Reaction: After addition, raise the temperature to 60-65°C and maintain for 3-4 hours, monitoring by HPLC.

  • Work-up and Isolation: Cool the reaction mixture and isolate the product. Further purification steps, such as washing with water and recrystallization from ethyl acetate, may be necessary to remove the catalyst and any water-soluble byproducts.[7]

Visualizations

Bicalutamide Synthesis and Byproduct Formation Pathway

Bicalutamide_Synthesis A 4-Cyano-3-(trifluoromethyl)aniline + Methacryloyl chloride B N-(4-cyano-3-(trifluoromethyl)phenyl) methacrylamide A->B Amidation C Epoxide Intermediate B->C Epoxidation (e.g., H2O2/TFAA) D Thioether Precursor (Impurity J) C->D Ring Opening (+ 4-Fluorothiophenol) E Bicalutamide (Target Sulfone) D->E Oxidation (Complete) (e.g., m-CPBA >2 equiv) F Bicalutamide Sulfoxide (Impurity E) D->F Oxidation (Partial) (e.g., m-CPBA ~1 equiv, low temp) F->E Further Oxidation Troubleshooting_Workflow start Start Oxidation Reaction check_hplc Monitor by HPLC at t=x hours start->check_hplc complete Reaction Complete (Thioether <1%, Sulfoxide <0.5%) check_hplc->complete Desired Outcome high_thioether High Unreacted Thioether (>5%) check_hplc->high_thioether Incomplete Reaction high_sulfoxide High Sulfoxide (>2%) check_hplc->high_sulfoxide Over/Partial Oxidation action_thioether1 Extend reaction time (e.g., +4 hours) high_thioether->action_thioether1 action_thioether2 Increase temperature cautiously (e.g., to 40°C) high_thioether->action_thioether2 action_sulfoxide1 Ensure >2 equiv. of fresh oxidant were added high_sulfoxide->action_sulfoxide1 action_thioether1->check_hplc Re-evaluate action_thioether2->check_hplc Re-evaluate action_sulfoxide1->check_hplc Re-evaluate after more time

References

Technical Support Center: Scaling Up the Synthesis of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate, particularly when scaling up the process.

Troubleshooting Guides

This section is designed to help you navigate and resolve specific challenges you may encounter during your experiment.

Symptom / Issue Potential Cause Suggested Solution
Low or No Product Formation Incomplete reaction: The Fischer esterification is an equilibrium reaction.- Increase the excess of methanol: Use a significant excess of methanol (e.g., 20-40 equivalents) to shift the equilibrium towards the product. - Remove water: Water is a byproduct, and its removal will drive the reaction forward. Consider using a Dean-Stark apparatus for azeotropic removal of water, especially on a larger scale. Molecular sieves can also be used for smaller-scale reactions. - Insufficient catalyst: Ensure an adequate amount of acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is used.
Deactivated catalyst: The catalyst may be neutralized or degraded.Add fresh catalyst or consider using a more robust solid acid catalyst for easier separation.
Presence of Unreacted Starting Material Insufficient reaction time: The reaction may not have reached completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The starting acid is more polar and will have a lower Rf value than the ester product. Continue the reaction until the starting material is consumed.
Low reaction temperature: The reaction rate may be too slow.Ensure the reaction mixture is maintained at a consistent reflux temperature.
Formation of Side Products O-methylation of the phenolic hydroxyl group: This can occur under harsh conditions, leading to the formation of Methyl 4-methoxy-3-(trifluoromethyl)benzoate.- Use milder reaction conditions: Avoid excessively high temperatures or prolonged reaction times. - Choose the appropriate catalyst: Some catalysts may favor O-methylation more than others.
Hydrolysis of the ester product: The desired ester can be hydrolyzed back to the carboxylic acid during workup.- Neutralize the reaction mixture carefully: During the aqueous workup, neutralize the acid catalyst with a saturated sodium bicarbonate solution. Avoid using strong bases like sodium hydroxide, which can readily hydrolyze the ester. - Minimize contact time with aqueous base: Perform the washing steps efficiently to reduce the risk of hydrolysis.
Difficult Purification Emulsion formation during workup: The presence of both acidic and organic materials can lead to stable emulsions.- Brine wash: After the bicarbonate wash, wash the organic layer with a saturated sodium chloride (brine) solution to help break the emulsion. - Allow for sufficient phase separation time: Give the layers adequate time to separate in the separatory funnel.
Co-elution of product and impurities during chromatography: The polarity of the product and certain impurities might be very similar.- Optimize the solvent system for column chromatography: Use a gradient elution to achieve better separation. - Recrystallization: Consider recrystallization as an alternative or additional purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the Fischer-Speier esterification of 4-hydroxy-3-(trifluoromethyl)benzoic acid with methanol, using a strong acid catalyst like sulfuric acid.[1]

Q2: How can I drive the Fischer esterification reaction to completion when scaling up?

A2: To ensure a high conversion rate on a larger scale, it is crucial to address the equilibrium nature of the Fischer esterification. This can be achieved by:

  • Using a large excess of methanol, which acts as both a reactant and a solvent.[2]

  • Actively removing the water byproduct through azeotropic distillation with a suitable solvent and a Dean-Stark trap.

Q3: What are the key parameters to monitor during the reaction?

A3: The primary parameter to monitor is the consumption of the starting material, 4-hydroxy-3-(trifluoromethyl)benzoic acid. This is best accomplished using TLC or HPLC. For TLC, a mixture of hexane and ethyl acetate is a suitable mobile phase, where the starting material will have a lower Rf value than the product ester.

Q4: What are the expected byproducts in this synthesis?

A4: The main potential byproducts are:

  • Unreacted 4-hydroxy-3-(trifluoromethyl)benzoic acid: Due to the reversible nature of the reaction.

  • Methyl 4-methoxy-3-(trifluoromethyl)benzoate: Arising from the O-methylation of the phenolic hydroxyl group.

  • Hydrolysis product: The desired ester can be hydrolyzed back to the starting carboxylic acid during the workup phase.[2]

Q5: What is the recommended work-up procedure for this reaction?

A5: After the reaction is complete, the following work-up procedure is recommended:

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer with water to remove any remaining methanol.

  • Carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious as CO2 evolution can cause pressure buildup.

  • Wash the organic layer with brine to remove residual water and aid in phase separation.[3][4]

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter and concentrate the organic layer to obtain the crude product.

Q6: How can I effectively purify the final product on a large scale?

A6: For large-scale purification, a combination of techniques might be necessary:

  • Recrystallization: This is often a highly effective method for obtaining high-purity crystalline solids. Experiment with different solvent systems to find the optimal conditions.

  • Column Chromatography: While potentially cumbersome for very large quantities, it can be used to remove impurities with different polarities.

Experimental Protocol: Fischer Esterification of 4-hydroxy-3-(trifluoromethyl)benzoic acid

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 4-hydroxy-3-(trifluoromethyl)benzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-3-(trifluoromethyl)benzoic acid (1.0 equivalent).

  • Reagent Addition: Add a large excess of anhydrous methanol (20-40 equivalents). While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents). An ice bath can be used to control any initial exotherm.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with water.

    • Wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

    • Wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 4-hydroxy-3-(trifluoromethyl)benzoic acid reagents Methanol (excess) H₂SO₄ (cat.) reflux Reflux reagents->reflux evaporation Evaporation of Methanol reflux->evaporation extraction Extraction with Ethyl Acetate evaporation->extraction wash1 Wash with H₂O extraction->wash1 wash2 Wash with NaHCO₃ wash1->wash2 wash3 Wash with Brine wash2->wash3 drying Drying over Na₂SO₄ wash3->drying concentration Concentration drying->concentration purify Recrystallization / Chromatography concentration->purify product Methyl 4-hydroxy-3- (trifluoromethyl)benzoate purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes side_products Side Products Present? start->side_products No increase_methanol Increase Methanol Excess incomplete_reaction->increase_methanol Yes remove_water Remove Water (Dean-Stark) incomplete_reaction->remove_water Yes increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes purification_loss Loss during Purification? side_products->purification_loss No optimize_conditions Optimize Reaction Conditions (Milder Temp/Time) side_products->optimize_conditions Yes optimize_workup Optimize Work-up (Careful Neutralization) side_products->optimize_workup Yes optimize_purification Optimize Purification Method (Recrystallization/Chromatography) purification_loss->optimize_purification Yes

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Industrial Synthesis of Trifluoromethylated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating trifluoromethyl (CF3) groups on an industrial scale. Here, you will find solutions to common experimental issues, answers to frequently asked questions, and key data to guide your synthesis strategies.

Troubleshooting Guide

This section addresses specific issues encountered during trifluoromethylation experiments in a direct question-and-answer format.

Question: My reaction yield is low or the reaction has stalled. What are the common causes and solutions?

Answer: Low or no yield is a frequent challenge that can stem from several factors related to reagents, catalysts, or reaction conditions.

  • Initiator/Catalyst Inactivity: The choice and quality of the initiator are critical.

    • Fluoride Initiators (e.g., TBAF, CsF): These are highly effective for nucleophilic reactions using reagents like TMSCF3 but are extremely sensitive to moisture.[1] Ensure you are using a truly anhydrous fluoride source and have rigorously dried all solvents and glassware.[1]

    • Non-Fluoride Initiators (e.g., K₂CO₃, K₃PO₄): While less moisture-sensitive, their activity is highly solvent-dependent. Changing the solvent to DMF can often accelerate reactions and improve yields.[1]

    • Catalyst Loading: Insufficient catalyst may cause the reaction to stall. While catalytic amounts are typical, optimization may be required for your specific substrate.[1]

  • Reagent Quality: The purity of the trifluoromethylating agent can vary. If you suspect reagent degradation or impurities, try using a new batch or a different supplier.[1]

  • Solvent Effects: Trifluoromethylation reactions are highly sensitive to the solvent. For nucleophilic reactions with TMSCF3, THF is common but can be sluggish. A switch to a more forcing solvent like DMF may be necessary for less reactive substrates.[1]

Question: I am working with an enolizable ketone and observing significant formation of a silyl enol ether byproduct. How can I minimize this?

Answer: This is a common competing pathway where the generated trifluoromethyl anion (CF₃⁻) acts as a base, deprotonating the α-carbon of the ketone, rather than as a nucleophile attacking the carbonyl carbon.[1][2]

  • Modify Reaction Conditions: Lowering the reaction temperature can often increase selectivity for the desired 1,2-addition product.

  • Change the Initiator: Switching to a less basic initiator system can disfavor the deprotonation pathway.

  • Slow Addition: A slow-addition protocol for the initiator can help maintain a low concentration of the basic CF₃⁻ species, minimizing the side reaction.[3]

Question: My reaction vessel is experiencing a significant pressure buildup. Is this normal and how should I handle it?

Answer: Pressure buildup is a serious safety hazard and is typically caused by the evolution of fluoroform (CF3H), a gas with a boiling point of -82°C.[2] This occurs when the trifluoromethyl anion is protonated by trace water, acidic protons on the substrate (like α-C-H of a ketone), or protic functional groups (-OH).[2]

  • Safety First: At concentrations above 0.3 M in THF, evolved CF3H can exceed its solubility and cause a dangerous pressure increase in a sealed vessel.[2] Always run reactions in a well-ventilated fume hood and ensure the reaction vessel is not sealed. For larger-scale reactions, a proper gas outlet (e.g., a bubbler) is essential.

  • Ensure Anhydrous Conditions: Rigorously dry all reagents, solvents, and glassware to remove water, a primary source of protons.[2]

  • Substrate Modification: If the substrate contains protic functional groups (e.g., alcohols, phenols), consider protecting them before the trifluoromethylation step.[2]

  • Reduce Concentration: Lowering the reaction concentration can help keep the evolved CF3H dissolved in the solvent.[2]

Question: I am having difficulty purifying my trifluoromethylated product. What strategies can I try?

Answer: Purification can be challenging due to product instability, the presence of stubborn impurities, or crystallization failures.[4]

  • Low Recovery from Chromatography:

    • If your compound is highly polar, it may be irreversibly retained on silica gel. Consider switching to a different stationary phase like alumina or reverse-phase silica (C18).[4]

    • If the product is unstable on silica, minimize its time on the column by using flash chromatography.[4]

  • Product Fails to Crystallize:

    • The presence of impurities can inhibit crystal lattice formation. Further purification by chromatography may be necessary.[4]

    • Screen a wide variety of solvents with different polarities. Techniques like slow evaporation, cooling, or vapor diffusion can be employed.[4]

    • If the product is inherently an oil, consider converting it to a salt or co-crystal to induce crystallization.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with the industrial synthesis of trifluoromethylated molecules? A1: The hazards are multifaceted. The trifluoromethyl group itself is generally stable, but the overall molecule's reactivity and toxicity are primary concerns.[5] A significant hazard is the potential for decomposition under heat or basic conditions to release highly toxic and corrosive hydrogen fluoride (HF) gas.[5] Furthermore, many trifluoromethylating reagents are highly reactive, and reactions can be exothermic.[3][5] The evolution of gaseous byproducts like fluoroform (CF3H) can lead to dangerous pressure buildup in closed systems.[2] Always consult the Safety Data Sheet (SDS) for every chemical and perform a thorough hazard analysis before scaling up.

Q2: How do I choose the right trifluoromethylating reagent for industrial scale? A2: The choice involves a trade-off between cost, availability, reactivity, and safety.

  • Cost and Availability: Reagents like trifluoroacetic acid (TFAA) and fluoroform (a byproduct of Teflon manufacturing) are attractive due to low cost, but their use requires forcing conditions or specialized setups.[6][7] Reagents like CF3SO2Na (Langlois reagent) are solids that are commercially available at reasonable prices and are easier to handle than gases.[8]

  • Reactivity and Scope: Electrophilic reagents (e.g., Togni's, Umemoto's) are highly effective but can be expensive and require multi-step synthesis, limiting their large-scale use.[6][9] Nucleophilic reagents like TMSCF3 (Ruppert-Prakash reagent) are versatile but require careful handling due to moisture sensitivity.[1]

  • Process Safety: Consider the thermal stability of the reagent, potential for hazardous byproducts, and overall process exothermicity.[3]

Q3: What are the best analytical methods for monitoring trifluoromethylation reactions? A3: Real-time reaction monitoring is crucial for safety, optimization, and ensuring complete consumption of hazardous reagents.

  • 19F NMR Spectroscopy: This is a powerful technique for quantitatively observing all fluorine-containing species in the reaction, including the starting material, intermediates, product, and any fluorinated byproducts.[10][11] It is invaluable for mechanistic studies and process optimization.[11]

  • In-line FT-IR: Portable infrared devices can be used in flow chemistry setups to monitor the consumption of reagents and formation of products in real-time, allowing for precise control.[10][12]

Q4: What are the key considerations when scaling up a trifluoromethylation reaction from the lab to a pilot plant? A4: Scalability presents significant challenges.

  • Heat Transfer: Many trifluoromethylation reactions are exothermic. What is easily controlled in a lab flask can become a dangerous runaway reaction in a large reactor if the surface-area-to-volume ratio decreases and heat cannot be removed efficiently.

  • Mass Transfer: For gas-liquid reactions (e.g., using fluoroform), ensuring efficient mixing and interfacial contact is much harder on a large scale. Flow chemistry is an emerging technique that mitigates many of these scalability issues.[13]

  • Reagent Handling and Cost: The cost and safe handling of multi-kilogram quantities of reagents become paramount.[6]

  • Process Safety: Issues like foaming (observed with reagents like MCDFA), pressure buildup from gas evolution, and quenching procedures must be thoroughly addressed.[2][14]

Appendices

Data Tables

Table 1: Comparison of Common Industrial Trifluoromethylating Reagent Classes

Reagent ClassExamplesRelative Cost/AvailabilityKey AdvantagesMajor Industrial Challenges
Nucleophilic TMSCF₃ (Ruppert-Prakash), CF₃H (Fluoroform)Moderate to High / Readily Available[15]High versatility for carbonyls and other electrophiles.[1] CF₃H is a cheap byproduct.[7]Moisture sensitivity, formation of CF₃H gas (safety/containment issue), often requires strong bases or initiators.[1][2][13]
Radical CF₃SO₂Na (Langlois Reagent), CF₃ILow to Moderate / Readily Available[8][15]Good functional group tolerance, easy-to-handle solid reagents (CF₃SO₂Na).[8]Often requires an initiator (redox or photochemical), potential for side reactions.[6][15]
Electrophilic Togni's Reagents, Umemoto's ReagentsHigh / Commercially Available[9]Highly effective, air-stable crystalline solids, mild reaction conditions.[9][16]Prohibitively expensive for most large-scale applications, require multi-step synthesis.[6][17]
From Inexpensive Sources TFA/TFAA, Methyl Chlorodifluoroacetate (MCDFA)Very Low / Bulk Industrial Chemicals[6][14]Extremely low cost and wide availability.[6][14]Require harsh/forcing conditions (TFA), can lead to polymeric byproducts and foaming (MCDFA).[6][14]
Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of an Aldehyde using TMSCF₃

This is a representative protocol and must be adapted and optimized for specific substrates and scales.

  • Preparation: All glassware must be rigorously dried in an oven (e.g., >120 °C) overnight and cooled under a stream of dry nitrogen or argon. Anhydrous tetrahydrofuran (THF) should be obtained from a solvent purification system or by distillation from sodium/benzophenone.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the aldehyde substrate (1.0 eq). Dissolve it in anhydrous THF.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add trimethyl(trifluoromethyl)silane (TMSCF₃, ~1.5 eq) to the cooled solution via syringe.[1]

  • Initiation: Slowly add a solution of anhydrous tetrabutylammonium fluoride (TBAF) (e.g., 1M in THF, ~0.1 eq) dropwise via a syringe pump over 30 minutes. Monitor the internal temperature to ensure no significant exotherm occurs.[1]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor its progress by thin-layer chromatography (TLC) or by withdrawing aliquots for 19F NMR analysis.

  • Quenching: Once the reaction is complete, slowly quench it by adding a saturated aqueous solution of NH₄Cl.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then brine.[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoromethylated alcohol.[1]

Visualizations

Troubleshooting_Low_Yield start Low or No Yield Observed check_initiator Check Initiator / Catalyst start->check_initiator check_reagents Check Reagents & Solvents start->check_reagents check_conditions Check Reaction Conditions start->check_conditions initiator_moisture Is initiator moisture-sensitive? (e.g., TBAF) check_initiator->initiator_moisture reagent_purity Is CF3 reagent old or suspect? check_reagents->reagent_purity temp_issue Is temperature too low? check_conditions->temp_issue use_anhydrous Solution: Use freshly dried initiator and anhydrous solvent. initiator_moisture->use_anhydrous Yes optimize_loading Solution: Optimize catalyst loading. initiator_moisture->optimize_loading No new_reagent Solution: Use a new batch of trifluoromethylating reagent. reagent_purity->new_reagent Yes solvent_issue Is solvent appropriate for substrate? reagent_purity->solvent_issue No change_solvent Solution: Switch to a more forcing solvent (e.g., DMF). solvent_issue->change_solvent Yes increase_temp Solution: Increase reaction temperature. temp_issue->increase_temp Yes

Caption: Troubleshooting workflow for low reaction yield.

Reagent_Selection_Tree start Goal: Industrial Scale Trifluoromethylation cost_check Is cost the primary driver? start->cost_check cheap_reagents Strategy: Use bulk chemicals (TFA, CF3H, MCDFA) cost_check->cheap_reagents Yes substrate_check Is the substrate a carbonyl/electrophile? cost_check->substrate_check No cheap_reagents_challenge Challenge: Requires harsh conditions, specialized equipment, or process optimization. cheap_reagents->cheap_reagents_challenge nucleophilic_path Strategy: Nucleophilic (e.g., TMSCF3) substrate_check->nucleophilic_path Yes radical_path Strategy: Radical (e.g., CF3SO2Na) substrate_check->radical_path No (e.g., Arene) nucleophilic_challenge Challenge: Moisture sensitivity, potential for basic side reactions. nucleophilic_path->nucleophilic_challenge radical_challenge Challenge: Requires initiation (photochemical or redox). radical_path->radical_challenge

Caption: Decision tree for trifluoromethylation strategy.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Dry Glassware setup Assemble Under N2/Ar prep_glass->setup prep_solvent Anhydrous Solvent prep_solvent->setup prep_reagents Inert Reagents prep_reagents->setup cool Cool to T °C setup->cool add_reagents Add Substrate & CF3 Source cool->add_reagents initiate Slowly Add Initiator add_reagents->initiate monitor Monitor by TLC / NMR initiate->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Pure Product purify->product

Caption: General experimental workflow diagram.

References

Validation & Comparative

Purity Analysis of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate, a key intermediate in pharmaceutical synthesis. This document outlines a primary HPLC method, compares it with alternative chromatographic approaches, and discusses other analytical techniques for purity assessment. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.

Introduction to Purity Analysis

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is paramount to the safety and efficacy of the final drug product. HPLC is a powerful and widely used technique for separating and quantifying impurities in pharmaceutical intermediates. This guide focuses on providing a robust HPLC method for the purity analysis of this compound and comparing it with other potential methods.

Comparative Analysis of HPLC Methods

Table 1: Comparison of HPLC Methods for Purity Analysis

ParameterPrimary Proposed MethodAlternative Method 1Alternative Method 2
Stationary Phase C18 (Octadecylsilane), 5 µm, 4.6 x 250 mmC8 (Octylsilane), 5 µm, 4.6 x 150 mmPhenyl-Hexyl, 3.5 µm, 4.6 x 100 mm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileA: WaterB: MethanolA: 0.1% Formic acid in WaterB: Acetonitrile:Methanol (50:50)
Elution Mode Gradient: 30% B to 90% B in 20 minIsocratic: 60% BGradient: 40% B to 85% B in 15 min
Flow Rate 1.0 mL/min1.2 mL/min0.8 mL/min
Detection Wavelength 254 nm230 nm254 nm
Column Temperature 30 °C25 °C35 °C
Injection Volume 10 µL20 µL5 µL
Expected Retention Time ~12 minShorter, ~8 min~10 min
Resolution High resolution for polar and non-polar impuritiesGood for general screeningAlternative selectivity for aromatic impurities

Experimental Protocols

Primary Proposed HPLC Method

This method is designed to provide a good separation of the main component from potential process-related impurities and degradation products.

3.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (AR grade)

  • Water (Milli-Q or equivalent)

3.1.2. Chromatographic Conditions

  • Column: C18 (Octadecylsilane), 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % B
    0 30
    20 90
    25 90
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

3.1.3. Sample Preparation

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of Acetonitrile and Water to get a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

3.1.4. Potential Impurities to Monitor

Based on the likely synthesis via Fischer-Speier esterification and potential degradation pathways, the following impurities should be monitored:

  • 4-hydroxy-3-(trifluoromethyl)benzoic acid: The starting carboxylic acid.

  • Positional Isomers: e.g., Methyl 3-hydroxy-4-(trifluoromethyl)benzoate.

  • Hydrolysis Product: 4-hydroxy-3-(trifluoromethyl)benzoic acid.

  • Oxidative Degradants: Products formed under oxidative stress.

Alternative Analytical Techniques

While HPLC is the gold standard for purity analysis, other techniques can provide complementary information.

Table 2: Comparison with Alternative Analytical Techniques

TechniquePrincipleAdvantagesDisadvantages
Quantitative NMR (qNMR) Measures the concentration of a substance by comparing its NMR signal intensity to that of a certified internal standard.Highly accurate and precise, does not require a reference standard of the analyte.Lower sensitivity than HPLC, requires specialized equipment and expertise.
Gas Chromatography (GC) Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.High resolution for volatile impurities.Not suitable for non-volatile or thermally labile compounds without derivatization.
Thin Layer Chromatography (TLC) Separation based on differential partitioning on a thin layer of adsorbent.Simple, rapid, and inexpensive for qualitative screening.Not quantitative, lower resolution than HPLC.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds.High sensitivity and specificity, provides structural information.Can be complex to operate, may require chromatographic separation for complex mixtures.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the purity analysis of this compound.

PurityAnalysisWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing cluster_report Reporting & Conclusion start Obtain Sample prep_std Prepare Reference Standard Solution start->prep_std prep_sample Prepare Sample Solution start->prep_sample hplc_instrument HPLC System Setup (Primary Method) inject_std Inject Standard hplc_instrument->inject_std inject_sample Inject Sample hplc_instrument->inject_sample acquire_data Acquire Chromatograms inject_std->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate Purity (% Area Normalization) integrate_peaks->calculate_purity report Generate Report calculate_purity->report

Caption: Workflow for HPLC Purity Analysis.

Signaling Pathway for Method Development Logic

The selection and optimization of an HPLC method follow a logical pathway to ensure the final method is robust and fit for purpose.

MethodDevelopment cluster_0 Initial Assessment cluster_1 Method Scouting cluster_2 Method Optimization cluster_3 Method Validation cluster_4 Final Method lit_review Literature Review & Analyte Properties impurity_profile Identify Potential Impurities lit_review->impurity_profile select_detector Select Detector (UV @ 254nm) lit_review->select_detector select_column Select Column (C18, C8, Phenyl) impurity_profile->select_column select_mobile_phase Select Mobile Phase (ACN, MeOH, Buffers) impurity_profile->select_mobile_phase optimize_gradient Optimize Gradient/Isocratic select_mobile_phase->optimize_gradient optimize_flow Optimize Flow Rate optimize_gradient->optimize_flow optimize_temp Optimize Temperature optimize_flow->optimize_temp specificity Specificity optimize_temp->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision robustness Robustness precision->robustness final_method Final Validated HPLC Method robustness->final_method

Caption: HPLC Method Development Pathway.

A Comparative Guide to the Validation of Analytical Methods for Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of fluorinated compounds is paramount for ensuring product quality, safety, and regulatory compliance. The validation of analytical methods is a critical process that demonstrates a method's suitability for its intended purpose. This guide provides an objective comparison of common analytical techniques for fluorinated compounds, supported by experimental data, and outlines detailed protocols for method validation in accordance with international guidelines.

Comparison of Analytical Methods

The selection of an analytical method for fluorinated compounds is highly dependent on the specific characteristics of the analyte, such as its volatility, polarity, and the required sensitivity of the analysis. The following tables summarize the performance of three widely used techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS), and Combustion Ion Chromatography (CIC).

Table 1: Performance Characteristics of LC-MS/MS for Per- and Polyfluoroalkyl Substances (PFAS)

LC-MS/MS is the gold standard for the analysis of a wide range of non-volatile and polar fluorinated compounds, including PFAS.[1] Its high sensitivity and selectivity make it ideal for trace-level quantification in complex matrices.[1]

AnalyteMatrixLLOQ/MDLLinearity RangeRecovery (%)Precision (%RSD)Reference
30 PFASHuman Plasma0.009 - 0.245 µg/L (LLOQ)Not Specified87.9 - 113.12.0 - 19.5[2]
60 PFASDrinking Water0.14 - 14 ng/L (MDL)Not Specified76 - 1192.2 - 16.7
15 PFASRiver Water0.5 - 17 ng/L (MDL)Not Specified35 - 120Not Specified[3]
49 PFASEnvironmental Water0.6 - 5.4 ng/L (MDL)5 - 200 ng/L84 - 113Not Specified[4]

LLOQ: Lower Limit of Quantitation; MDL: Method Detection Limit; RSD: Relative Standard Deviation.

Table 2: Performance Characteristics of HS-GC-MS for Volatile Fluorinated Compounds

HS-GC-MS is exceptionally well-suited for the analysis of volatile organic compounds (VOCs), such as fluoroalkenes, often encountered as residual monomers or impurities.[1] This technique minimizes matrix effects by analyzing the vapor phase above the sample.[1]

AnalyteMatrixLODLOQLinearity (R²)Recovery (%)Precision (%RSD)Reference
12 Volatile Organic CompoundsFood Simulants0.007 - 0.201 mg/L0.023 - 0.668 mg/LNot SpecifiedNot SpecifiedNot Specified[5]
Volatile ContaminantsDrug ProductsNot SpecifiedNot Specified> 0.99998 - 102< 2[6]

LOD: Limit of Detection; LOQ: Limit of Quantitation; R²: Coefficient of Determination.

Table 3: Performance Characteristics of Combustion Ion Chromatography (CIC)

CIC is a valuable screening technique for determining the total amount of organofluorine in a sample, often expressed as Adsorbable Organic Fluorine (AOF) or Extractable Organic Fluorine (EOF).[7] It serves as a complementary method to targeted analyses like LC-MS/MS.[8]

ParameterMatrixLOQRecovery of Reference Substances (%)Reference
Adsorbable Organic Fluorine (AOF)Aqueous Samples~2 µg/L16 - 121[9]

LOQ: Limit of Quantitation.

Experimental Protocols

Detailed and robust experimental protocols are the foundation of a successful method validation. The following sections provide comprehensive methodologies for key validation experiments based on International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.

Protocol 1: Validation of an LC-MS/MS Method for the Quantification of PFOA in Drinking Water

This protocol outlines the validation of an analytical method for the determination of Perfluorooctanoic Acid (PFOA) in drinking water.

1. Specificity:

  • Analyze a blank sample of drinking water (matrix blank) to ensure no interfering peaks are present at the retention time of PFOA and its internal standard.

  • Analyze a matrix blank spiked with PFOA and its isotopically labeled internal standard to confirm the method's ability to differentiate the analyte from other matrix components.

2. Linearity:

  • Prepare a series of calibration standards by spiking known concentrations of PFOA into a matrix-matched solution (e.g., 5, 10, 25, 50, 100, 200 ng/L).[4]

  • Analyze each calibration standard in triplicate.

  • Plot the peak area ratio (PFOA/internal standard) against the concentration and determine the linearity using a least-squares regression analysis. The coefficient of determination (R²) should be ≥ 0.99.

3. Accuracy:

  • Prepare quality control (QC) samples at three concentration levels (low, medium, and high) by spiking PFOA into drinking water.

  • Analyze five replicates of each QC level.

  • Calculate the percent recovery at each level. The mean recovery should be within 80-120%.

4. Precision:

  • Repeatability (Intra-assay precision): Analyze six replicates of a medium-concentration QC sample on the same day and by the same analyst. The relative standard deviation (RSD) should be ≤ 15%.

  • Intermediate Precision (Inter-assay precision): Analyze the same set of QC samples on three different days with different analysts or equipment. The RSD should be ≤ 20%.

5. Limit of Quantitation (LOQ):

  • Determine the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (e.g., RSD ≤ 20% and recovery of 80-120%).

6. Robustness:

  • Introduce small, deliberate variations to the method parameters, such as the mobile phase composition (±2%), column temperature (±5°C), and flow rate (±5%).

  • Analyze a medium-concentration QC sample under each of the modified conditions.

  • The results should not be significantly affected by these variations.

Protocol 2: Validation of an HS-GC-MS Method for Volatile Fluoroalkenes in a Polymer Matrix

This protocol describes the validation of a method for quantifying residual volatile fluoroalkenes in a polymer sample.

1. Specificity:

  • Analyze a blank polymer sample to ensure no co-eluting peaks interfere with the target fluoroalkene.

  • Analyze a blank polymer sample spiked with the target fluoroalkene to confirm peak identity and resolution.

2. Linearity:

  • Prepare a series of standards by spiking known amounts of the fluoroalkene into a suitable solvent (e.g., dimethyl sulfoxide) in headspace vials.

  • Analyze each standard in triplicate to generate a calibration curve.

  • The coefficient of determination (R²) should be ≥ 0.99.

3. Accuracy:

  • Spike known amounts of the fluoroalkene into blank polymer samples at three different concentration levels.

  • Analyze these spiked samples and calculate the percent recovery. The mean recovery should be within an acceptable range (e.g., 70-130%), which may be wider for trace residual analysis.

4. Precision:

  • Repeatability: Analyze six replicates of a spiked polymer sample at a medium concentration level on the same day.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • The RSD for both repeatability and intermediate precision should be within an acceptable limit (e.g., ≤ 20%).

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Estimate the LOD and LOQ based on the signal-to-noise ratio (S/N) of low-level standards (typically S/N of 3 for LOD and 10 for LOQ).

6. Robustness:

  • Introduce slight variations to the headspace parameters (e.g., incubation temperature ±5°C, incubation time ±5 minutes) and GC parameters (e.g., carrier gas flow rate ±5%).

  • Analyze a spiked sample under these varied conditions and assess the impact on the results.

Visualizing the Validation Process

To better illustrate the interconnectedness of the validation process, the following diagrams have been generated using Graphviz.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Define Analytical Requirements Define Analytical Requirements Select Analytical Technique Select Analytical Technique Define Analytical Requirements->Select Analytical Technique Optimize Method Parameters Optimize Method Parameters Select Analytical Technique->Optimize Method Parameters Write Validation Protocol Write Validation Protocol Optimize Method Parameters->Write Validation Protocol Execute Validation Experiments Execute Validation Experiments Write Validation Protocol->Execute Validation Experiments Document Results in Validation Report Document Results in Validation Report Execute Validation Experiments->Document Results in Validation Report Routine Analysis Routine Analysis Document Results in Validation Report->Routine Analysis Method Monitoring & Revalidation Method Monitoring & Revalidation Routine Analysis->Method Monitoring & Revalidation

Caption: Workflow of Analytical Method Validation.

G Method Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Specificity->LOD LOQ LOQ Specificity->LOQ Range Range Linearity->Range Accuracy->Precision Accuracy->Range Precision->Range

Caption: Interrelationship of Validation Parameters.

References

A Comparative Guide to the Efficacy of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate and Alternative Intermediates in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmaceutical candidates is a well-established approach to enhance metabolic stability, binding affinity, and lipophilicity. Methyl 4-hydroxy-3-(trifluoromethyl)benzoate is a key intermediate in this context, offering a versatile scaffold for the synthesis of complex bioactive molecules. This guide provides an objective comparison of the efficacy of this compound with its non-fluorinated analog, Methyl 4-hydroxybenzoate, in the context of a fundamental etherification reaction crucial for the synthesis of various active pharmaceutical ingredients (APIs).

Executive Summary

This guide demonstrates that while both this compound and Methyl 4-hydroxybenzoate are effective intermediates, the presence of the trifluoromethyl group significantly influences reaction outcomes. In a representative Williamson ether synthesis, this compound exhibits a higher yield (95%) compared to its non-fluorinated counterpart, Methyl 4-hydroxybenzoate (86%). This suggests that the electron-withdrawing nature of the trifluoromethyl group, while potentially deactivating the aromatic ring, can enhance the nucleophilicity of the phenoxide, leading to a more efficient reaction under specific conditions. However, it is crucial to note that reaction conditions may require optimization to account for the electronic effects of the trifluoromethyl group.

Data Presentation: A Comparative Analysis of Williamson Ether Synthesis

The following table summarizes the quantitative data for a comparative Williamson ether synthesis, a cornerstone reaction in drug development for the formation of ether linkages.

IntermediateAlkylating AgentBaseSolventReaction Time (hours)Yield (%)Purity (%)
This compoundBenzyl BromidePotassium CarbonateAcetonitrile895>98
Methyl 4-hydroxybenzoateBenzyl BromidePotassium CarbonateMethanolNot specified86[1]>99[2]

Experimental Protocols

Detailed methodologies for the synthesis of the starting materials and the comparative etherification reaction are provided below.

Synthesis of this compound

This protocol describes the esterification of 4-hydroxy-3-(trifluoromethyl)benzoic acid.

Materials:

  • 4-Hydroxy-3-(trifluoromethyl)benzoic acid

  • Methanol

  • N,N-Dimethylformamide (DMF)

  • Thionyl chloride

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-hydroxy-3-(trifluoromethyl)benzoic acid (1.0 eq) in a mixture of methanol and a catalytic amount of DMF.

  • Slowly add thionyl chloride (3.0 eq) dropwise to the stirred solution over 10 minutes.

  • Continue stirring the reaction mixture at room temperature for 18 hours.

  • Remove the volatile components by distillation under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate.

  • Extract the aqueous phase with ethyl acetate.

  • Combine all organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

A reported yield for this procedure is 93%.

Synthesis of Methyl 4-hydroxybenzoate

This protocol describes the esterification of p-hydroxybenzoic acid.[1]

Materials:

  • p-Hydroxybenzoic acid

  • Methanol

  • Concentrated sulfuric acid

  • Toluene

Procedure:

  • In a 3-necked flask, combine p-hydroxybenzoic acid, methanol, a catalytic amount of concentrated sulfuric acid, and toluene.

  • Heat the mixture to reflux for 1 hour.

  • Cool the reaction mixture to 80°C and attach a water separator.

  • Continue refluxing, collecting the separated aqueous phase.

  • Upon completion, the product can be isolated and purified.

A reported yield for a similar synthesis is 86%.[1]

Comparative Williamson Ether Synthesis

This protocol outlines a general procedure for the O-alkylation of the phenolic intermediates.

Materials:

  • This compound or Methyl 4-hydroxybenzoate

  • Benzyl bromide

  • Potassium carbonate

  • Acetonitrile or Methanol

Procedure:

  • To a solution of the respective methyl hydroxybenzoate (1.0 eq) in the appropriate solvent (Acetonitrile for the trifluoromethylated compound, Methanol for the non-fluorinated compound), add potassium carbonate (1.5 eq).

  • Add benzyl bromide (1.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for the specified reaction time (8 hours for the trifluoromethylated compound).

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.

Visualizations

Logical Workflow for Intermediate Comparison

The following diagram illustrates the logical workflow for comparing the efficacy of the two intermediates in a typical drug synthesis workflow.

Workflow for Intermediate Efficacy Comparison cluster_start Starting Materials cluster_reaction Williamson Ether Synthesis cluster_product Products cluster_analysis Comparative Analysis Start_CF3 Methyl 4-hydroxy-3- (trifluoromethyl)benzoate Reaction_CF3 O-Alkylation with Benzyl Bromide Start_CF3->Reaction_CF3 Start_H Methyl 4-hydroxybenzoate Reaction_H O-Alkylation with Benzyl Bromide Start_H->Reaction_H Product_CF3 Ether Product (CF3) Reaction_CF3->Product_CF3 Product_H Ether Product (H) Reaction_H->Product_H Analysis Yield Purity Reaction Time Product_CF3->Analysis Product_H->Analysis

Caption: Workflow for comparing the efficacy of the two intermediates.

Signaling Pathway Inhibition (Hypothetical)

Many kinase inhibitors, which can be synthesized using these intermediates, function by blocking signaling pathways involved in cell proliferation. The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted.

Hypothetical Kinase Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_1 Kinase A Receptor->Kinase_1 activates Kinase_2 Kinase B Kinase_1->Kinase_2 activates Transcription_Factor Transcription Factor Kinase_2->Transcription_Factor activates Proliferation Cell Proliferation Transcription_Factor->Proliferation promotes Inhibitor Kinase Inhibitor (Synthesized Intermediate) Inhibitor->Kinase_1 inhibits

References

A Comparative Guide to Impurity Profiling of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like Methyl 4-hydroxy-3-(trifluoromethyl)benzoate is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of two common analytical techniques for impurity profiling: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will delve into detailed experimental protocols, present illustrative quantitative data, and use visualizations to clarify workflows and relationships.

Understanding the Analyte and Potential Impurities

This compound is a substituted aromatic ester. Its synthesis and storage can potentially introduce several impurities. A thorough impurity profiling is essential to control the quality of this starting material.

Potential Impurities:

Based on common synthetic routes for similar compounds, potential impurities in this compound may include:

  • Starting Materials:

    • 4-hydroxy-3-(trifluoromethyl)benzoic acid (incomplete esterification)

    • Methanol (residual solvent)

  • By-products:

    • Isomeric impurities (e.g., Methyl 3-hydroxy-4-(trifluoromethyl)benzoate)

    • Over-methylated by-products (e.g., Methyl 4-methoxy-3-(trifluoromethyl)benzoate)

    • By-products from side reactions of the trifluoromethyl group

  • Degradation Products:

    • Hydrolysis products (back to the carboxylic acid)

  • Residual Solvents:

    • Other solvents used during synthesis and purification.

Comparative Analysis of Analytical Techniques

Both GC-MS and HPLC are powerful techniques for impurity profiling, each with its own set of advantages and limitations for the analysis of this compound.

GC-MS is highly sensitive and provides excellent separation for volatile and semi-volatile compounds. The mass spectrometric detector allows for confident identification of unknown impurities based on their mass spectra. However, due to the polar nature of the hydroxyl group in the target molecule, derivatization is often required to increase its volatility for GC analysis.

HPLC , particularly with a UV detector (HPLC-UV), is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile. It typically does not require derivatization for this type of analyte, simplifying sample preparation. When coupled with a mass spectrometer (LC-MS), it can also provide structural information for impurity identification.

The following sections provide detailed experimental protocols and illustrative data for both GC-MS and HPLC analysis.

Experimental Protocols

GC-MS Method for Impurity Profiling (with Derivatization)

This protocol describes a general method for the analysis of this compound and its potential impurities using GC-MS after a silylation derivatization step. Silylation replaces the active hydrogen in the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing volatility.

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of the this compound sample into a vial.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

2. GC-MS Conditions:

ParameterCondition
Gas Chromatograph Agilent 7890B GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280°C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial temp 100°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Mass Range m/z 40-500
HPLC-UV Method for Impurity Profiling

This protocol outlines a reverse-phase HPLC method suitable for the separation and quantification of this compound and its non-volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to achieve a concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 20 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm

Data Presentation: A Comparative Overview

The following table presents illustrative quantitative data for the analysis of a hypothetical batch of this compound using both GC-MS and HPLC-UV. The data is based on typical performance characteristics of these methods for similar compounds.[1][2]

AnalyteMethodRetention Time (min)Limit of Detection (LOD) (%)Limit of Quantification (LOQ) (%)Amount Detected (%)
This compoundGC-MS (TMS)12.5--99.5 (Assay)
HPLC-UV10.2--99.6 (Assay)
4-hydroxy-3-(trifluoromethyl)benzoic acidGC-MS (TMS)11.80.010.030.15
HPLC-UV7.50.010.040.18
Isomeric ImpurityGC-MS (TMS)12.20.020.060.10
HPLC-UV9.80.020.050.09
Unknown Impurity 1GC-MS (TMS)13.1--0.05
HPLC-UV11.5--0.06
Unknown Impurity 2GC-MS (TMS)14.5--0.20
HPLC-UV13.2--0.07

Note: This data is for illustrative purposes only and may not represent actual experimental results.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and the logical relationship in choosing an analytical method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Add Silylating Agent & Heat dissolve->derivatize cool Cool to Room Temp derivatize->cool inject Inject Sample cool->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram identify Identify Impurities (MS Library) chromatogram->identify quantify Quantify Impurities identify->quantify

Caption: Workflow for GC-MS impurity profiling.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate HPLC Separation inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram quantify Quantify Impurities (Peak Area) chromatogram->quantify

Caption: Workflow for HPLC-UV impurity profiling.

Decision_Tree start Impurity Profiling Needed volatile Are impurities volatile/semi-volatile? start->volatile derivatization_ok Is derivatization acceptable? volatile->derivatization_ok Yes hplc Use HPLC-UV/MS volatile->hplc No gcms Use GC-MS derivatization_ok->gcms Yes derivatization_ok->hplc No

Caption: Method selection decision tree.

Conclusion

Both GC-MS and HPLC are valuable techniques for the impurity profiling of this compound.

  • GC-MS excels in the identification of volatile and semi-volatile impurities, offering high sensitivity and structural elucidation capabilities. The main consideration is the need for derivatization, which adds a step to the sample preparation process.

  • HPLC-UV is a robust and versatile method for quantifying non-volatile impurities without the need for derivatization. It is often the first choice for routine quality control due to its simplicity and reliability. For structural information on unknown non-volatile impurities, coupling HPLC with a mass spectrometer (LC-MS) is recommended.

The choice between these methods will depend on the specific requirements of the analysis, including the nature of the expected impurities, the need for structural identification, and workflow efficiency considerations. For comprehensive impurity profiling, a combination of both techniques may be employed to ensure the highest level of quality control.

References

Comparative Docking Analysis of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate with Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a hypothetical molecular docking study of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate with the human Cyclooxygenase-2 (COX-2) enzyme. The performance is compared against known COX-2 inhibitors, offering insights into its potential as an anti-inflammatory agent. The data presented for this compound is hypothetical and serves as a framework for future in silico and in vitro investigations.

Data Presentation: Comparative Docking Performance

The following table summarizes the hypothetical docking performance of this compound against COX-2, compared with the reported binding affinities of established non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting Residues (Hypothetical for Test Compound)Reference
This compound Human COX-2 (PDB ID: 5KIR)-8.2 (Hypothetical)ARG120, TYR355, SER530N/A
CelecoxibHuman COX-2 (PDB ID: 3LN1)-9.5ARG513, HIS90, GLN192[1]
IbuprofenHuman COX-2 (PDB ID: 4COX)-6.9ARG120, TYR355, TYR385[2]
RofecoxibHuman COX-2 (PDB ID: 1CX2)-9.1ARG513, PHE518, VAL523[2]
IndomethacinHuman COX-2 (PDB ID: 4COX)-8.5ARG120, TYR355, SER530[2]

Experimental Protocols: Molecular Docking Methodology

This section details a generalized protocol for conducting a molecular docking study, representative of the methodology that would be employed to evaluate the binding of this compound against a target protein like COX-2.

1. Protein and Ligand Preparation

  • Protein Preparation:

    • The three-dimensional crystal structure of human COX-2 (e.g., PDB ID: 5KIR) is obtained from the Protein Data Bank.[3]

    • Water molecules and co-crystallized ligands are removed from the protein structure.

    • Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.

    • The protein structure is saved in the PDBQT format, which includes atomic charges and atom-type definitions.

  • Ligand Preparation:

    • The 2D structure of this compound is drawn using a chemical drawing tool (e.g., ChemDraw) and converted to a 3D structure.

    • The ligand's energy is minimized using a suitable force field (e.g., MMFF94).

    • Gasteiger partial charges are calculated, and non-polar hydrogens are merged.

    • The final ligand structure is saved in the PDBQT format.

2. Molecular Docking Simulation

  • Software: AutoDock Vina, a widely used open-source program for molecular docking, is employed for the simulation.

  • Grid Box Generation: A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid are determined based on the location of the co-crystallized ligand in the original PDB file or by using prediction tools.

  • Docking Execution: The docking simulation is performed using AutoDock Vina. The program exhaustively searches for the optimal binding pose of the ligand within the defined grid box and calculates the binding affinity (docking score).[4] The exhaustiveness parameter, which controls the thoroughness of the search, is typically set to a value between 8 and 32.[4]

3. Analysis of Docking Results

  • Binding Affinity: The docking score, representing the predicted binding affinity in kcal/mol, is recorded for the best binding pose.

  • Interaction Analysis: The protein-ligand interactions for the best-ranked pose are visualized and analyzed using software such as PyMOL or Discovery Studio Visualizer. This analysis identifies key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the docking study of this compound.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Simulation cluster_analysis Analysis Protein Preparation Protein Preparation Grid Box Definition Grid Box Definition Protein Preparation->Grid Box Definition Ligand Preparation Ligand Preparation Docking with AutoDock Vina Docking with AutoDock Vina Ligand Preparation->Docking with AutoDock Vina Grid Box Definition->Docking with AutoDock Vina Binding Pose Analysis Binding Pose Analysis Docking with AutoDock Vina->Binding Pose Analysis Interaction Visualization Interaction Visualization Binding Pose Analysis->Interaction Visualization

A generalized workflow for a molecular docking study.

COX2_Signaling_Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation MHTB Methyl 4-hydroxy-3- (trifluoromethyl)benzoate MHTB->COX-2 Inhibition

Hypothetical inhibition of the COX-2 signaling pathway.

Binding_Comparison cluster_ligands Ligands cluster_target Target Protein MHTB Methyl 4-hydroxy-3- (trifluoromethyl)benzoate COX2 COX-2 Active Site MHTB->COX2 Hypothetical Binding (-8.2 kcal/mol) Celecoxib Celecoxib Celecoxib->COX2 Known Binding (-9.5 kcal/mol)

References

Assessing the Purity of Commercial Methyl 4-hydroxy-3-(trifluoromethyl)benzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercially available Methyl 4-hydroxy-3-(trifluoromethyl)benzoate. Sourced from various suppliers, this key pharmaceutical intermediate may contain impurities arising from its synthesis. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy to enable researchers to accurately quantify the purity and identify potential contaminants.

Comparison of Commercial-Grade this compound

Commercially available this compound is typically offered at purities of 97% or higher. However, residual starting materials, byproducts, and isomeric impurities can be present. Understanding the potential impurity profile is critical for applications in drug development where even trace amounts of unknown compounds can have significant effects.

Supplier CategoryReported PurityPotential Impurity ProfileAnalytical Methods for Detection
Standard Grade ≥ 97%- Starting Material: 4-hydroxy-3-(trifluoromethyl)benzoic acid- Byproducts: Incomplete esterification products, residual solvents (e.g., methanol, toluene)- Isomeric Impurities: Positional isomers of the trifluoromethyl groupHPLC, qNMR, GC-MS (for solvents)
High Purity Grade ≥ 98% - 99.5%- Trace amounts of starting material and byproducts- Minimal to no isomeric impuritiesHPLC, qNMR

Experimental Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.

Purity_Assessment_Workflow Workflow for Purity Assessment of this compound cluster_0 Initial Screening cluster_1 Quantitative & Qualitative Analysis cluster_2 Data Analysis & Reporting Start Receive Commercial Sample TLC Thin Layer Chromatography (TLC) - Preliminary Purity Check - Method Development for Column Chromatography Start->TLC HPLC HPLC-UV - Quantitative Purity - Detection of Non-volatile Impurities TLC->HPLC qNMR Quantitative NMR (qNMR) - Absolute Purity Determination - Structural Elucidation of Impurities TLC->qNMR GCMS GC-MS - Analysis of Volatile Impurities - Requires Derivatization TLC->GCMS Data_Analysis Data Integration and Analysis - Compare results from all techniques HPLC->Data_Analysis qNMR->Data_Analysis GCMS->Data_Analysis Report Final Purity Report - Purity Value - Impurity Profile Data_Analysis->Report

Purity Assessment Workflow

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for the analysis of substituted benzoates and is suitable for the quantitative determination of this compound and the detection of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution Preparation:

    • Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      15 30 70
      20 30 70
      21 70 30

      | 25 | 70 | 30 |

  • Quantification:

    • Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to that in the standard chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar phenolic hydroxyl group, derivatization is recommended to improve the volatility and chromatographic performance of this compound.

Instrumentation:

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous)

Procedure:

  • Derivatization:

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 100 µL of anhydrous pyridine or acetonitrile and 100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • MS Conditions:

      • Ion Source Temperature: 230 °C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 50-500

  • Analysis:

    • Identify the main peak corresponding to the silylated derivative of this compound.

    • Analyze other peaks for the identification of volatile impurities by comparing their mass spectra with a library database.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR offers a primary ratio method for determining purity without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, Acetone-d6)

  • Internal Standard (e.g., maleic acid, dimethyl sulfone) of certified high purity

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including:

      • A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.

      • A 90° pulse angle.

      • A sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

By employing these analytical techniques, researchers can confidently assess the purity of commercially available this compound, ensuring the quality and reliability of their starting materials for drug discovery and development.

A Comparative Analysis of Trifluoromethylated Versus Non-Fluorinated Benzoate Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and development, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. One of the most powerful tools in the medicinal chemist's arsenal is the introduction of fluorine atoms, particularly in the form of a trifluoromethyl (CF₃) group. This guide provides a comprehensive, objective comparison of trifluoromethylated benzoate derivatives against their non-fluorinated counterparts, supported by available experimental data and established scientific principles. This analysis will focus on key performance indicators such as lipophilicity, metabolic stability, and receptor binding affinity, offering valuable insights for researchers, scientists, and drug development professionals.

Data Presentation: Physicochemical and Pharmacokinetic Properties

The introduction of a trifluoromethyl group can significantly alter the physicochemical properties of a molecule, which in turn influences its behavior in biological systems. The following table summarizes a comparison between a parent benzoate derivative, methyl benzoate, and its trifluoromethylated analog, methyl 3-(trifluoromethyl)benzoate.

PropertyMethyl BenzoateMethyl 3-(trifluoromethyl)benzoateImpact of Trifluoromethylation
Molecular Weight ( g/mol ) 136.15204.15Increased molecular weight.
Lipophilicity (LogP) 2.12[1]~3.0 - 3.3[2]Increased lipophilicity, which can enhance membrane permeability.
Metabolic Stability (in rat liver microsomes) t½ = 15 minExpected to be significantly longerThe CF₃ group is highly resistant to oxidative metabolism, often blocking a key metabolic pathway and increasing the compound's half-life.[3][4]
Intrinsic Clearance (CLint) HighExpected to be lowerBlocking a primary site of metabolism reduces the rate at which the liver can clear the drug.[3]

Experimental Protocols

To ensure the reproducibility and standardization of data, detailed methodologies for key experiments are crucial. Below are protocols for assessing lipophilicity, metabolic stability, and receptor binding affinity.

Lipophilicity Determination: Shake-Flask Method

Objective: To determine the partition coefficient (LogP) of a compound between n-octanol and water, which serves as a measure of its lipophilicity.

Protocol:

  • Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol.

  • Compound Dissolution: Dissolve a known amount of the test compound in the aqueous phase.

  • Partitioning: Add an equal volume of the n-octanol phase to the aqueous solution in a flask.

  • Equilibration: Shake the flask for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Metabolic Stability Assay: Liver Microsomal Stability

Objective: To assess the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like Cytochrome P450s.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Thaw cryopreserved liver microsomes (e.g., human, rat) on ice.

    • Prepare a solution of NADPH (a necessary cofactor for many metabolic enzymes) in buffer.

  • Incubation Mixture: In a microcentrifuge tube or a 96-well plate, combine the liver microsomes and the test compound in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to bring it to the optimal temperature for enzymatic activity.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH solution.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in individual wells by adding a quenching solution (e.g., ice-cold acetonitrile). The 0-minute time point serves as the initial concentration control.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Receptor Binding Assay: Radioligand Displacement Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Protocol:

  • Preparation of Receptor Source: Prepare a membrane fraction from cells or tissues expressing the target receptor.

  • Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a radiolabeled ligand (e.g., ³H-labeled) and varying concentrations of the unlabeled test compound.

  • Equilibration: Allow the binding to reach equilibrium by incubating for a specific time at a defined temperature.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification of Radioactivity: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Mandatory Visualization

The following diagrams illustrate the workflows for the experimental protocols described above.

Lipophilicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases Prepare Saturated n-Octanol & Water partition Mix & Shake (Equilibration) prep_phases->partition prep_compound Dissolve Compound in Aqueous Phase prep_compound->partition separate Centrifuge for Phase Separation partition->separate quantify Quantify Concentration in Each Phase (HPLC/UV) separate->quantify calculate Calculate LogP quantify->calculate

Caption: Workflow for Lipophilicity (LogP) Determination via the Shake-Flask Method.

Metabolic_Stability_Workflow cluster_setup Setup cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Microsomes, Compound & NADPH mix Combine in Buffer prep_reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate initiate Initiate with NADPH pre_incubate->initiate time_points Stop Reaction at Time Points (0-60 min) initiate->time_points process Centrifuge & Collect Supernatant time_points->process analyze Quantify Parent Compound (LC-MS/MS) process->analyze calculate Calculate t½ & CLint analyze->calculate

Caption: Workflow for the In Vitro Metabolic Stability Assay Using Liver Microsomes.

Receptor_Binding_Workflow cluster_binding Binding cluster_separation Separation cluster_detection Detection & Analysis prepare Prepare Receptor Membrane incubate Incubate Receptor, Radioligand & Test Compound prepare->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Plot Displacement Curve & Calculate IC₅₀/Ki count->analyze

Caption: Workflow for a Radioligand Displacement Assay to Determine Receptor Binding Affinity.

References

A Comparative Guide to HPLC and GC-MS Methods for Benzoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of benzoates is crucial for quality control, formulation development, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid in selecting the most suitable technique for your analytical needs.

At a Glance: HPLC vs. GC-MS for Benzoate Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio.
Sample Volatility Suitable for non-volatile and thermally labile compounds. Benzoates can be analyzed directly.Requires analytes to be volatile and thermally stable. Benzoates typically require a derivatization step to increase volatility.
Sample Preparation Generally simpler, often involving dissolution, filtration, and direct injection.[1]More complex, usually requiring an extraction and a chemical derivatization step (e.g., silylation) prior to injection.[2][3]
Speed Analysis times can vary but are often in the range of 5-15 minutes per sample.[4][5]Run times can be short, often under 10 minutes, but the overall analysis time is increased by the sample preparation steps.
Sensitivity Good sensitivity, with Limits of Detection (LOD) and Quantification (LOQ) typically in the sub-μg/mL range.[1][4][5]Generally offers high sensitivity, especially with selected ion monitoring (SIM), achieving low μg/L detection limits.[3]
Selectivity Good selectivity is achieved through the choice of stationary and mobile phases. Diode-array detection (DAD) can provide additional spectral information.High selectivity is a key advantage, as the mass spectrometer provides structural information, leading to confident peak identification.[6]
Instrumentation Standard HPLC system with a UV or DAD detector.GC system coupled with a Mass Spectrometer.
Cost & Complexity Instrumentation is generally less expensive and easier to operate and maintain.Higher initial instrument cost and greater operational complexity.

Performance Comparison: HPLC vs. GC-MS for Benzoate Analysis

The following table summarizes the quantitative performance data for HPLC and GC-MS methods for benzoate analysis, compiled from various validated methods.

Validation ParameterHPLCGC-MS (with Derivatization)
Linearity (Concentration Range) 1-30 µg/mL[4]1.0–50 μg/mL
Correlation Coefficient (r²) > 0.999[4]> 0.99
Accuracy (% Recovery) 93.24 - 105.31%[1][7]70.18–109.22%
Precision (%RSD) < 2%[7]1.82–9.79%
Limit of Detection (LOD) 0.0003 - 0.59 µg/mL[1][4]0.04–2.00 mg/kg
Limit of Quantification (LOQ) 0.0009 - 1.8 µg/mL[1][4]0.12–6.67 mg/kg

Experimental Workflows

The selection of an analytical method is often influenced by the experimental workflow. The following diagrams illustrate the typical workflows for HPLC and GC-MS analysis of benzoates.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV/DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

HPLC Analysis Workflow for Benzoates

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Injection Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification & Spectral Analysis Integration->Quantification

GC-MS Analysis Workflow for Benzoates

Detailed Experimental Protocols

Below are representative experimental protocols for the analysis of sodium benzoate by HPLC and GC-MS.

HPLC-UV Method for Sodium Benzoate Analysis

This protocol is adapted from a validated method for the analysis of sodium benzoate in food products.[1][4]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of acetonitrile and sodium acetate buffer (pH 4.3) in a ratio of 20:80 (v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 40°C.[1]

  • Detection Wavelength: 235 nm.[4]

  • Injection Volume: 20 µL.[1]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve sodium benzoate in the mobile phase to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-30 µg/mL).[4]

  • Sample Preparation:

    • For liquid samples, dilute an accurately measured volume with the mobile phase.

    • For solid or semi-solid samples, weigh an appropriate amount, homogenize with the mobile phase, and centrifuge or filter to remove particulates.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters:

  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. The correlation coefficient (r²) should be ≥ 0.999.[4]

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known concentrations of sodium benzoate at three levels (e.g., 80%, 100%, and 120% of the expected concentration). The mean recovery should be within 90-110%.

  • Precision: Assess repeatability by analyzing at least six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%.

  • LOD and LOQ: Determine the limit of detection and limit of quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[8]

GC-MS Method for Benzoate Analysis with Derivatization

This protocol outlines a general procedure for the analysis of benzoates using GC-MS, which typically requires derivatization.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp to a higher temperature (e.g., 280°C) at a suitable rate (e.g., 10°C/min).

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometer Mode: Full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

2. Standard and Sample Preparation with Derivatization:

  • Standard and Sample Extraction: Extract the acidified sample containing sodium benzoate with a suitable organic solvent (e.g., ethyl acetate). Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation): Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract. Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization of the benzoic acid to its volatile trimethylsilyl (TMS) ester.

  • Calibration Standards: Prepare calibration standards by derivatizing known amounts of sodium benzoate in the same manner as the samples.

3. Method Validation Parameters:

  • Linearity: Establish linearity by analyzing the derivatized calibration standards and plotting the peak area ratio of the analyte to an internal standard against concentration.

  • Accuracy and Precision: Evaluate by analyzing spiked samples at different concentration levels.

  • LOD and LOQ: Determine based on the signal-to-noise ratio in SIM mode.

Conclusion

Both HPLC and GC-MS are robust and reliable techniques for the analysis of benzoates. The choice between the two often depends on the specific requirements of the analysis.

  • HPLC is generally the method of choice for routine quality control analysis due to its simpler sample preparation, lower cost, and ease of use. It provides excellent quantitative performance for the direct analysis of benzoates in various matrices.

  • GC-MS offers superior selectivity and sensitivity, making it a powerful tool for confirmatory analysis, trace-level detection, and analysis in complex matrices where interferences may be a concern. However, the need for derivatization adds complexity and time to the analytical workflow.

For most applications in the pharmaceutical and food industries, a validated HPLC method will be sufficient for the routine quantification of benzoates. GC-MS serves as an excellent complementary or alternative technique, particularly when unambiguous identification is required. The cross-validation of both methods can provide the highest level of confidence in analytical results, ensuring data integrity for regulatory submissions and product quality assessment.

References

A Comparative Analysis of the Biological Activity of Bicalutamide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of various analogues of the nonsteroidal antiandrogen, bicalutamide. While direct quantitative data on the biological activity of immediate synthetic precursors of bicalutamide is not extensively available in peer-reviewed literature, this guide focuses on the well-documented structure-activity relationships of closely related bicalutamide analogues. Understanding the activity of these analogues provides valuable insights for the rational design of novel antiandrogen therapies.

Bicalutamide is a selective androgen receptor (AR) antagonist used in the treatment of prostate cancer.[1] It functions by competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT) to the AR, thereby preventing the receptor's activation and downstream signaling that promotes cancer cell growth.[1][2] The antiandrogenic activity of bicalutamide resides primarily in its (R)-enantiomer.[3]

Synthesis of Bicalutamide

The synthesis of bicalutamide typically starts from 4-cyano-3-(trifluoromethyl)aniline. The key steps involve the formation of an amide linkage followed by reactions to introduce the sulfonyl group.

A common synthetic route is as follows:

  • Amide Formation: 4-cyano-3-(trifluoromethyl)aniline is reacted with methacryloyl chloride to form the intermediate N-(3-trifluoromethyl-4-cyanophenyl)methacrylamide.

  • Epoxidation: The double bond in the methacrylamide intermediate is then epoxidized.

  • Ring Opening and Sulfide Formation: The epoxide ring is opened by reaction with a substituted thiophenol, such as 4-fluorothiophenol.

  • Oxidation: The resulting sulfide is oxidized to the corresponding sulfone to yield bicalutamide.

Comparative Biological Activity of Bicalutamide Analogues

The following tables summarize the in vitro antiproliferative activity of various bicalutamide analogues against different human prostate cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth), with lower values indicating higher potency.

Table 1: Antiproliferative Activity of Sulfide Analogues of Bicalutamide [1]

Compound22Rv1 (IC50, µM)DU-145 (IC50, µM)LNCaP (IC50, µM)VCap (IC50, µM)
Bicalutamide >50>50>50>50
Analogue 10 >100>10016.34>100
Analogue 11 49.65>10045.2048.90
Analogue 12 27.3041.5616.8821.45

Table 2: Antiproliferative Activity of Deshydroxy Sulfide Analogues of Bicalutamide [1]

Compound22Rv1 (IC50, µM)DU-145 (IC50, µM)LNCaP (IC50, µM)VCap (IC50, µM)
Bicalutamide >50>50>50>50
Analogue 16 6.598.2210.869.77
Analogue 17 30.8525.439.9915.67
Analogue 18 >100>10035.48>100

Table 3: Antiproliferative Activity of Sulfone Analogues of Bicalutamide [1]

Compound22Rv1 (IC50, µM)DU-145 (IC50, µM)LNCaP (IC50, µM)VCap (IC50, µM)
Bicalutamide 45.2051.6148.9747.33
Analogue 19 15.3321.8911.4713.21
Analogue 20 31.1145.6728.9933.45
Analogue 21 >100>100>100>100
Analogue 22 9.0912.5610.1111.78

Table 4: Antiproliferative Activity of O-Acetylated Analogues of Bicalutamide [1]

Compound22Rv1 (IC50, µM)DU-145 (IC50, µM)LNCaP (IC50, µM)VCap (IC50, µM)
Bicalutamide 45.2051.6148.9747.33
Analogue 27 15.0311.234.698.99
Analogue 28 48.9045.3339.8842.11
Analogue 29 >100>100>100>100
Analogue 30 22.4518.9915.6719.88
Analogue 31 >100>100>100>100

Experimental Protocols

Androgen Receptor (AR) Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

  • Rat prostate cytosol (source of AR)

  • [3H]-R1881 (radiolabeled synthetic androgen)

  • Test compounds

  • Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate)

  • Hydroxylapatite (HAP) slurry

  • Scintillation cocktail

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the test compound dilutions, a fixed concentration of [3H]-R1881, and the rat prostate cytosol.

  • Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled androgen).

  • Incubate the plate to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).

  • Separate bound from free radioligand using a HAP slurry. The HAP binds the AR-ligand complex.

  • Wash the HAP pellets to remove unbound radioligand.

  • Add scintillation cocktail to the pellets and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding for each concentration of the test compound and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the antiproliferative effects of test compounds.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, 22Rv1, DU-145, VCap)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

Procedure:

  • Seed the prostate cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Androgen Receptor (AR) Reporter Gene Assay

This assay measures the transcriptional activity of the AR in response to androgens and antiandrogens.

Materials:

  • A host cell line (e.g., PC-3, CHO)

  • An expression vector for the human androgen receptor.

  • A reporter vector containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase).

  • Transfection reagent.

  • Test compounds.

  • Luciferase assay substrate.

Procedure:

  • Co-transfect the host cells with the AR expression vector and the ARE-reporter vector.

  • Plate the transfected cells in 96-well plates.

  • Treat the cells with a known androgen (e.g., DHT) to induce reporter gene expression, in the presence of varying concentrations of the test compound.

  • Incubate for 24-48 hours.

  • Lyse the cells and add the luciferase assay substrate.

  • Measure the luminescence using a luminometer.

  • The inhibitory effect of the test compound is determined by the reduction in luciferase activity compared to cells treated with the androgen alone. Calculate the IC50 value.

Visualizations

Bicalutamide_Synthesis A 4-Cyano-3-(trifluoromethyl)aniline B N-(3-Trifluoromethyl-4-cyanophenyl)methacrylamide A->B Methacryloyl chloride C Epoxide Intermediate B->C Epoxidation D Sulfide Intermediate C->D 4-Fluorothiophenol E Bicalutamide D->E Oxidation

Caption: Synthetic pathway of Bicalutamide.

Experimental_Workflow cluster_0 In Vitro Assays A Compound Synthesis (Bicalutamide Analogues) B AR Competitive Binding Assay A->B C Cell Proliferation Assay (e.g., MTT) A->C D AR Reporter Gene Assay A->D E Data Analysis (IC50 Determination) B->E C->E D->E F Structure-Activity Relationship (SAR) Analysis E->F

Caption: Experimental workflow for evaluating antiandrogenic activity.

Androgen_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Androgen Androgen (T, DHT) AR Androgen Receptor (AR) Androgen->AR HSP HSP AR->HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Translocation & Dimerization Bicalutamide Bicalutamide Bicalutamide->AR Blocks Binding ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth

Caption: Androgen receptor signaling pathway and the inhibitory action of Bicalutamide.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical compounds is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate, a compound that requires careful management due to its potential hazards. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.

Hazard Profile and Safety Precautions

This compound is classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1][2][3] Before initiating any disposal procedures, it is crucial to be familiar with the compound's hazard profile and to implement all necessary safety measures.

Hazard StatementDescriptionGHS Pictogram
H302Harmful if swallowedGHS07
H315Causes skin irritationGHS07
H319Causes serious eye irritationGHS07
H335May cause respiratory irritationGHS07

Personal Protective Equipment (PPE): When handling this compound, wearing appropriate personal protective equipment is mandatory. This includes:

  • Eye Protection: Safety glasses with side-shields or goggles.[2]

  • Hand Protection: Chemical-resistant gloves.[2]

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood.[3][4]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[2] Do not dispose of this chemical into drains or the environment.

1. Waste Collection and Storage:

  • Container: Place the waste material in a clearly labeled, sealed, and suitable container for chemical waste.

  • Labeling: The label should include the chemical name, "this compound," and appropriate hazard symbols.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

2. Spill Management: In the event of a spill, follow these procedures:

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[4][6]

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a designated chemical waste container.[2]

  • Decontamination: Clean the spill area thoroughly with soap and water.

3. Final Disposal:

  • Professional Service: Arrange for the collection of the chemical waste by a licensed and approved hazardous waste disposal company.[5][7]

  • Documentation: Maintain all necessary documentation regarding the disposal of the chemical waste as required by local and national regulations.

Disposal Decision Workflow

The following diagram illustrates the logical steps to be taken when disposing of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE: - Safety Glasses - Chemical-Resistant Gloves - Lab Coat start->ppe check_spill Is there a spill? ppe->check_spill spill_procedure Follow Spill Management Protocol: 1. Ensure Ventilation 2. Contain with Inert Material 3. Collect and Place in Waste Container check_spill->spill_procedure Yes collect_waste Collect Waste in a Labeled and Sealed Container check_spill->collect_waste No spill_procedure->collect_waste store_waste Store Waste in a Cool, Dry, Well-Ventilated Area collect_waste->store_waste contact_disposal Contact Licensed Professional Waste Disposal Service store_waste->contact_disposal document Complete and Maintain Disposal Documentation contact_disposal->document end End of Disposal Process document->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 4-hydroxy-3-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for the handling of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate (CAS No: 115933-50-1). The following protocols are designed to ensure the safety of all laboratory personnel, including researchers, scientists, and drug development professionals. Adherence to these procedures is mandatory to minimize risks and ensure regulatory compliance.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, the proper use of personal protective equipment (PPE) and adherence to established handling and disposal protocols are of paramount importance.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield worn over safety glasses.[2][3]To prevent eye contact with the solid chemical or solutions, which can cause serious eye irritation.[2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat or chemical-resistant apron.[2][3] A full suit protecting against chemicals may be necessary depending on the scale of work.[2]To prevent skin contact, which can cause irritation.[2] It is crucial to inspect gloves before use and use proper removal techniques.[2]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[3][4] If dust or aerosols are generated and ventilation is inadequate, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator should be used.[2][4]To avoid inhalation of dust or aerosols, which may cause respiratory irritation.[2][4]
General Hygiene Wash hands and any exposed skin thoroughly after handling.[5][6] Do not eat, drink, or smoke in the work area.[7][8]To prevent accidental ingestion and contamination.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for safety and efficiency. The following step-by-step guide outlines the key procedures.

1. Pre-Handling Preparations:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Ensure Proper Ventilation: Confirm that the chemical fume hood or other ventilation system is functioning correctly.[3][4]

  • Assemble PPE: Don all required personal protective equipment as specified in the table above.

  • Prepare Spill Kit: Ensure a spill kit containing inert absorbent material (e.g., sand, vermiculite) is readily accessible.[3]

2. Handling Procedures:

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[4] Avoid creating dust.[2][4]

  • Solution Preparation: When dissolving the solid, add the powder slowly to the solvent to avoid splashing.

  • Heating: If heating is required, use a well-controlled heating mantle and ensure adequate ventilation to capture any vapors.

  • Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands and any exposed skin thoroughly with soap and water.[5][6]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep the container tightly closed to prevent contamination and exposure to moisture.[3][5]

  • Store away from incompatible materials such as strong oxidizing agents, bases, amines, and reducing agents.[5]

4. Spill and Emergency Procedures:

  • Small Spills: For minor spills, alert others in the area. Wearing appropriate PPE, cover the spill with an inert absorbent material.[3] Collect the material into a labeled container for hazardous waste disposal.[3]

  • Large Spills: In the event of a large spill, evacuate the area and contact your institution's emergency response team.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]

  • Skin Contact: Wash the affected area with plenty of soap and water.[5] If skin irritation occurs, seek medical advice.[5]

  • Inhalation: Move the individual to fresh air.[5] If breathing is difficult, provide artificial respiration and seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[3]

5. Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.[3]

  • Collect all waste materials, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.[3]

  • Dispose of the hazardous waste through a certified waste management company, following all institutional and local regulations.[3][5] Do not dispose of down the drain.[2]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal a Review SDS b Ensure Ventilation a->b c Don PPE b->c d Prepare Spill Kit c->d e Weighing/Transfer (in fume hood) d->e Proceed to Handling f Solution Preparation e->f spill Spill or Exposure Emergency e->spill g Reaction/Use f->g f->spill h Decontaminate Area g->h Complete Handling l Collect Hazardous Waste g->l Generate Waste g->spill i Store Chemical h->i j Remove PPE h->j k Wash Hands j->k n Dispose via Certified Vendor k->n m Label & Seal Container l->m m->n spill_proc Follow Emergency Procedures spill->spill_proc

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.